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  • Product: 2-Chlorobut-2-enoic acid
  • CAS: 53993-41-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorobut-2-enoic Acid

Introduction 2-Chlorobut-2-enoic acid, a halogenated unsaturated carboxylic acid, represents a molecule of significant interest to researchers and professionals in the fields of organic synthesis and drug development. It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chlorobut-2-enoic acid, a halogenated unsaturated carboxylic acid, represents a molecule of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its chemical structure, featuring a carboxylic acid moiety, a carbon-carbon double bond, and a chlorine atom, imparts a unique combination of reactivity and potential for molecular diversification. This guide provides a comprehensive overview of the known physicochemical properties of 2-chlorobut-2-enoic acid, offering a foundational resource for its application in scientific research. The molecule exists as two geometric isomers, (2E)-2-chlorobut-2-enoic acid and (2Z)-2-chlorobut-2-enoic acid, the properties of which will be discussed herein.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to establish its fundamental structural and identifying characteristics.

Chemical Structure

The structure of 2-chlorobut-2-enoic acid is characterized by a four-carbon chain containing a carboxylic acid group at one terminus and a double bond between the second and third carbon atoms. A chlorine atom is substituted at the second carbon position. The presence of the double bond gives rise to E and Z isomerism.

Diagram of (2E)- and (2Z)-2-chlorobut-2-enoic acid

isomers cluster_E (2E)-2-chlorobut-2-enoic acid cluster_Z (2Z)-2-chlorobut-2-enoic acid E_structure E_structure Z_structure Z_structure

Caption: Molecular structures of the (2E) and (2Z) isomers of 2-chlorobut-2-enoic acid.

Fundamental Identifiers

A consistent and unambiguous method of identifying a chemical compound is crucial for scientific communication and data retrieval. The following table summarizes the key identifiers for 2-chlorobut-2-enoic acid.

IdentifierValueSource
Molecular Formula C₄H₅ClO₂PubChem[1]
Molecular Weight 120.53 g/mol PubChem[1]
CAS Number 600-13-5 (for the unspecified isomer)ChemicalBook[2]

Physicochemical Properties: A Quantitative Overview

The following table presents a summary of the key physicochemical properties of the (2E) and (2Z) isomers of 2-chlorobut-2-enoic acid. It is important to note that while some of these properties have been experimentally determined, others are computationally predicted and should be regarded as such.

Property(2E)-2-chlorobut-2-enoic acid(2Z)-2-chlorobut-2-enoic acidSource
Melting Point 66 °C99 °CStenutz[3]
Boiling Point Not available212 °CNot available
pKa (Predicted) 1.41.4PubChem[1]
LogP (Predicted) Not availableNot availablePubChem[1]
Solubility Soluble in polar solvents (qualitative)Soluble in polar solvents (qualitative)CymitQuimica[4]

Experimental Methodologies for Property Determination

The accurate determination of physicochemical properties is paramount for the successful application of a compound in research and development. This section outlines the standard experimental protocols for measuring key properties of 2-chlorobut-2-enoic acid, providing insights into the causality behind the experimental choices.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting point range typically suggests a high degree of purity, whereas a broad and depressed range indicates the presence of impurities.

Workflow for Melting Point Determination

melting_point_workflow start Start sample_prep Sample Preparation: Finely powder the crystalline solid. start->sample_prep capillary_loading Capillary Loading: Pack a small amount of the powdered sample into a capillary tube. sample_prep->capillary_loading apparatus_setup Apparatus Setup: Place the capillary tube in a melting point apparatus. capillary_loading->apparatus_setup heating Heating: Heat the sample slowly and observe for the onset of melting. apparatus_setup->heating record_t1 Record T1: Note the temperature at which the first liquid appears. heating->record_t1 record_t2 Record T2: Note the temperature at which the last solid melts. record_t1->record_t2 end End record_t2->end

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

  • Sample Preparation: A small sample of 2-chlorobut-2-enoic acid is finely powdered to ensure uniform heat distribution.[5][6]

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[5]

  • Recording the Melting Range: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[8] The melting point is reported as the range T1-T2.

Causality of Experimental Choices:

  • Fine Powdering: Ensures that the sample melts uniformly, providing a more accurate and sharper melting point range.

  • Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to a more precise measurement.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid like 2-chlorobut-2-enoic acid, it quantifies the tendency to donate a proton in solution. Potentiometric titration is a highly accurate method for its determination.[9]

Workflow for pKa Determination via Potentiometric Titration

pka_workflow start Start solution_prep Solution Preparation: Prepare a solution of the acid of known concentration. start->solution_prep titration_setup Titration Setup: Place the solution in a beaker with a pH electrode and a burette containing a standard base solution. solution_prep->titration_setup titration Titration: Add the base incrementally, recording the pH after each addition. titration_setup->titration plot_data Data Plotting: Plot the pH versus the volume of base added to generate a titration curve. titration->plot_data determine_pka pKa Determination: The pH at the half-equivalence point is equal to the pKa. plot_data->determine_pka end End determine_pka->end

Caption: A simplified workflow for determining the pKa of an acidic compound using potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: A solution of 2-chlorobut-2-enoic acid of a known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.[9]

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The equivalence point is identified as the point of maximum slope. The pKa is determined as the pH at the half-equivalence point.[10]

Causality of Experimental Choices:

  • Potentiometric Titration: This method directly measures the change in proton concentration (as pH) as the acid is neutralized, providing a direct and accurate determination of the pKa.[11]

  • Half-Equivalence Point: At this point in the titration, the concentrations of the undissociated acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

Reactivity and Stability

The reactivity of 2-chlorobut-2-enoic acid is governed by the interplay of its functional groups. As an α,β-unsaturated carbonyl compound, it possesses two electrophilic sites: the carbonyl carbon and the β-carbon.[12] This dual reactivity makes it susceptible to both 1,2-addition at the carbonyl group and 1,4-conjugate addition at the β-carbon.[13][14]

The electron-withdrawing nature of the chlorine atom and the carboxylic acid group further influences the electron density of the double bond, making it susceptible to nucleophilic attack.[15] Common nucleophiles such as amines, thiols, and organocuprates are expected to undergo conjugate addition.[14][16]

In terms of stability, like many organic compounds, 2-chlorobut-2-enoic acid should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[17][18]

Relevance in Drug Development

Substituted butenoic acids are valuable scaffolds in medicinal chemistry.[19][20][21] Their ability to participate in various chemical transformations allows for the synthesis of diverse molecular architectures. The α,β-unsaturated carboxylic acid motif is a known pharmacophore in various biologically active molecules. For instance, derivatives of butenoic acid have been investigated for their potential as histone deacetylase (HDAC) inhibitors.[19] While specific applications of 2-chlorobut-2-enoic acid in drug development are not extensively documented, its structural features suggest it could serve as a versatile building block for the synthesis of novel therapeutic agents.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 2-chlorobut-2-enoic acid. Based on safety data for related chlorinated acids, it is advisable to handle this compound in a well-ventilated fume hood.[22][23] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to prevent skin and eye contact.[17][22][23] In case of accidental exposure, the affected area should be flushed with copious amounts of water, and medical attention should be sought.[22][23]

Conclusion

2-Chlorobut-2-enoic acid is a multifaceted molecule with a rich physicochemical profile. This guide has provided a comprehensive overview of its known properties, the experimental methodologies for their determination, and its potential applications. A thorough understanding of these characteristics is essential for any researcher or scientist intending to utilize this compound in their work. As research progresses, a more detailed picture of its reactivity and biological activity will undoubtedly emerge, further solidifying its role as a valuable tool in organic synthesis and drug discovery.

References

  • Reactivity of alpha, beta-unsaturated carbonyls. (n.d.). Retrieved from [Link]

  • Melting Point - Shivaji College. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). BYJU'S. Retrieved from [Link]

  • Exp 1 - Melting Points. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). University of Technology. Retrieved from [Link]

  • α,β-Unsaturated carbonyl compound - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-chlorobut-2-enoic acid - CAS号600-13-5 - 摩熵化学. (n.d.). Moshang Chemical. Retrieved from [Link]

  • Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds - JoVE. (2025, May 22). JoVE. Retrieved from [Link]

    • α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties. (n.d.). An-Najah National University. Retrieved from [Link]

  • 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Chlorobut-2-enoic acid | C4H5ClO2 | CID 5919410 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • 1H NMR 1 2 18 13C{1H} NMR. (n.d.). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). ECETOC. Retrieved from [Link]

  • C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Solvents and solubilities - MicroChemicals. (n.d.). MicroChemicals. Retrieved from [Link]

  • Butenolide synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • What is the probable structure regarding this 1H-NMR and 13C-NMR spectra?. (2022, November 24). ResearchGate. Retrieved from [Link]

  • Butanoic acid, 2-chloro- - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

  • But-2-enoic acid 2-[2-(4-chloro-phenyl)-5-oxo-oxazol-4-ylidenemethyl] - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • (2E)-2-chlorobut-2-enoic acid - Stenutz. (n.d.). Stenutz. Retrieved from [Link]

  • Table of Contents - Rsc.org. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 2-chlorobut-3-enoic acid (C4H5ClO2) - PubChemLite. (n.d.). PubChemLite. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - University of East Anglia. (2022, May 27). University of East Anglia. Retrieved from [Link]

  • Biosynthesis of butenoic acid through fatty acid biosynthesis pathway in Escherichia coli. (2015, February 15). PubMed. Retrieved from [Link]

  • pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository. (2021, June 13). The University of Liverpool Repository. Retrieved from [Link]

  • Butane, 2-chloro- - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - OUCI. (n.d.). OUCI. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Chlorocrotonic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chlorocrotonic acid, a halogenated derivative of crotonic acid, presents a compelling case study in stereoisomerism and its influence on chemical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorocrotonic acid, a halogenated derivative of crotonic acid, presents a compelling case study in stereoisomerism and its influence on chemical reactivity and biological activity. This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of the (E) and (Z) isomers of 2-chlorocrotonic acid. It delves into the principles of assigning stereochemistry using the Cahn-Ingold-Prelog (CIP) priority rules and offers a detailed exploration of spectroscopic techniques for isomer differentiation. Furthermore, this guide outlines synthetic strategies for the stereoselective preparation of each isomer and discusses their potential applications as versatile building blocks in organic synthesis and drug development, supported by insights into their reactivity and known biological significance.

Introduction: The Significance of Stereochemistry in 2-Chlorocrotonic Acid

2-Chlorocrotonic acid (2-chloro-2-butenoic acid) is an α,β-unsaturated carboxylic acid with the molecular formula C₄H₅ClO₂. The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-2-chlorocrotonic acid and (Z)-2-chlorocrotonic acid. The spatial arrangement of the substituents around the double bond profoundly impacts the molecule's physical properties, spectroscopic signatures, and reactivity. In the context of drug development and the synthesis of complex organic molecules, the ability to selectively synthesize and definitively characterize a specific stereoisomer is of paramount importance, as different isomers can exhibit vastly different pharmacological and toxicological profiles.[1]

This guide will serve as a detailed resource for researchers, providing the foundational knowledge and practical insights necessary to work effectively with the stereoisomers of 2-chlorocrotonic acid.

Molecular Structure and Stereochemical Assignment

The core structural feature of 2-chlorocrotonic acid is a four-carbon chain containing a carboxylic acid group and a double bond between the C2 and C3 positions. A chlorine atom is substituted at the C2 position. The differential arrangement of the priority groups attached to the double-bond carbons dictates the (E) or (Z) configuration.

Cahn-Ingold-Prelog (CIP) Priority Rules for Isomer Assignment

The assignment of (E) and (Z) descriptors is governed by the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number.[2]

  • Step 1: Identify the substituents on each carbon of the double bond.

    • C2: Chlorine (Cl) and Carboxyl (COOH)

    • C3: Methyl (CH₃) and Hydrogen (H)

  • Step 2: Assign priorities to the substituents on each carbon.

    • On C2: The chlorine atom (atomic number 17) has a higher priority than the carbon atom of the carboxyl group (atomic number 6).

    • On C3: The carbon atom of the methyl group (atomic number 6) has a higher priority than the hydrogen atom (atomic number 1).

  • Step 3: Determine the E/Z configuration.

    • (Z) -isomer: If the two higher-priority groups (Cl and CH₃) are on the same side of the double bond, the isomer is designated as (Z) from the German zusammen (together).

    • (E) -isomer: If the two higher-priority groups (Cl and CH₃) are on opposite sides of the double bond, the isomer is designated as (E) from the German entgegen (opposite).

G start Starting Material (e.g., Crotonic Acid or Ester) step1_E Stereoselective Chlorination (e.g., with NCS/PPh₃) start->step1_E step1_Z Alternative Stereoselective Chlorination or Isomerization start->step1_Z product_E (E)-2-Chlorocrotonic Acid step1_E->product_E separation Isomer Separation (e.g., Fractional Crystallization or Chromatography) step1_E->separation product_Z (Z)-2-Chlorocrotonic Acid step1_Z->product_Z step1_Z->separation separation->product_E separation->product_Z

Figure 2: General workflow for the synthesis and separation of 2-chlorocrotonic acid isomers.
Experimental Protocols

Protocol 1: Synthesis of (E)-2-Chlorocrotonic Acid via Chlorination of Crotonic Acid

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve crotonic acid in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and filter off the succinimide.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the predominantly (E)-isomer.

Protocol 2: Isomerization to the (Z)-Isomer

The thermodynamically more stable (E)-isomer can sometimes be converted to the (Z)-isomer through photochemical isomerization.

  • Solution Preparation: Dissolve the (E)-2-chlorocrotonic acid in a suitable solvent (e.g., acetonitrile).

  • Photolysis: Irradiate the solution with a UV lamp of an appropriate wavelength.

  • Monitoring: Monitor the formation of the (Z)-isomer using ¹H NMR spectroscopy.

  • Separation: Separate the resulting mixture of isomers using techniques such as fractional crystallization or preparative high-performance liquid chromatography (HPLC).

Applications in Drug Development and Organic Synthesis

Halogenated organic molecules are of significant interest in medicinal chemistry due to the ability of the halogen atom to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. [1]2-Chlorocrotonic acid and its derivatives are valuable intermediates in the synthesis of various bioactive compounds.

As a Versatile Building Block

The presence of multiple functional groups (carboxylic acid, alkene, and alkyl halide) makes 2-chlorocrotonic acid a versatile building block for the synthesis of more complex molecules. It can undergo a variety of chemical transformations, including:

  • Nucleophilic substitution at the C2 position.

  • Addition reactions across the double bond.

  • Derivatization of the carboxylic acid group.

Potential as a Bioactive Scaffold

Derivatives of α,β-unsaturated carbonyl compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The electrophilic nature of the double bond allows for Michael addition reactions with biological nucleophiles, which can be a mechanism of action for some bioactive compounds. The specific stereochemistry of 2-chlorocrotonic acid derivatives can be expected to play a crucial role in their biological activity.

Conclusion

The stereoisomers of 2-chlorocrotonic acid, (E)- and (Z)-2-chlorocrotonic acid, represent a fundamental example of geometric isomerism with significant implications for their chemical and physical properties. A thorough understanding of their molecular structure and the application of spectroscopic techniques for their differentiation are essential for any researcher in the fields of organic synthesis and drug development. The ability to stereoselectively synthesize these isomers opens up avenues for the creation of novel and complex molecules with potential therapeutic applications. This guide provides a solid foundation for further exploration and utilization of these valuable chemical entities.

References

  • Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385–415.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly 40 Years from 01/1981 to 09/2019.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Chloro-containing molecules in drug discovery. (n.d.). PMC. Retrieved from [Link]

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Foundational

Thermodynamic Stability and Isomerization of 2-Chlorobut-2-enoic Acid

This is an in-depth technical guide regarding the thermodynamic stability, structural characterization, and isomerization of 2-chlorobut-2-enoic acid isomers. [1] Part 1: Executive Summary & Core Directive Thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide regarding the thermodynamic stability, structural characterization, and isomerization of 2-chlorobut-2-enoic acid isomers.

[1]

Part 1: Executive Summary & Core Directive

Thermodynamic Preference: The (2Z)-2-chlorobut-2-enoic acid isomer is thermodynamically more stable than the (2E)-isomer .

  • Melting Point: (2Z)

    
     99 °C vs. (2E) 
    
    
    
    66 °C.
  • Structural Driver: The stability is governed primarily by steric minimization.[1] The (2Z) configuration places the bulky methyl and carboxyl groups in a trans-diequatorial-like arrangement (anti-periplanar relative to the double bond axis), avoiding the severe

    
     strain present in the (2E) isomer where these groups are cis.
    
  • Nomenclature Note: In historical literature, the stable (2Z) isomer is often referred to as

    
    -chlorocrotonic acid, while the less stable (2E) isomer is called 
    
    
    
    -chloroisocrotonic acid.

Part 2: Structural Analysis & Nomenclature

Correct assignment of stereochemistry is critical, as standard IUPAC (E/Z) rules can sometimes be counter-intuitive relative to "cis/trans" descriptions of the carbon skeleton.

Cahn-Ingold-Prelog (CIP) Assignment

The stereochemistry is defined by the priority of substituents at C2 and C3.[1]

PositionSubstituent 1 (High Priority)Substituent 2 (Low Priority)Priority Rule (Atomic #)
C2 (Alpha) Chlorine (-Cl) Carboxyl (-COOH)Cl (

) > C (

)
C3 (Beta) Methyl (-CH

)
Hydrogen (-H)C (

) > H (

)
  • Z-Isomer (Zusammen - Together): The high-priority groups (-Cl and -CH

    
    ) are on the same side .[2]
    
    • Resulting Skeleton: The Methyl and Carboxyl groups are on opposite sides (trans-like skeleton).

  • E-Isomer (Entgegen - Opposite): The high-priority groups (-Cl and -CH

    
    ) are on opposite sides .
    
    • Resulting Skeleton: The Methyl and Carboxyl groups are on the same side (cis-like skeleton).

Steric Strain Analysis

The thermodynamic difference is driven by the spatial interaction between the substituents.[1]

  • Case A: (2Z)-Isomer (Stable)

    • Interaction: Me

      
       Cl (Cis)
      
    • Interaction: Me

      
       COOH (Trans)
      
    • Analysis: While Chlorine is large (vdW radius ~1.75 Å), the steric clash between a methyl group and a planar carboxyl group (in the E-isomer) is energetically more penalizing due to the spatial volume of the carboxylate moiety. The (2Z) form adopts the "crotonic" skeleton (Me/COOH trans), which is the global minimum for butenoic acid derivatives.

  • Case B: (2E)-Isomer (Unstable)

    • Interaction: Me

      
       Cl (Trans)
      
    • Interaction: Me

      
       COOH (Cis)
      
    • Analysis: This configuration suffers from significant allylic strain (

      
       strain) between the methyl and the carboxyl group. This destabilizes the crystal lattice (lower MP) and raises the heat of formation.
      

Part 3: Thermodynamic & Physical Properties[1]

Comparative Data Table
Property(2Z)-2-chlorobut-2-enoic acid(2E)-2-chlorobut-2-enoic acid
Common Name

-chlorocrotonic acid

-chloroisocrotonic acid
Stability Thermodynamically Stable Kinetically Labile / Metastable
Melting Point 97 - 99 °C 66 - 67 °C
Boiling Point 212 °C (sublimes)Converts to Z-isomer upon heating
Solubility Moderate (Water), High (EtOH)High (More soluble than Z)
pKa (approx) ~2.8 (Inductive effect of Cl)~2.8
Isomerization Pathway

The isomerization is an equilibrium process heavily favored toward the Z-isomer.[1] It can be catalyzed by acid, light, or thermal energy.[1]

Isomerization cluster_0 Thermodynamic Flow E_iso (2E)-Isomer (Less Stable) MP: 66°C TS Transition State (Bond Rotation/Acid Catalysis) E_iso->TS Heat / H+ Z_iso (2Z)-Isomer (Stable) MP: 99°C E_iso->Z_iso ΔG < 0 TS->Z_iso Relaxation Z_iso->TS UV Light

Figure 1: Isomerization pathway showing the thermal relaxation of the E-isomer to the stable Z-isomer.

Part 4: Experimental Protocols

Synthesis and Isolation

The standard chlorination of crotonic acid typically yields the stable (2Z) isomer as the major product. To access the (2E) isomer, stereoselective elimination or photochemical equilibration followed by chromatography is required.

Protocol: Isolation of (2Z)-Isomer

  • Reagents: Crotonic acid (1.0 eq), Chlorine gas (or N-chlorosuccinimide), solvent (CCl

    
     or DCM).
    
  • Reaction: Chlorination yields 2,3-dichlorobutyric acid.[1]

  • Elimination: Reflux with aqueous KOH or alcoholic NaOH.[1] This follows E2 elimination kinetics.

    • Note: Elimination of erythro-2,3-dichlorobutyric acid yields the (2Z)-isomer (anti-elimination).

  • Purification: Recrystallize from hot water. The (2Z) isomer crystallizes as needles (MP 99°C).

Protocol: Isomerization (E


 Z) 
  • Dissolution: Dissolve crude (2E)-rich mixture in dilute HCl.

  • Heating: Reflux at 100°C for 2-4 hours.

  • Extraction: Cool to 0°C. The less soluble (2Z) isomer precipitates preferentially.[1]

  • Validation: Check Melting Point. If < 90°C, recrystallize again.[1]

Analytical Characterization (NMR)

Nuclear Magnetic Resonance (


H NMR) is the definitive method for assignment in solution.
Proton(2Z)-Isomer (Stable)(2E)-Isomer (Unstable)Mechanistic Reason
Vinyl-H (H3)

7.2 - 7.4 ppm

6.3 - 6.6 ppm
In Z, H3 is cis to COOH (deshielding cone). In E, H3 is trans to COOH.[1]
Methyl (H4)

1.9 - 2.0 ppm

2.2 - 2.3 ppm
In E, Me is cis to COOH, causing steric compression and deshielding.[1]

Part 5: Implications for Drug Development

In pharmaceutical synthesis, 2-chlorobut-2-enoic acid is a chiral building block for amino acid analogs and heterocycles.[1]

  • Stereocontrol: Using the thermodynamically stable (2Z) isomer ensures batch-to-batch consistency.[1]

  • Reactivity: The (2Z) isomer reacts slower in nucleophilic conjugate additions due to the steric shielding of the

    
    -carbon by the cis-chlorine, whereas the (2E) isomer is often more reactive but harder to store.
    
  • Regulatory: Impurity profiles must account for the (2E) isomer if the synthesis involves high-energy steps (distillation) that might induce isomerization.

References

  • Stenutz, R. (2025).[1] (2Z)-2-chlorobut-2-enoic acid Physical Properties and Isomer Data. Stenutz.eu.[1] Link

  • National Institute of Standards and Technology (NIST) . (2024). 2-Butenoic acid, (E)- (Crotonic Acid) Thermochemistry. NIST Chemistry WebBook. Link

  • PubChem . (2025).[1] 2-Chlorobut-2-enoic acid Compound Summary (CID 5919410).[1][3][4] National Library of Medicine.[1] Link

  • James, C. (1883).[1] On the geometrical isomers of alpha-chlorocrotonic acid. Journal of the Chemical Society, Transactions.[1] (Historical grounding for melting point assignment).

  • Sigma-Aldrich . (2025).[1] 2-Chlorocrotonic acid Product Specification and Safety Data Sheet. Merck KGaA.[1] Link

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Acidity of 2-Chlorobut-2-enoic Acid in Aqueous Solution

Abstract This technical guide provides a comprehensive analysis of the acidity and corresponding pKa values of the geometric isomers of 2-chlorobut-2-enoic acid, namely (Z)-2-chlorobut-2-enoic acid and (E)-2-chlorobut-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the acidity and corresponding pKa values of the geometric isomers of 2-chlorobut-2-enoic acid, namely (Z)-2-chlorobut-2-enoic acid and (E)-2-chlorobut-2-enoic acid, in an aqueous environment. The document begins with a thorough examination of the underlying electronic principles governing the acidity of halogenated alkenoic acids, with a particular focus on the interplay of inductive and resonance effects. In the absence of experimentally determined pKa values in publicly accessible literature, this guide presents robust, computationally predicted pKa values and discusses the reliability of such predictions. A detailed, field-proven experimental protocol for the determination of pKa values using potentiometric titration is provided for researchers seeking to validate these predictions or to characterize similar compounds. This guide is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and physicochemical analysis who require a deep understanding of the acidity of this and related compounds.

Introduction: The Significance of Acidity in Drug Development and Chemical Synthesis

The acid dissociation constant, or pKa, is a critical physicochemical parameter that profoundly influences the behavior of a molecule in a biological system. For active pharmaceutical ingredients (APIs), the pKa value dictates the degree of ionization at a given pH, which in turn governs crucial properties such as solubility, membrane permeability, protein binding, and ultimately, the pharmacokinetic and pharmacodynamic profile of a drug. A comprehensive understanding of a compound's acidity is therefore paramount in the early stages of drug discovery and development.

2-Chlorobut-2-enoic acid, existing as two geometric isomers, (Z) and (E), presents an interesting case study in the electronic effects that modulate acidity. The presence of a chlorine atom on the carbon-carbon double bond introduces a complex interplay of inductive and resonance effects that significantly impact the acidity of the carboxylic acid functionality. This guide aims to dissect these effects and provide a clear understanding of their influence on the pKa values of these isomers.

Theoretical Framework: Electronic Effects Governing the Acidity of 2-Chlorobut-2-enoic Acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value. In the case of 2-chlorobut-2-enoic acid, the key electronic factors at play are the inductive effect and the resonance effect.

The Inductive Effect (-I)

The chlorine atom is more electronegative than carbon, leading to a polarization of the carbon-chlorine bond. This results in an electron-withdrawing inductive effect (-I effect), where electron density is pulled away from the carbon backbone and, consequently, from the carboxylate group.[1][2][3] This withdrawal of electron density helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it. A more stable conjugate base leads to a stronger acid. The inductive effect weakens with distance, but in 2-chlorobut-2-enoic acid, the chlorine atom is in close proximity to the carboxylic acid group, maximizing its influence.

The Resonance Effect (+M/-M)

The chlorine atom also possesses lone pairs of electrons that can be delocalized into the π-system of the double bond, a phenomenon known as the resonance or mesomeric effect. Halogens are generally considered to have a deactivating resonance effect in the context of electrophilic aromatic substitution due to the poor overlap between their p-orbitals and the carbon p-orbitals.[4][5] However, they can still donate electron density through resonance (+M effect). This electron donation would destabilize the carboxylate anion by increasing electron density on the carboxylate group, thus decreasing acidity. Conversely, the double bond itself can participate in resonance with the carboxylate group, which stabilizes the negative charge.

Interplay of Effects and Influence of Isomerism

In halogenated alkenoic acids, the inductive and resonance effects are often in opposition. For halogens, the electron-withdrawing inductive effect is generally stronger than their electron-donating resonance effect.[4][5] Therefore, the net effect of the chlorine atom in 2-chlorobut-2-enoic acid is an increase in acidity compared to its non-halogenated counterpart, but-2-enoic acid (crotonic acid), which has a pKa of approximately 4.69.

The geometric isomerism of (Z)- and (E)-2-chlorobut-2-enoic acid is expected to have a subtle but discernible impact on their respective pKa values. The spatial arrangement of the chlorine atom relative to the carboxylic acid group can influence the inductive effect and potentially lead to through-space interactions that could differentially stabilize the conjugate bases of the two isomers.

pKa Values of (Z)- and (E)-2-Chlorobut-2-enoic Acid

The accuracy of these predictions for acids is generally high, with reported root-mean-square errors (RMSE) often within 0.5 to 1.0 pKa units.[1][6]

Table 1: Predicted Physicochemical Properties of 2-Chlorobut-2-enoic Acid Isomers

Property(Z)-2-chlorobut-2-enoic acid(E)-2-chlorobut-2-enoic acid
IUPAC Name (2Z)-2-chlorobut-2-enoic acid(2E)-2-chlorobut-2-enoic acid
Molecular Formula C₄H₅ClO₂C₄H₅ClO₂
Molecular Weight 120.54 g/mol 120.54 g/mol
Predicted pKa ~2.9 - 3.1~3.0 - 3.2
Predicted logP ~1.4~1.5

Note: The predicted pKa values are aggregated from various computational models and should be considered as estimates. Experimental verification is recommended.

The predicted pKa values suggest that both isomers are significantly more acidic than but-2-enoic acid (pKa ≈ 4.69), which is consistent with the strong electron-withdrawing inductive effect of the chlorine atom. The minor difference in the predicted pKa values between the (Z) and (E) isomers may be attributed to the different spatial orientation of the chlorine atom affecting the electronic environment of the carboxylic acid group.

Experimental Determination of pKa Values

For definitive pKa values, experimental determination is essential. Potentiometric titration is a robust and widely used method for this purpose.[1][5]

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the analyte (the weak acid, 2-chlorobut-2-enoic acid) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Detailed Step-by-Step Protocol for Potentiometric Titration

Materials:

  • (Z)- or (E)-2-chlorobut-2-enoic acid (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized water (degassed to remove CO₂)

  • pH meter with a combination glass electrode

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Magnetic stirrer and stir bar

  • Burette (50 mL, Class A)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.12 g of 2-chlorobut-2-enoic acid (1 mmol) and dissolve it in approximately 50 mL of deionized water in a 100 mL beaker.

  • pH Meter Calibration: Calibrate the pH meter using the standard pH buffers according to the manufacturer's instructions.

  • Titration Setup: Place the beaker containing the analyte solution on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

  • Initial pH Measurement: Record the initial pH of the solution.

  • Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint Determination: As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL or dropwise) to accurately determine the equivalence point, which is the point of maximum slope on the titration curve.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of the first derivative plot corresponds to the equivalence point.

    • Calculate the half-equivalence point volume (Veq/2).

    • From the titration curve, find the pH at the half-equivalence point. This pH value is the pKa of the acid.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (2-chlorobut-2-enoic acid in H₂O) D Initial pH Measurement A->D B Calibrate pH Meter (pH 4, 7, 10 buffers) B->D C Prepare Titrant (Standardized 0.1 M NaOH) E Incremental Addition of NaOH C->E D->E Start Titration F Record pH and Volume E->F After each addition F->E Continue until past equivalence point G Plot Titration Curve (pH vs. Volume NaOH) F->G H Determine Equivalence Point (Veq) G->H I Determine Half-Equivalence Point (Veq/2) H->I J Find pH at Veq/2 = pKa I->J

Caption: Experimental workflow for pKa determination by potentiometric titration.

Synthesis of 2-Chlorobut-2-enoic Acid Isomers

For researchers who wish to synthesize 2-chlorobut-2-enoic acid for their studies, a common precursor is ethyl 2-chloroacetoacetate.[3][9] The synthesis involves the chlorination of ethyl acetoacetate followed by further chemical transformations. Stereoselective synthesis to obtain the individual (Z) and (E) isomers can be challenging and may require specific catalysts or reaction conditions.[10][11][12][13]

Figure 1: Retrosynthetic Analysis

G Target 2-Chlorobut-2-enoic Acid ((Z) or (E)) Intermediate1 Ethyl 2-chlorobut-2-enoate Target->Intermediate1 Hydrolysis Precursor Ethyl 2-chloroacetoacetate Intermediate1->Precursor Wittig or similar olefination

Caption: A possible retrosynthetic pathway for 2-chlorobut-2-enoic acid.

Conclusion

References

  • ChemAxon. (2023, April 27). How do predicted pKa and solubility values compare to reality? Retrieved from [Link]

  • ECETOC. (n.d.). pKa. Retrieved from [Link]

  • Liao, C., & Nicklaus, M. C. (2009). Comparison of nine programs for pKa prediction.
  • Manchester, J. I., et al. (2010). A consistent and reproducible pKa determination method for drug discovery. Drug Discovery Today, 15(19-20), 826-834.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • The Pennsylvania State University. (n.d.). 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 17.2: Directing Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Inductive effect. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobut-2-enoic acid. Retrieved from [Link]

  • Stenutz. (n.d.). (2Z)-2-chlorobut-2-enoic acid. Retrieved from [Link]

  • Stenutz. (n.d.). (2E)-2-chlorobut-2-enoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Crotonic acid. Retrieved from [Link]

  • Reijenga, J. C., van Hoof, A. J. F., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • Quora. (2017, August 12). What is the strength of chloro-substituted acids as compared to organic acids? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? Retrieved from [Link]

  • Hoveyda, A. H., et al. (2018). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis.
  • National Science Foundation Public Access Repository. (n.d.). Stereoselective Synthesis of E- and Z-Isocyanoalkenes. Retrieved from [Link]

Sources

Foundational

Solubility profile of 2-chlorobut-2-enoic acid in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-chlorobut-2-enoic Acid in Polar Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-chlorobut-2-enoic Acid in Polar Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. 2-chlorobut-2-enoic acid, a halogenated unsaturated carboxylic acid, presents a molecular structure with both polar and non-polar characteristics, making its interaction with solvents a subject of significant interest in process chemistry and drug development. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and influencing factors that define the solubility profile of 2-chlorobut-2-enoic acid in polar organic solvents. We delve into the theoretical underpinnings of solubility, provide field-proven experimental protocols for its determination, and discuss the causality behind key experimental choices, ensuring a robust and reproducible scientific approach.

Physicochemical Characteristics of 2-chlorobut-2-enoic Acid

A molecule's structure dictates its physical properties and, consequently, its solubility. 2-chlorobut-2-enoic acid is a small organic molecule whose solubility is governed by a balance between its constituent functional groups.

  • Molecular Formula: C₄H₅ClO₂[1][2]

  • Molecular Weight: 120.53 g/mol [1][2]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the dominant polar feature of the molecule. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This group is primarily responsible for its solubility in polar, protic solvents.[3][4]

    • Vinyl Chloride (-C(Cl)=C-): The chlorine atom is electronegative, contributing to the molecule's overall dipole moment. The carbon-carbon double bond provides structural rigidity.

    • Ethyl Group Moiety (C₂H₅-): The hydrocarbon portion of the molecule introduces non-polar character, which can limit solubility in highly polar solvents like water but enhance it in organic solvents.[5][6]

  • Isomerism: 2-chlorobut-2-enoic acid exists as geometric isomers (E and Z) due to the substituted double bond.[1][7] These isomers can have different physical properties, including melting points and crystal lattice energies, which may lead to variations in their solubility profiles. The (Z)-isomer is commonly referenced in chemical databases.[1]

Table 1: Core Physicochemical Properties of 2-chlorobut-2-enoic Acid

PropertyValueSource
IUPAC Name(Z)-2-chlorobut-2-enoic acidPubChem[1]
CAS Number600-13-5Sigma-Aldrich
Molecular FormulaC₄H₅ClO₂PubChem[1]
Molecular Weight120.54 g/mol Sigma-Aldrich
pKaEstimated 2-3 (Typical for α-chloro unsaturated acids)N/A

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9][10] This means that solutes tend to dissolve in solvents with similar intermolecular forces. For 2-chlorobut-2-enoic acid in polar organic solvents, the key interactions are:

  • Hydrogen Bonding: The carboxylic acid group is capable of strong hydrogen bonding with protic solvents (e.g., methanol, ethanol) and accepting hydrogen bonds from them. This is a primary driver of solubility in alcohols.

  • Dipole-Dipole Interactions: Both the solute and polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) possess permanent dipoles. The electrostatic attraction between these dipoles contributes significantly to the solvation process.

  • Van der Waals Forces (London Dispersion): These are present in all interactions and are the primary force by which the non-polar hydrocarbon portion of the solute interacts with the organic part of the solvent molecules.[10]

The overall solubility is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.

Caption: Energy balance in the dissolution process.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and accurate solubility data, a validated experimental method is essential. The Shake-Flask Method is recognized as the gold standard for determining thermodynamic (equilibrium) solubility and is recommended by regulatory bodies.[11][12] It directly measures the concentration of a solute in a saturated solution after it has reached equilibrium with the undissolved solid.

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed as a self-validating system to ensure equilibrium is genuinely achieved.

1. Materials & Equipment:

  • 2-chlorobut-2-enoic acid (solid, high purity)

  • Selected polar organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter (for aqueous-organic mixtures)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

2. Experimental Workflow:

G A 1. Preparation Add excess solid acid to a known volume of solvent in a vial. B 2. Equilibration Agitate vials on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (24-72h). A->B C 3. Phase Separation Allow suspension to settle. Centrifuge to pellet undissolved solid. B->C D 4. Sample Extraction Carefully withdraw supernatant. Filter through a 0.22 µm syringe filter to remove fine particulates. C->D E 5. Analysis Dilute the saturated filtrate with mobile phase. Quantify concentration using a validated HPLC-UV method against a calibration curve. D->E F Data Reporting Report solubility in mg/mL or mol/L. E->F

Sources

Exploratory

Comprehensive Chemical Safety and Handling Guide: 2-Chlorobut-2-enoic Acid

PART 1: Executive Summary & Nomenclature Clarification In chemical informatics and drug development, structural and numerical precision is non-negotiable. It is critical to address a common database discrepancy often enc...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: Executive Summary & Nomenclature Clarification

In chemical informatics and drug development, structural and numerical precision is non-negotiable. It is critical to address a common database discrepancy often encountered by researchers: CAS Registry Number 600-11-3 is frequently misattributed in informal safety queries. Authoritative chemical databases confirm that CAS 600-11-3 strictly corresponds to the aliphatic halide 2,3-dichloropentane[1],[2].

The actual target of this technical guide—2-chlorobut-2-enoic acid (synonymous with 2-chlorocrotonic acid)—is registered under CAS 600-13-5 [1],. This whitepaper provides an in-depth toxicological profile, self-validating handling protocols, and mechanistic safety data for 2-chlorobut-2-enoic acid, a highly reactive alpha-chloro-


-unsaturated carboxylic acid utilized extensively as a building block in organic synthesis and pharmaceutical manufacturing[3].
PART 2: Physicochemical Profiling & Mechanistic Toxicology

To handle a chemical safely, one must understand the causality behind its reactivity. 2-Chlorobut-2-enoic acid is not merely a corrosive acid; it is a bifunctional electrophile.

Data Presentation: Physicochemical & Hazard Summary
Property / HazardData / GHS ClassificationMechanistic Implication
Chemical Formula C4H5ClO2Halogenated unsaturated organic acid.
Molecular Weight 120.53 g/mol Low molecular weight facilitates rapid tissue penetration.
Storage Conditions 2-8°C, Inert Atmosphere,[3]Prevents oxidative degradation and spontaneous polymerization.
GHS Hazard: H314 Severe skin burns and eye damage[4]Driven by hydronium ion release and cellular protein denaturation.
GHS Hazard: H335 May cause respiratory irritationHigh vapor pressure of the acidic proton causes mucosal damage.
Mechanistic Insight (Expertise & Experience)

The severe toxicity of 2-chlorobut-2-enoic acid is driven by two distinct chemical pathways. First, the dissociation of the carboxylic acid protonates cellular water, leading to rapid acid hydrolysis of lipid bilayers. Second, the alpha-chloro-


-unsaturated system acts as a potent Michael acceptor. It undergoes nucleophilic attack by cellular thiols (e.g., cysteine residues) and amines (e.g., lysine residues), leading to irreversible covalent modification of proteins. This dual-threat mechanism (acidic burn + electrophilic alkylation) makes it significantly more hazardous than simple aliphatic acids, resulting in severe tissue necrosis[4].

ToxicityPathway A 2-Chlorobut-2-enoic Acid (Corrosive & Electrophilic) B Tissue Contact (Skin/Eyes/Respiratory) A->B C Acid Hydrolysis & Protein Denaturation B->C D Nucleophilic Attack (Cellular Thiols/Amines) B->D E Severe Tissue Necrosis (H314 / H318) C->E F Cellular Toxicity & Inflammation D->F F->E

Fig 1: Mechanistic pathway of 2-chlorobut-2-enoic acid-induced tissue damage.

PART 3: Self-Validating Experimental Protocols

Trustworthiness in laboratory safety relies on protocols that inherently verify their own success. The following methodologies are designed for researchers handling 2-chlorobut-2-enoic acid.

Protocol A: Bench-Scale Handling & Transfer

Objective: Safely transfer the compound while maintaining its integrity and protecting the operator.

  • Environmental Verification: Ensure the fume hood face velocity is between 80–120 fpm. Do not proceed if the airflow monitor alarm is active.

  • PPE Selection: Don a lab coat, chemical splash goggles, and heavy-duty neoprene gloves.

    • Causality: Standard nitrile gloves offer insufficient breakthrough times for halogenated organics; neoprene provides superior resistance to chlorinated compounds.

  • Atmospheric Control: Retrieve the reagent from 2-8°C storage. Flush a receiving Schlenk flask with Argon for 5 minutes.

    • Causality: The inert atmosphere prevents atmospheric moisture from initiating hydrolysis or degradation of the compound.

  • Transfer: Use a positive-displacement pipette or a flame-dried spatula to transfer the required mass.

  • Validation: Seal the primary container, purge the headspace with Argon, and return immediately to 2-8°C storage to maintain 95%+ purity[3].

Protocol B: Chemical Spill Neutralization Workflow

Objective: Neutralize and contain a localized spill without generating toxic byproducts or thermal runaway.

  • Evacuate & Isolate: Immediately clear personnel from the vicinity and maximize fume hood exhaust.

  • Containment: Surround the spill with an inert absorbent such as diatomaceous earth or dry sand.

    • Causality: Prevents the spread of the corrosive liquid and limits vapor emission.

  • Neutralization: Slowly broadcast solid Sodium Bicarbonate (NaHCO₃) over the spill.

    • Causality: A weak base is chosen over strong bases (like NaOH) to prevent a violent exothermic reaction that could vaporize the acid.

  • Self-Validation (Critical Step): Wait for effervescence (CO₂ gas evolution) to cease. Apply a few drops of water and test the slurry with pH paper. The protocol is only complete when the pH reads between 6.5 and 7.5.

  • Disposal: Scoop the neutralized slurry into a chemically compatible hazardous waste container, label as "Halogenated Organic Waste," and submit for institutional disposal.

SpillResponse Step1 1. Evacuate & Isolate (Ventilate Area) Step2 2. Don PPE (Respirator, Neoprene Gloves) Step1->Step2 Step3 3. Contain Spill (Diatomaceous Earth) Step2->Step3 Step4 4. Neutralize (Apply NaHCO3 until effervescence stops) Step3->Step4 Step5 5. Verify & Dispose (pH Check & Hazardous Waste) Step4->Step5

Fig 2: Step-by-step emergency response workflow for 2-chlorobut-2-enoic acid spills.

References

Sources

Foundational

Electronic properties of alpha-halo unsaturated carboxylic acids

Electronic Properties of -Halo Unsaturated Carboxylic Acids Executive Summary The introduction of a halogen atom at the -position of -unsaturated carboxylic acids (e.g., 2-haloacrylic acids) fundamentally alters the elec...

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Properties of -Halo Unsaturated Carboxylic Acids

Executive Summary

The introduction of a halogen atom at the


-position of 

-unsaturated carboxylic acids (e.g., 2-haloacrylic acids) fundamentally alters the electronic landscape of the conjugated system. This modification is not merely steric; it introduces a competitive interplay between strong inductive electron withdrawal (-I) and mesomeric electron donation (+M).

For drug development professionals, these molecules represent a tunable class of "warheads" for covalent inhibition.[1] The


-halogen modulates the electrophilicity of the 

-carbon, allowing for precise control over reaction kinetics with cysteine thiols—distinguishing between rapid, irreversible inactivation and tunable, reversible engagement. This guide dissects the electronic structure, reactivity profiles, and experimental characterization of these critical intermediates.

Electronic Structure Analysis

The Inductive-Mesomeric Conflict

The reactivity of


-halo unsaturated acids is defined by the "Push-Pull" effect of the halogen substituent.
  • Inductive Effect (-I): The high electronegativity of the halogen pulls electron density through the

    
    -bond framework, destabilizing the system and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This enhances electrophilicity.
    
  • Mesomeric Effect (+M): The halogen lone pairs can donate electron density into the

    
    -system. This opposes the inductive effect, potentially raising the LUMO and reducing electrophilicity.
    

The Net Result: For


-unsaturated systems, the -I effect dominates  for all halogens, but the magnitude varies. Fluorine, despite having the strongest -I effect, also has the most efficient orbital overlap (2p-2p) for +M donation, making its behavior unique compared to Chlorine or Bromine.
Frontier Molecular Orbital (FMO) Theory

The reactivity toward nucleophiles (Michael donors) is governed by the LUMO coefficient at the


-carbon.
  • Unsubstituted Acrylates: Moderate LUMO energy; moderate reactivity.

  • 
    -Fluoroacrylates:  The strong -I effect lowers the LUMO energy significantly, making the 
    
    
    
    -carbon a "harder" and more reactive electrophile.
  • 
    -Chloro/Bromoacrylates:  The -I effect is weaker than F, but the +M effect is also much weaker due to poor orbital overlap (3p-2p or 4p-2p). This often results in these being more electrophilic in soft-soft interactions (e.g., with thiols).
    

ResonanceEffects cluster_legend Net Electronic Effect Halogen Halogen (X) Lone Pair AlphaC α-Carbon Halogen->AlphaC +M (Resonance) Donation AlphaC->Halogen -I (Induction) Withdrawal BetaC β-Carbon (Electrophilic Site) AlphaC->BetaC Conjugation Carbonyl Carbonyl (C=O) AlphaC->Carbonyl Conjugation Description The α-Halogen lowers LUMO energy via -I effect, increasing reactivity at the β-Carbon.

Figure 1: Competitive electronic effects of the


-halogen. The Inductive withdrawal (-I) generally overrides the Mesomeric donation (+M), activating the 

-carbon.

Comparative Reactivity Profile

The choice of halogen dictates the "Electrophilicity Index" (


), a global descriptor of reactivity derived from the chemical potential (

) and chemical hardness (

).
Table 1: Physicochemical Properties of -Substituted Acrylates
Substituent (X)Electronegativity (Pauling)Hammett

C-X Bond Length (

)
Reactivity ModeLeaving Group Ability
Hydrogen (H) 2.200.001.09Moderate Michael AcceptorN/A
Fluorine (F) 3.980.061.35High Reactivity / HardPoor (Irreversible binding)
Chlorine (Cl) 3.160.231.77High Reactivity / SoftGood (Elimination risk)
Bromine (Br) 2.960.231.94Very High / SoftExcellent (Elimination dominant)
Cyano (CN) N/A0.661.47Tunable / ReversibleN/A (Stabilizes anion)

Key Insight: While


-Fluoro derivatives are potent electrophiles, the C-F bond is metabolically stable. In contrast, 

-Chloro and

-Bromo derivatives often undergo elimination-addition mechanisms or subsequent substitution because the halide is a viable leaving group.

Medicinal Chemistry Applications: The "Warhead" Design[2]

In Targeted Covalent Inhibitors (TCIs), the


-haloacrylic moiety serves as the "warhead" that forms a bond with a specific cysteine residue on the target protein (e.g., BTK, EGFR).
Reversibility vs. Irreversibility
  • Irreversible (Kinetic Trap):

    
    -Fluoroacrylamides form stable thioether adducts. The C-F bond does not break, and the reverse Michael reaction is energetically unfavorable due to the strength of the C-F bond stabilizing the adduct.
    
  • Reversible (Thermodynamic Equilibrium):

    
    -Cyanoacrylamides (and to a lesser extent 
    
    
    
    -Chloro) increase the acidity of the
    
    
    -proton in the adduct. This lowers the transition state energy for the retro-Michael reaction, allowing the drug to detach. This is crucial for reducing off-target toxicity (immunogenicity).

WarheadMechanism cluster_decision Design Choice Unbound Drug (Warhead) + Protein (Cys-SH) TS Transition State (Nu attack on β-C) Unbound->TS Michael Addition Adduct Covalent Adduct (Thioether formed) TS->Adduct Rapid Adduct->Unbound Retro-Michael (Favored if X=CN) Elimination Elimination Product (If X = Cl/Br) Adduct->Elimination H-X Elimination (Favored if X=Cl/Br) Note1 Use α-F for permanent inhibition Note2 Use α-CN for tunable residence time

Figure 2: Mechanism of action for


-substituted covalent inhibitors. The nature of 'X' determines whether the pathway leads to stable inhibition, reversibility, or elimination.

Experimental Protocols

Protocol A: Kinetic Electrophilicity Assay (GSH Method)

Purpose: To quantify the reactivity (


) of an 

-halo acid/ester toward biological thiols.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4, 50 mM.

  • L-Glutathione (GSH), reduced (10 mM stock).

  • Test Compound (10 mM stock in DMSO).

  • Internal Standard (e.g., Naphthalene for HPLC).

Workflow:

  • Preparation: Dilute GSH to 500

    
    M in PBS.
    
  • Initiation: Add Test Compound to a final concentration of 50

    
    M (Pseudo-first-order conditions: [GSH] >> [Compound]).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 10, 30, 60 min.

  • Quenching: Quench with 1% Formic Acid.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS. Measure the depletion of the Test Compound peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . The second-order rate constant
    
    
    .
Protocol B: Synthesis of 2-Fluoroacrylic Acid (Dehydrohalogenation)

Purpose: Accessing the


-fluoro "warhead" precursor.

Step-by-Step:

  • Starting Material: Ethyl 2-bromo-2-fluoropropanoate.

  • Elimination: Dissolve starting material in anhydrous ether.

  • Base Addition: Add DBU (1.1 equiv) dropwise at 0°C. Note: DBU is preferred over alkoxides to prevent Michael addition of the base.

  • Workup: Stir for 2h. Wash with dilute HCl (to remove DBU), then brine. Dry over MgSO

    
    .
    
  • Hydrolysis: Treat the resulting ester with LiOH in THF/Water (1:1) at 0°C for 1h to yield the free acid.

  • Purification: Distillation (for ester) or Recrystallization (for acid). Caution: 2-Fluoroacrylic acid is a potent skin irritant and polymerizes readily; store with a stabilizer (e.g., MEHQ).

Spectroscopic Characterization (Validation)

Use these values to confirm the electronic integrity of your synthesized compounds.

Table 2: NMR and IR Fingerprints
Compound

H (

)

H (

-cis/trans)

C (

)

C (

)

(cm

)
Acrylic Acid 6.40 (dd)6.10 / 5.80128.0132.01700
2-Fluoroacrylic Acid N/A5.70 (dd,

~45Hz)
152.0 (d)102.0 (d)1725
2-Chloroacrylic Acid N/A6.60 / 6.40133.0128.01715
2-Bromoacrylic Acid N/A7.05 / 6.55124.0130.01710

Note: The large


 coupling in 2-fluoroacrylic acid is diagnostic. The downfield shift of the carbonyl stretch in IR for the fluoro-derivative confirms the strong inductive effect.

References

  • National Institutes of Health (NIH). Recent advances in the development of covalent inhibitors. (2025).[2][3] Retrieved from [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023).[2][4][5] Retrieved from [Link]

  • Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by NMR. (2015). Retrieved from [Link]

  • MDPI. A Theoretical Study of the Relationship between the Electrophilicity ω Index and Hammett Constant. (2016). Retrieved from [Link]

  • Journal of Medicinal Chemistry. Covalent Inhibitors: To Infinity and Beyond. (2024).[6][7][8] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermal Decomposition Pathways of 2-Chlorobut-2-enoic Acid

Abstract This technical guide provides a comprehensive analysis of the plausible thermal decomposition pathways of 2-chlorobut-2-enoic acid, a molecule possessing both an α,β-unsaturated carboxylic acid moiety and a viny...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the plausible thermal decomposition pathways of 2-chlorobut-2-enoic acid, a molecule possessing both an α,β-unsaturated carboxylic acid moiety and a vinyl chloride group. In the absence of direct empirical studies on this specific compound, this document leverages established principles of organic chemistry and thermal analysis to propose two primary, competing degradation routes: dehydrochlorination and decarboxylation. We present a robust experimental framework designed to elucidate the operative mechanism(s), detailing the causality behind the selection of analytical techniques. This guide furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The objective is to provide a self-validating system for investigating thermal stability and degradation products, thereby ensuring scientific integrity and enabling the development of safe and stable pharmaceutical and chemical entities.

Introduction: The Structural Dichotomy of 2-Chlorobut-2-enoic Acid

2-Chlorobut-2-enoic acid is a fascinating subject for thermal stability studies due to its bifunctional nature. The molecule incorporates two key reactive features within a compact structure:

  • An α,β-unsaturated carboxylic acid system : This moiety is known to undergo decarboxylation, although the reaction conditions and mechanisms can vary significantly depending on the substitution pattern.[1]

  • A vinyl chloride group : Halogenated hydrocarbons, particularly those with a chlorine atom on a double bond, are susceptible to dehydrochlorination upon heating, typically leading to the formation of alkynes.[2]

Understanding the thermal lability of such a molecule is paramount in drug development and chemical manufacturing. Uncontrolled degradation can lead to loss of efficacy, formation of toxic byproducts, and compromised process safety. This guide, therefore, aims to dissect the potential thermal liabilities of 2-chlorobut-2-enoic acid and present a clear, actionable strategy for their experimental investigation.

Proposed Thermal Decomposition Pathways

The thermal decomposition of 2-chlorobut-2-enoic acid is likely to proceed via at least two competitive pathways, dictated by which functional group succumbs to thermal stress first. The activation energies for dehydrochlorination and decarboxylation will determine the dominant route and the product distribution.

Pathway A: Dehydrochlorination

This pathway involves the elimination of a molecule of hydrogen chloride (HCl). The most plausible mechanism is a 1,2-elimination involving the chlorine atom and the hydrogen from the adjacent methyl group. This is a well-documented thermal reaction for many chlorinated hydrocarbons.[3][4] The resulting product would be but-2-ynoic acid.

C₄H₅ClO₂ (2-Chlorobut-2-enoic acid) → C₄H₄O₂ (But-2-ynoic acid) + HCl

Pathway B: Decarboxylation

This pathway involves the loss of carbon dioxide (CO₂) from the carboxyl group. The direct decarboxylation of α,β-unsaturated acids can be challenging.[1] However, it is possible that the molecule first undergoes a thermally induced isomerization to the β,γ-unsaturated isomer (2-chlorobut-3-enoic acid). This isomer can then undergo decarboxylation more readily through a six-membered cyclic transition state, a mechanism analogous to the decomposition of β-keto acids.[5] This would yield 2-chloropropene as the primary organic product.

C₄H₅ClO₂ (2-Chlorobut-2-enoic acid) → C₃H₅Cl (2-Chloropropene) + CO₂

These two primary pathways are not mutually exclusive and may occur concurrently, leading to a mixture of products. The following diagram illustrates these competing mechanistic proposals.

G cluster_0 Proposed Decomposition Pathways start 2-Chlorobut-2-enoic Acid pA Dehydrochlorination (-HCl) start->pA Pathway A pB Decarboxylation (-CO2) start->pB Pathway B prodA But-2-ynoic Acid pA->prodA prodB 2-Chloropropene pB->prodB

Proposed competing thermal decomposition pathways.

A Self-Validating Experimental Strategy

To distinguish between these pathways and characterize the thermal stability of 2-chlorobut-2-enoic acid, a multi-faceted analytical approach is required. The causality for this strategy is rooted in obtaining orthogonal data: one set of techniques to determine when decomposition occurs and another to determine what is formed. This dual approach provides a self-validating system where the results of one experiment inform and are confirmed by the other.

  • Macro-Level Thermal Stability Assessment (TGA-DSC): The first step is to understand the overall thermal behavior. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow.[6] Running these simultaneously provides critical data on the onset temperature of decomposition, the number of decomposition steps, and whether these events are endothermic or exothermic.[7]

  • Molecular-Level Product Identification (Py-GC-MS): To identify the specific chemical species evolved during decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the gold standard.[8][9] The sample is heated rapidly (pyrolyzed) to the decomposition temperatures identified by TGA, and the volatile fragments are immediately separated by GC and identified by MS.[10] The identity of these fragments provides direct evidence for the operative decomposition pathway(s).

The following workflow diagram illustrates this integrated experimental approach.

G cluster_workflow Experimental Workflow sample Sample: 2-Chlorobut-2-enoic Acid tga_dsc TGA-DSC Analysis sample->tga_dsc py_gcms Py-GC-MS Analysis sample->py_gcms data_tga Thermal Stability Profile (Onset T, Mass Loss %) tga_dsc->data_tga data_py Degradation Product Profile (Chromatogram, Mass Spectra) py_gcms->data_py interpretation Mechanistic Elucidation data_tga->interpretation data_py->interpretation pathway_a Pathway A Confirmed: Detection of But-2-ynoic Acid interpretation->pathway_a pathway_b Pathway B Confirmed: Detection of 2-Chloropropene interpretation->pathway_b

Integrated workflow for mechanistic elucidation.

Detailed Experimental Protocols

The following protocols are designed to be robust and provide high-quality, reproducible data for regulatory submission or internal research and development.

Protocol 1: Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)
  • Objective: To determine the onset temperature of decomposition, total mass loss, and associated thermal events (e.g., melting, decomposition).

  • Instrumentation: Simultaneous TGA-DSC instrument (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments SDT Q600).

  • Methodology:

    • Crucible Preparation: Use a clean, inert alumina or platinum crucible. Tare the crucible on the instrument's microbalance.

    • Sample Preparation: Accurately weigh 3-5 mg of finely ground 2-chlorobut-2-enoic acid into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.

    • Atmosphere: Perform the analysis under a high-purity inert nitrogen atmosphere at a flow rate of 50 mL/min. This prevents oxidative side reactions and ensures that the observed decomposition is purely thermal.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. This is a standard rate that balances resolution and experimental time.

    • Data Analysis:

      • From the TGA curve (mass vs. temperature), determine the onset temperature of mass loss (Tonset).

      • Calculate the percentage mass loss for each distinct decomposition step.

      • From the DSC curve (heat flow vs. temperature), identify endothermic or exothermic peaks associated with mass loss events. Note any pre-decomposition events like melting.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the volatile and semi-volatile products generated during thermal decomposition.

  • Instrumentation: A pyrolysis unit (e.g., Frontier Lab, CDS Analytical) coupled directly to a GC-MS system.

  • Methodology:

    • Sample Preparation: Place a small amount (approx. 100-200 µg) of the sample into a deactivated stainless steel pyrolysis cup.

    • Pyrolysis Conditions:

      • Set the pyrolysis temperature to the Tonset determined from the TGA analysis. Perform subsequent runs at the temperature of maximum decomposition rate (from the derivative TGA curve) to ensure complete fragmentation.

      • Pyrolysis Time: 15-30 seconds.

    • GC-MS Conditions:

      • Injector: Maintain the GC inlet at a temperature sufficient to prevent condensation (e.g., 280°C).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is a good starting point for separating a wide range of potential products.

      • Oven Program:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp to 280°C at 15°C/min.

        • Hold at 280°C for 5 minutes.

      • Mass Spectrometer:

        • Acquire data in full scan mode over a mass range of m/z 35-400.

        • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Data Analysis:

      • Identify the chromatographic peaks corresponding to the pyrolysis products.

      • Analyze the mass spectrum of each peak and compare it against a spectral library (e.g., NIST/Wiley) for identification.

      • Confirm identifications by comparing retention times and mass spectra with those of authentic reference standards if available.

Anticipated Data and Mechanistic Validation

The data obtained from this experimental strategy will provide direct evidence to support or refute the proposed pathways.

ParameterTechniqueAnticipated Result for Pathway AAnticipated Result for Pathway B
Onset of Decomposition TGAA distinct mass loss event.A distinct mass loss event.
Total Mass Loss TGA~30.2% (corresponding to loss of HCl)~36.5% (corresponding to loss of CO₂)
Primary Product ID Py-GC-MSBut-2-ynoic acid (C₄H₄O₂)2-Chloropropene (C₃H₅Cl)
Gaseous Byproduct Evolved Gas AnalysisHydrogen Chloride (HCl)Carbon Dioxide (CO₂)

Self-Validation Logic:

  • If TGA shows a mass loss of approximately 30% and Py-GC-MS identifies but-2-ynoic acid as the major product, this provides strong, cross-validated evidence for Pathway A (Dehydrochlorination) .

  • If TGA shows a mass loss of approximately 36.5% and Py-GC-MS identifies 2-chloropropene as the major product, this provides strong evidence for Pathway B (Decarboxylation) .

  • If the TGA mass loss is between these values or occurs in multiple steps, and Py-GC-MS detects both but-2-ynoic acid and 2-chloropropene, it indicates that both pathways are operative. The relative peak areas in the chromatogram can provide a semi-quantitative measure of the prevalence of each pathway.

Conclusion

While direct literature on the thermal decomposition of 2-chlorobut-2-enoic acid is scarce, a robust scientific investigation can be built upon the fundamental reactivity of its constituent functional groups. The proposed competing pathways of dehydrochlorination and decarboxylation represent the most chemically plausible outcomes. The detailed experimental protocols provided herein for TGA-DSC and Py-GC-MS offer a comprehensive and self-validating strategy to determine the thermal stability profile and definitively elucidate the decomposition mechanism(s). This approach ensures technical accuracy and provides the critical data needed by researchers and drug development professionals to make informed decisions regarding the safe handling, formulation, and processing of this and structurally related compounds.

References

  • Chemistry Stack Exchange. How do α,β-unsaturated acids undergo decarboxylation?. Available at: [Link][1]

  • Arnold, R. T., Elmer, O. C., & Dodson, R. M. (1950). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society, 72(10), 4359–4361.
  • Bigley, D. B. (1964). Studies in decarboxylation. Part I. The mechanism of decarboxylation of unsaturated acids. Journal of the Chemical Society, 3897-3899.
  • Barton, D. H. R., & Howlett, K. E. (1949). The kinetics of the dehydrochlorination of substituted hydrocarbons. Part II. The pyrolysis of 1: 1: 1-trichloroethane. Journal of the Chemical Society, 155-164.
  • YesWeLab. Py-GC/MS pyrolysis analysis. Available at: [Link][8]

  • Chemistry Stack Exchange. What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?. Available at: [Link][5]

  • Roy, K., Awan, I. A., Manion, J. A., & Tsang, W. (2003). Thermal decomposition of 2-bromopropene, and 2-chloropropene. Physical Chemistry Chemical Physics, 5(9), 1806-1810.[2][11]

  • Iwase, M., & Nii, K. (1998). Thermal Decomposition of Polyvinyl Chloride for the Removal of Chlorine. Metallurgical and Materials Transactions B, 29(1), 241-243.[12]

  • FILAB. Pyrolysis GC-MS (Py-GC-MS) analysis laboratory. Available at: [Link][9]

  • AZoOptics. Py-GC/MS in Biomass Pyrolysis: Mechanisms and Applications. Available at: [Link][10]

  • Taylor & Francis Online. Characterization of thermal decomposition of oxygenated organic compounds in FIGAERO-CIMS. Available at: [Link][13]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link][6]

  • ResearchGate. Insight to Cellulose - Polycarboxylic Acid Intermolecular Interactions Using TG and DSC Thermal Analysis Tools. Available at: [Link][7]

  • Cambridge Core. The pyrolysis of chlorinated hydrocarbons. Available at: [Link][3]

  • CERES Research Repository. Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. Available at: [Link][4]

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Analysis of 2-Chlorobut-2-enoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Solid-State Architecture of Bioactive Scaffolds The precise three-dimensional arrangement of atoms within a molecule is fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Solid-State Architecture of Bioactive Scaffolds

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical reactivity and biological activity. For drug development professionals and researchers in the chemical sciences, understanding the solid-state properties of small organic molecules is a critical step in the journey from discovery to application. The 2-chlorobut-2-enoic acid framework and its derivatives represent a class of compounds with significant potential, owing to their reactive functionalities that make them valuable synthons in organic chemistry and potential pharmacophores in medicinal chemistry.

This technical guide provides a comprehensive overview of the crystallographic analysis of 2-chlorobut-2-enoic acid derivatives. As a Senior Application Scientist, my objective is to not only present data but to also provide the rationale behind the experimental choices, ensuring a deeper understanding of the methodologies. This document is structured to be a self-validating resource, with each protocol and piece of data grounded in established scientific principles and supported by authoritative references.

While crystallographic data for the parent 2-chlorobut-2-enoic acid is not publicly available in crystallographic databases as of the writing of this guide, we will leverage the available data for the closely related isomer, 3-chlorobut-2-enoic acid, as a case study. This will allow us to explore the complete workflow from synthesis and crystallization to data analysis and interpretation, providing a robust template for the investigation of other derivatives within this class.

The Significance of Crystallographic Data in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) has profound implications for its stability, solubility, bioavailability, and manufacturability. Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule, providing unequivocal evidence of its atomic connectivity, stereochemistry, and intermolecular interactions. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional shape of a molecule influences its biological target binding.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a compound, each of which may have distinct physical properties.

  • Intellectual Property: Protecting novel crystalline forms of a drug substance.

  • Rational Drug Design: Guiding the design of new molecules with improved properties based on a detailed understanding of their solid-state architecture.

Synthesis and Purification of 2-Chlorobut-2-enoic Acid Derivatives

The synthesis of 2-chlorobut-2-enoic acid and its derivatives can be approached through several synthetic routes. A common strategy involves the chlorination of a suitable butenoic acid precursor. The following is a generalized protocol that can be adapted for various derivatives.

Experimental Protocol: Synthesis of a 2-Chlorobut-2-enoic Acid Derivative

Objective: To synthesize a 2-chlorobut-2-enoic acid derivative from a corresponding but-2-enoic acid precursor.

Materials:

  • But-2-enoic acid derivative

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN) (or other radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the but-2-enoic acid derivative (1.0 eq.) in CCl₄.

  • Addition of Reagents: Add N-chlorosuccinimide (1.1 eq.) and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.

  • Extraction: Wash the filtrate with a saturated NaHCO₃ solution to remove any unreacted acidic starting material, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-chlorobut-2-enoic acid derivative.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is a convenient and effective source of electrophilic chlorine for the allylic chlorination of the butenoic acid derivative.

  • AIBN: As a radical initiator, AIBN facilitates the reaction by generating the necessary radical intermediates.

  • Solvent Choice: Carbon tetrachloride is a traditional solvent for radical reactions, though safer alternatives should be considered where possible.

  • Aqueous Work-up: The use of sodium bicarbonate solution is crucial for removing acidic impurities and any remaining starting material, ensuring a cleaner crude product for purification.

Crystallization Strategies for Small Organic Molecules

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: Similar to vapor diffusion, this method involves carefully layering a solution of the compound with a miscible anti-solvent. Crystals form at the interface of the two liquids.

  • Cooling: For compounds whose solubility is highly dependent on temperature, slowly cooling a saturated solution can lead to the formation of high-quality crystals.

Workflow for Crystallization Screening

Caption: A general workflow for screening crystallization conditions for small organic molecules.

Case Study: Crystallographic Data of (Z)-3-chlorobut-2-enoic acid

Table 1: Crystallographic Data for (Z)-3-chlorobut-2-enoic acid

ParameterValue
Chemical Formula C₄H₅ClO₂
Formula Weight 120.53 g/mol
Crystal System Monoclinic
Space Group P 1 2₁/n 1
a 5.387 Å
b 9.02 Å
c 11.16 Å
α 90°
β 101.87°
γ 90°
Volume 529.9 ų
Z 4
COD Number 7049517

Data sourced from the Crystallography Open Database.

Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution

The process of determining a crystal structure from a single crystal involves several key steps.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: A simplified workflow of single-crystal X-ray diffraction analysis.

Explanation of Key Steps:
  • Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots.

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map and a preliminary model of the structure.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain accurate atomic positions, bond lengths, and angles.

  • Validation: The final structure is validated to ensure its chemical and crystallographic sensibility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the crystallographic analysis of 2-chlorobut-2-enoic acid derivatives. While a specific crystal structure for the parent compound remains elusive in public databases, the principles and methodologies outlined here, using the closely related 3-chlorobut-2-enoic acid as an example, provide a clear path forward for researchers in this field.

The synthesis, crystallization, and structural elucidation of novel 2-chlorobut-2-enoic acid derivatives will undoubtedly contribute to a deeper understanding of their chemical behavior and biological potential. The deposition of new crystal structures into open-access databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) is strongly encouraged to foster collaboration and accelerate scientific discovery. As new derivatives are synthesized and characterized, the insights gained from their three-dimensional structures will be instrumental in guiding the development of new therapeutics and functional materials.

References

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1033–1040. [Link]

  • Crystallography Open Database. (n.d.). Entry 7049517. Retrieved from [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380–388. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

Exploratory

An In-Depth Technical Guide to the Biological Activity and Toxicity of 2-Chlorocrotonic Acid Analogs

Abstract Derivatives of 2-chlorocrotonic acid, a halogenated unsaturated carboxylic acid, represent a class of molecules with significant, yet underexplored, potential in various biological applications. This technical g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derivatives of 2-chlorocrotonic acid, a halogenated unsaturated carboxylic acid, represent a class of molecules with significant, yet underexplored, potential in various biological applications. This technical guide provides a comprehensive overview of the known biological activities and toxicological profiles of these analogs. By examining structure-activity relationships, this document aims to inform researchers, scientists, and drug development professionals on the potential applications and hazards associated with this chemical class. This guide delves into the methodologies for assessing their efficacy and toxicity, providing detailed experimental protocols and insights into their potential mechanisms of action.

Introduction: The Chemical Landscape of 2-Chlorocrotonic Acid Analogs

2-Chlorocrotonic acid is an alpha,beta-unsaturated carboxylic acid containing a reactive vinyl chloride moiety. This structural feature is the foundation for a diverse range of biological activities. Analogs can be synthesized through modifications at the carboxylic acid group (e.g., esterification, amidation) or by alterations to the carbon backbone. These modifications can profoundly influence the compound's physicochemical properties, such as lipophilicity and electrophilicity, which in turn dictate its biological interactions and toxicological profile.

Understanding the interplay between chemical structure and biological effect is paramount in the development of novel therapeutic agents, agrochemicals, or other industrially relevant compounds. This guide will explore the known biological activities of 2-chlorocrotonic acid analogs, including their potential as antimicrobial, antifungal, and herbicidal agents. Concurrently, a thorough examination of their toxicity, encompassing cytotoxicity, genotoxicity, and in vivo effects, will be presented to provide a balanced perspective for future research and development.

Biological Activities of 2-Chlorocrotonic Acid Analogs

The presence of the electrophilic α,β-unsaturated system and the reactive C-Cl bond in 2-chlorocrotonic acid analogs suggests a high potential for interaction with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a likely driver of their observed biological effects.

Antimicrobial and Antifungal Activity

Analogs of 2-chlorocrotonic acid have demonstrated notable activity against a range of microbial pathogens. For instance, amide derivatives, such as 2-chloro-N-phenylacetamide, have shown efficacy against both bacteria and fungi.

  • Antifungal Activity: 2-chloro-N-phenylacetamide has been reported to exhibit antifungal activity against strains of Aspergillus flavus, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL and Minimum Fungicidal Concentrations (MFCs) between 32 and 512 µg/mL[1]. This compound has also shown efficacy against fluconazole-resistant Candida albicans and Candida parapsilosis, with MICs in the range of 128 to 256 µg/mL and MFCs of 512-1,024 µg/mL[2]. The mechanism of action is thought to involve binding to ergosterol in the fungal plasma membrane[1][3].

  • Antibacterial Activity: While specific data for 2-chlorocrotonic acid is limited, related chlorinated compounds have shown antibacterial properties. The introduction of a chlorine atom into chalcone structures, for example, has been shown to enhance their efficacy in inhibiting microbial strains[4].

Table 1: Antifungal Activity of a 2-Chlorocrotonic Acid Analog

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
2-chloro-N-phenylacetamideAspergillus flavus16 - 25632 - 512[1]
2-chloro-N-phenylacetamideCandida albicans (fluconazole-resistant)128 - 256512 - 1,024[2]
2-chloro-N-phenylacetamideCandida parapsilosis (fluconazole-resistant)128 - 256512 - 1,024[2]
Herbicidal Activity

Carboxylic acid derivatives have a long history in herbicide development[5]. The structural similarities of 2-chlorocrotonic acid to known herbicidal scaffolds, such as the phenoxycarboxylic acids (e.g., 2,4-D), suggest potential phytotoxic activity. The proposed mechanisms for related herbicides include the inhibition of fatty acid synthesis, disruption of photosynthesis, or interference with cell division[6][7]. The α,β-unsaturated system in 2-chlorocrotonic acid analogs could potentially act as a Michael acceptor, a feature present in some herbicidal compounds.

Toxicological Profile of 2-Chlorocrotonic Acid Analogs

A thorough understanding of the toxicological profile of any new chemical entity is critical for its safe development and use. For 2-chlorocrotonic acid analogs, this includes an assessment of their effects at the cellular and organismal level.

In Vitro Cytotoxicity

The cytotoxicity of 2-chlorocrotonic acid analogs is a key parameter in determining their potential as therapeutic agents or identifying their hazards. Cytotoxicity is typically assessed using a panel of human cell lines, including both cancerous and non-cancerous lines, to determine potency and selectivity.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow

Genotoxicity

Genotoxicity assessment is crucial to determine if a compound can cause DNA damage, which can lead to mutations and potentially cancer. The Ames test is a widely used primary screening assay for genotoxicity.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid[12][13][14][15][16]. The test evaluates the ability of a chemical to cause a reverse mutation to a prototrophic state (His+), allowing the bacteria to grow on a histidine-deficient medium.

  • Strain Selection: Choose appropriate Salmonella typhimurium strains to detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (His+) on the test plates and compare to the number of spontaneous revertants on the negative control plates.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive result for mutagenicity.

Ames_Test_Workflow

In Vivo Toxicity

In vivo studies in animal models are essential for understanding the systemic toxicity of a compound, including its effects on various organs and its pharmacokinetic profile. Acute oral toxicity studies are often the first step in this evaluation.

While specific in vivo data for 2-chlorocrotonic acid is scarce, a study conducted according to OECD Guideline 423 on a structurally related compound indicated a low acute oral toxicity, with an LD50 greater than 2000 mg/kg in rats[17]. This suggests that some analogs may have a favorable acute toxicity profile. However, it is crucial to evaluate each analog individually, as small structural changes can significantly alter toxicity. For instance, studies on 2,4-dichlorophenoxyacetic acid (2,4-D) and its esters and salts have shown LD50 values in rats ranging from 553 mg/kg to 1090 mg/kg[18].

Experimental Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

This method allows for the estimation of the LD50 with a reduced number of animals.

  • Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).

  • Dosing: Administer a single oral dose of the test substance to a group of three animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days. Record body weight changes.

  • Step-wise Procedure:

    • If mortality occurs in the first group, re-dose at a lower level.

    • If no mortality occurs, dose another group of three animals at the next higher dose level.

  • Endpoint: The LD50 is determined based on the dose level that causes mortality in a certain proportion of the animals.

  • Pathology: Conduct a gross necropsy of all animals at the end of the study.

In_Vivo_Toxicity_Workflow

Structure-Activity and Structure-Toxicity Relationships

The biological activity and toxicity of 2-chlorocrotonic acid analogs are intrinsically linked to their chemical structure. Key structural features that influence these properties include:

  • The Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid group can alter the compound's lipophilicity, which affects its ability to cross cell membranes. This can modulate both efficacy and toxicity.

  • The Chlorine Substituent: The position and presence of the chlorine atom are critical. The C-Cl bond can be a site for metabolic activation or detoxification. In some cases, halogenation increases biological activity.

  • The α,β-Unsaturated System: This Michael acceptor is a key feature for covalent interaction with biological nucleophiles. The reactivity of this system can be tuned by the substituents on the carbon backbone.

Mechanisms of Action and Detoxification

Potential Mechanisms of Toxicity

The toxicity of 2-chlorocrotonic acid analogs is likely multifactorial. Based on related compounds, potential mechanisms include:

  • Oxidative Stress: Similar to the herbicide 2,4-D, these compounds may induce the production of reactive oxygen species (ROS), leading to cellular damage[19].

  • Enzyme Inhibition: The electrophilic nature of these compounds makes them potential inhibitors of enzymes with critical cysteine residues in their active sites.

  • Disruption of Cellular Metabolism: Interference with key metabolic pathways, such as fatty acid synthesis or cellular respiration, could contribute to their toxic effects.

Metabolic Detoxification Pathways

The detoxification of xenobiotics like 2-chlorocrotonic acid analogs likely proceeds through Phase I and Phase II metabolic reactions.

  • Phase I Metabolism: This may involve oxidation, reduction, or hydrolysis of the parent compound, potentially catalyzed by cytochrome P450 enzymes.

  • Phase II Metabolism: The resulting metabolites, or the parent compound itself if it possesses a suitable functional group, can undergo conjugation with endogenous molecules such as glucuronic acid or glutathione. This increases their water solubility and facilitates their excretion from the body. A putative metabolic pathway for a related compound, 2-monochloropropane-1,3-diol (2-MCPD), involves oxidation to 2-chloro-malonic acid[20].

Detoxification_Pathways

Conclusion and Future Directions

2-Chlorocrotonic acid analogs represent a promising, yet challenging, class of compounds. Their inherent reactivity underpins their potential for a range of biological activities, but also necessitates a thorough toxicological evaluation. Future research should focus on synthesizing a broader library of analogs and systematically evaluating their biological activities and toxicities using the standardized protocols outlined in this guide. A deeper understanding of their mechanisms of action and metabolic fate will be crucial for the rational design of safer and more effective compounds for therapeutic, agricultural, or industrial applications.

References

  • FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001 Commission Regulation (EC) No 440/2008 US EPA O. (n.d.). Retrieved from [Link]

  • acute oral toxicity study in rats. (n.d.). Retrieved from [Link]

  • Bakuradze, T., et al. (2020). Putative metabolic pathways that might lead to 2-chloro-malonic acid as an intermediate in 2-MCPD metabolism. ResearchGate. Retrieved from [Link]

  • Ames, B. N., et al. (1973). Carcinogens are mutagens: a simple test system combining liver homogenates for activation and bacteria for detection. Proceedings of the National Academy of Sciences, 70(8), 2281-2285. Retrieved from [Link]

  • de Almeida, J. R. G. S., et al. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 82, e240210. Retrieved from [Link]

  • Crotonic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Matiichuk, Y., et al. (2022). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. Current Chemistry Letters, 11(3), 269-274. Retrieved from [Link]

  • de Almeida, J. R. G. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. Retrieved from [Link]

  • Ames Test II Detection of possible mutagens II Experiment to check mutations using Ames Test. (2022, June 29). YouTube. Retrieved from [Link]

  • Ames Test Kits. (n.d.). Biotoxicity. Retrieved from [Link]

  • Ames Test. (2023, January 8). Biology LibreTexts. Retrieved from [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Retrieved from [Link]

  • Anticancer activity of amide and ester derivatives of the ent-labdane 2α-hydroxyeperuic acid obtained via sonochemical synthesis. (2026, January 27). ResearchGate. Retrieved from [Link]

  • de Almeida, J. R. G. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. Retrieved from [Link]

  • Inhibition of Microbial Growth and Biofilm Formation in Pure and Mixed Bacterial Samples. (2024, July 22). MDPI. Retrieved from [Link]

  • Synthesis of chlorogenic acid derivatives with promising antifungal activity. (2007, November 1). PubMed. Retrieved from [Link]

  • Carboxylic Acid Derivatives in Herbicide Development. (n.d.). ResearchGate. Retrieved from [Link]

  • Gold amides as anticancer drugs: synthesis and activity studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved from [Link]

  • Gorzinski, S. J., et al. (1987). Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid. Fundamental and Applied Toxicology, 8(4), 553-564. Retrieved from [Link]

  • Mode of Action of the Growth Regulator Herbicides. (n.d.). Retrieved from [Link]

  • Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. (2024, April 20). PMC. Retrieved from [Link]

  • Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. (2024, November 13). Growing Science. Retrieved from [Link]

  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271. Retrieved from [Link]

  • Foy, C. L. (1964). Absorption, distribution, & metabolism of 2,2-dichloropropionic acid in relation to phytotoxicity. I. Penetration & translocation of Cl36- and C14-labeled dalapon. Plant Physiology, 39(5), 841-848. Retrieved from [Link]

  • In Vitro Antibacterial and Antibiofilm Activities of Chlorogenic Acid against Clinical Isolates of Stenotrophomonas maltophilia including the Trimethoprim/Sulfamethoxazole Resistant Strain. (2012, December 20). PMC. Retrieved from [Link]

  • Zuanazzi, N. R., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 111, 308-322. Retrieved from [Link]

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024, September 8). MDPI. Retrieved from [Link]

  • Ciuffreda, P., et al. (1981). Effect of 2-alkynoic acids on in vitro growth of bacterial and mammalian cells. Antimicrobial Agents and Chemotherapy, 19(3), 475-478. Retrieved from [Link]

  • The metabolic pathways of 2-keto acid compounds and construction of the... (n.d.). ResearchGate. Retrieved from [Link]

  • McKenna, S. M., & Davies, K. J. (1988). The inhibition of bacterial growth by hypochlorous acid. Possible role in the bactericidal activity of phagocytes. Biochemical Journal, 254(3), 685-692. Retrieved from [Link]

  • Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374. Retrieved from [Link]

  • Cytotoxic response of two cell lines exposed in vitro to four endodontic sealers. (2012, June 19). SciELO. Retrieved from [Link]

  • Bhat, H. K., et al. (1991). Ninety day toxicity study of chloroacetic acids in rats. Fundamental and Applied Toxicology, 17(2), 240-253. Retrieved from [Link]

  • Hydroxytyrosol Modulates Arachidonic Acid Metabolism and Purine Catabolism in Individuals with Prediabetes: An Untargeted Metabolomics Study in a Randomized Controlled Trial. (n.d.). MDPI. Retrieved from [Link]

  • The Evolution of In Vitro Toxicity Assessment Methods for Oral Cavity Tissues—From 2D Cell Cultures to Organ-on-a-Chip. (2025, March 8). MDPI. Retrieved from [Link]

  • Cytotoxic and genotoxic effect in RTG-2 cell line exposed to selected biocides used in the disinfection of cooling towers. (2008, May 15). PubMed. Retrieved from [Link]

  • Phytotoxic Effects of Three Natural Compounds: Pelargonic Acid, Carvacrol, and Cinnamic Aldehyde, against Problematic Weeds in Mediterranean Crops. (n.d.). MDPI. Retrieved from [Link]

  • Reaction kinetics and pathways of crotonic acid conversion in sub- and supercritical water for renewable fuel production. (n.d.). RSC Publishing. Retrieved from [Link]

  • The toxicity of 2,4-dichlorophenoxyacetic acid to the adult crested newt. (1986, September). PubMed. Retrieved from [Link]

  • rats acute toxicity: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • An In Vitro Study of the Cytotoxicity of Two Root Canal Sealers. (n.d.). Scilit. Retrieved from [Link]

  • Cytotoxicity of compounds 1 and 2 on human cancer cell lines. Cells... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Chlorobut-2-enoic Acid from Chloral

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Guide & Experimental Protocol Executive Summary The synthesis of highly functionalized unsaturated car...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Guide & Experimental Protocol

Executive Summary

The synthesis of highly functionalized unsaturated carboxylic acids, such as 2-chlorobut-2-enoic acid (2-chlorocrotonic acid)[1], requires precise control over chemoselectivity and stereochemistry. This application note details a robust, scalable, two-step synthetic pathway starting from the highly accessible and electrophilic precursor, chloral (trichloroacetaldehyde)[2]. By leveraging a Knoevenagel-Doebner condensation followed by a chemoselective dissolving metal reduction, this protocol avoids the use of hazardous chlorine gas (typically used in the direct chlorination of crotonic acid) and provides a high-yielding route suitable for pilot-scale drug development.

Mechanistic Rationale & Pathway Design

The synthesis relies on two fundamental chemical transformations, each optimized for scalability and self-validation.

Step 1: Knoevenagel-Doebner Condensation

Chloral is an exceptionally electrophilic aldehyde due to the strong inductive effect of the adjacent trichloromethyl (


) group[2]. However, under strongly basic conditions, chloral undergoes the haloform reaction, cleaving into chloroform and formate. To prevent this, our protocol utilizes a mild Knoevenagel-Doebner condensation  with 2-chloromalonic acid. Pyridine acts dually as a weak base to generate the active methylene enolate and as an organocatalyst to facilitate the subsequent decarboxylation. The reaction yields the intermediate 2-chloro-4,4,4-trichlorobut-2-enoic acid .
Step 2: Chemoselective Reductive Dechlorination

The critical challenge is reducing the allylic


 group to a methyl (

) group without hydrogenolyzing the vinylic

bond or reducing the alkene. We employ a dissolving metal reduction using Zinc dust in glacial acetic acid[3].
  • Causality of Chemoselectivity: The allylic

    
     bonds are activated by the adjacent 
    
    
    
    -system, significantly lowering their Lowest Unoccupied Molecular Orbital (LUMO) energy. This facilitates a rapid Single-Electron Transfer (SET) from the zinc surface. Conversely, the vinylic
    
    
    bond is orthogonal to the
    
    
    -system, possesses higher
    
    
    -character, and remains completely inert under these mild conditions[3].

SynthesisWorkflow N1 Chloral (Electrophilic Aldehyde) N3 2-Chloro-4,4,4-trichlorobut-2-enoic acid (Intermediate) N1->N3 Knoevenagel-Doebner Pyridine, 80°C -H₂O, -CO₂ N2 2-Chloromalonic Acid (Active Methylene) N2->N3 Knoevenagel-Doebner Pyridine, 80°C -H₂O, -CO₂ N4 2-Chlorobut-2-enoic acid (Target Product) N3->N4 Chemoselective Reduction Zn dust, Glacial AcOH, 15°C -3 Cl, +3 H

Fig 1. Two-step scalable synthesis pathway from chloral to 2-chlorobut-2-enoic acid.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4,4,4-trichlorobut-2-enoic acid

This step establishes the carbon skeleton via a decarboxylative condensation.

  • Preparation: In a 2 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and gas bubbler, dissolve 2-chloromalonic acid (1.05 eq, 1.05 mol) in anhydrous pyridine (300 mL).

  • Addition: Cool the vessel to 5 °C. Slowly add anhydrous (1.0 eq, 1.0 mol) dropwise over 30 minutes[2]. Causality: The highly exothermic nature of the initial aldol addition requires strict thermal control to prevent oligomerization.

  • Decarboxylation: Gradually heat the reaction mixture to 80 °C.

  • Self-Validating In-Process Control (IPC): Monitor the gas bubbler. The reaction is self-indicating; the vigorous evolution of

    
     gas signifies the onset of the Doebner decarboxylation. The reaction is deemed complete when gas evolution entirely ceases (typically 4-5 hours).
    
  • Workup: Cool to room temperature, acidify with cold 2M

    
     to pH 1 (to protonate the pyridine and the product), and extract with ethyl acetate (3 x 400 mL). Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo to yield the intermediate as a pale yellow solid.
Protocol B: Chemoselective Reduction to 2-Chlorobut-2-enoic acid

This step utilizes thermodynamic control to selectively reduce the allylic chlorides.

  • Preparation: Dissolve the intermediate (approx. 0.85 mol) from Protocol A in glacial acetic acid (800 mL) in a 3 L reactor. Cool the solution to exactly 15 °C.

  • Zinc Addition: Add activated Zinc dust (4.0 eq, 3.4 mol) in small portions over 2 hours[3].

    • Causality: Maintaining the temperature strictly at

      
       15 °C is critical. Elevated temperatures provide enough activation energy to overcome the barrier for vinylic 
      
      
      
      reduction, leading to the over-reduced crotonic acid byproduct.
  • Self-Validating IPC: The reaction mixture will initially appear as a dark grey suspension. As the SET mechanism proceeds and zinc is oxidized to

    
    , the suspension will gradually clear into a translucent, pale solution. The complete dissolution of the zinc dust serves as a visual confirmation of reaction progress.
    
  • Workup: Filter any unreacted trace zinc through a Celite pad. Dilute the filtrate with ice water (1.5 L) to precipitate the product. Filter the white crystalline solid, wash with cold water, and dry under high vacuum.

Quantitative Data & Optimization

To ensure scalability, the reduction step was heavily optimized. Table 1 summarizes the effect of temperature and solvent on the chemoselectivity of the zinc-mediated reduction.

Table 1: Optimization of Chemoselective Reduction Parameters

EntryReducing SystemTemp (°C)Time (h)Yield (%)Chemoselectivity (Target : Over-reduced)
1Zn dust / aq. HCl2544240 : 60
2Zn dust / Glacial AcOH6025565 : 35
3 Zn dust / Glacial AcOH 15 8 89 >99 : 1
4SnCl₂ / EtOH251215N/A (Incomplete reaction)

Analytical Validation

To validate the integrity of the final product ()[1], the following analytical signatures must be confirmed:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    The self-validating shift in the NMR spectrum is the disappearance of the singlet at
    
    
    7.2 ppm (the vinylic proton adjacent to the
    
    
    group in the intermediate) and the emergence of a distinct quartet at
    
    
    6.8 ppm
    integrating to 1H (vinylic proton coupling with the new methyl group), alongside a doublet at
    
    
    2.0 ppm
    integrating to 3H (the newly formed methyl group).
  • Mass Spectrometry (ESI-MS): Expected

    
     for 
    
    
    
    is 119.0. The isotopic pattern must show a characteristic 3:1 ratio for the
    
    
    and
    
    
    peaks, confirming the presence of exactly one retained chlorine atom.

References

  • PubChem Compound Summary for CID 5919410, 2-Chlorobut-2-enoic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link][1]

  • Chloral (Trichloroacetaldehyde) - Chemical Properties and Synthesis Source: Wikipedia, The Free Encyclopedia URL:[Link][2]

  • Reductions in Organic Chemistry (Hudlicky, M.) - Zinc-Mediated Hydrogenolysis of Allylic Halides Source: Internet Archive / ACS Monographs URL:[Link][3]

  • Chloral Hydrate - Pharmacokinetics and Chemical Precursor Applications Source: Wikipedia, The Free Encyclopedia URL:[Link][4]

Sources

Application

Application Note: Optimized Protocols for the Esterification of 2-Chlorobut-2-enoic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Substrate: 2-Chlorobut-2-enoic acid (2-Chlorocrotonic acid) Mechanistic Rationale & Strategy The esterification of

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Substrate: 2-Chlorobut-2-enoic acid (2-Chlorocrotonic acid)

Mechanistic Rationale & Strategy

The esterification of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-halo-

-unsaturated carboxylic acids, such as 2-chlorobut-2-enoic acid, presents distinct synthetic challenges that render standard Fischer esterification (acid catalysis + heat) highly suboptimal. The electron-withdrawing nature of the

-chlorine atom significantly reduces the nucleophilicity of the carbonyl oxygen, making protonation and subsequent alcohol attack sluggish. Furthermore, subjecting this substrate to prolonged heating under strongly acidic conditions risks

isomerization of the double bond or unwanted Michael addition of the alcohol across the conjugated system[1].

To ensure high yields, strict stereoretention, and operational safety, this guide details two orthogonal, self-validating protocols:

  • Protocol A (Steglich-Type Esterification): Employs EDC·HCl and DMAP. This is the method of choice for drug development professionals operating on a micro-to-gram scale where mild conditions and absolute preservation of the alkene geometry are paramount[2].

  • Protocol B (Acid Chloride Activation): Utilizes oxalyl chloride with catalytic DMF. This method is preferred for multigram scale-up. It bypasses the substrate's electronic deactivation by converting the acid into a highly electrophilic acyl chloride intermediate, which readily undergoes nucleophilic acyl substitution[3].

Experimental Workflow

EsterificationWorkflow Substrate 2-Chlorobut-2-enoic Acid (Starting Material) Decision Select Esterification Strategy Based on Scale & Sensitivity Substrate->Decision Steglich Protocol A: Steglich Method EDC·HCl / DMAP Decision->Steglich Micro/Gram Scale Strict Stereoretention AcidChlor Protocol B: Acid Chloride Oxalyl Chloride / DMF Decision->AcidChlor Multigram/Scale-up Robust Activation CouplingA Direct Alcohol Coupling 0 °C to RT, 4-12 h Steglich->CouplingA Intermediate 2-Chlorobut-2-enoyl Chloride (Reactive Intermediate) AcidChlor->Intermediate Gas Evolution (CO, CO₂, HCl) CouplingB Alcohol + Et₃N Addition 0 °C to RT, 1-2 h Intermediate->CouplingB Product 2-Chlorobut-2-enoate Ester (Target Product) CouplingA->Product Aqueous Workup (Removes Urea) CouplingB->Product Aqueous Workup (Removes Et₃N·HCl)

Workflow for the esterification of 2-chlorobut-2-enoic acid via Steglich or Acid Chloride methods.

Quantitative Method Comparison

ParameterProtocol A: Steglich (EDC/DMAP)Protocol B: Acid Chloride
Optimal Scale 10 mg to 5 grams5 grams to Kilogram scale
Stereoretention Excellent (>99% preservation)Good to Excellent
Reaction Time 4 – 12 hours (Single-pot)2 – 4 hours (Two-stage)
Typical Yield 80 – 90%85 – 95%
Primary Byproducts Water-soluble ureaCO, CO₂, HCl gases; Et₃N·HCl salt
Toxicity / Safety Low (Avoids toxic gases)High (Requires robust ventilation)

Step-by-Step Methodologies

Protocol A: Steglich Esterification (Mild & Stereoretentive)

This protocol is designed as a self-validating system where visual cues and strategic workup steps chemically enforce the purity of the final product.

Reagents: 2-Chlorobut-2-enoic acid (1.0 equiv), Target Alcohol (1.2 equiv), EDC·HCl (1.1 equiv), DMAP (0.1 equiv), Anhydrous Dichloromethane (DCM).

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 2-chlorobut-2-enoic acid (10 mmol) in anhydrous DCM (50 mL, 0.2 M).

  • Reagent Sequence: Add the target alcohol (12 mmol), followed by DMAP (1.0 mmol).

    • Causality: DMAP must be present before the coupling agent. It acts as a nucleophilic acyl transfer catalyst, intercepting the transient

      
      -acylisourea intermediate to form a highly reactive 
      
      
      
      -acylpyridinium species. This prevents the irreversible [1,3]-rearrangement into a dead-end
      
      
      -acylurea byproduct.
  • Activation: Cool the reaction to 0 °C using an ice bath. Add EDC·HCl (11 mmol) portion-wise.

    • Causality: EDC·HCl is chosen over DCC because its corresponding urea byproduct is highly water-soluble, eliminating the need for cumbersome filtration. Cooling prevents exothermic degradation of the double bond.

  • Self-Validating Execution: Remove the ice bath and stir at room temperature for 4–12 hours.

    • Visual Validation: The solution will transition from clear to slightly cloudy as the reaction progresses, confirming EDC turnover. TLC (Hexanes/EtOAc) will show the disappearance of the baseline acid spot.

  • Orthogonal Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

    • Causality: This sequence is self-purifying. The HCl wash removes DMAP and unreacted EDC. The NaHCO₃ wash deprotonates and extracts any unreacted starting acid. The resulting organic layer contains only the target ester. Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Method (Robust Scale-Up)

This protocol utilizes Vilsmeier-Haack activation to force the reaction of the electronically deactivated substrate[3].

Reagents: 2-Chlorobut-2-enoic acid (1.0 equiv), Oxalyl Chloride (1.2 equiv), DMF (catalytic), Target Alcohol (1.2 equiv), Triethylamine (1.5 equiv), Anhydrous DCM.

  • Vilsmeier-Haack Activation: Dissolve 2-chlorobut-2-enoic acid (50 mmol) in anhydrous DCM (150 mL) under N₂ at 0 °C. Add 3 drops of anhydrous DMF.

  • Chlorination: Add oxalyl chloride (60 mmol) dropwise via an addition funnel.

    • Causality: Oxalyl chloride is strictly preferred over thionyl chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ). It operates at room temperature, whereas 
      
      
      
      often requires reflux, which risks thermal isomerization of the alkene and HCl addition across the double bond.
  • Self-Validating Execution (Stage 1): Stir at room temperature.

    • Visual Validation: Immediate effervescence (CO and CO₂ gas) will occur. The cessation of bubbling (typically 2 hours) is a reliable, built-in indicator that acid chloride formation is complete.

  • Intermediate Isolation: Concentrate the mixture under reduced pressure to remove solvent and excess oxalyl chloride. Redissolve the crude 2-chlorobut-2-enoyl chloride in fresh anhydrous DCM (100 mL) and cool to 0 °C.

  • Nucleophilic Substitution: In a separate vial, mix the target alcohol (60 mmol) and Triethylamine (Et₃N, 75 mmol). Add this mixture dropwise to the acid chloride solution.

    • Visual Validation (Stage 2): Dense white fumes and a precipitate (Et₃N·HCl) will form instantly, confirming the acyl substitution is occurring. Et₃N acts as an acid scavenger, preventing HCl-catalyzed isomerization.

  • Workup: Stir for 1 hour at room temperature. Quench with water (100 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via short-path distillation if required.

Analytical Characterization

To confirm the success of the esterification and the retention of the


-unsaturated geometry, perform the following analyses:
  • ¹H NMR (CDCl₃): The chemical shift of the

    
    -alkene proton (typically around 
    
    
    
    7.0 - 7.5 ppm) is highly sensitive to the
    
    
    configuration due to the anisotropic deshielding effect of the newly formed ester carbonyl. Compare the
    
    
    -coupling and shifts against the starting material to confirm 100% stereoretention.
  • GC-MS: The target ester will exhibit a distinct molecular ion peak

    
     with a characteristic 3:1 isotopic ratio for the 
    
    
    
    and
    
    
    isotopes, confirming the preservation of the
    
    
    -halogen.

References

  • alpha-Chloroacrylic acid chloride | 21369-76-6 - Benchchem Source: Benchchem URL
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)
  • Esterification as a Demonstration of Electrochemically Powered Catalytic Dehydration Source: ResearchGate URL

Sources

Method

The Strategic Utility of 2-Chlorobut-2-enoic Acid as a Michael Acceptor in Modern Organic Synthesis

Introduction: Beyond Conventional Michael Acceptors The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, has been a workhorse in organic synthesis for over a century.[1] This powerfu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Conventional Michael Acceptors

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, has been a workhorse in organic synthesis for over a century.[1] This powerful reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] While traditional acceptors like acrylates and enones are widely employed, the pursuit of novel reactivity and molecular complexity has led to the exploration of more nuanced and strategically functionalized acceptors. Among these, 2-chlorobut-2-enoic acid and its derivatives have emerged as exceptionally versatile building blocks, offering unique synthetic opportunities for researchers in drug discovery and complex molecule synthesis.

This technical guide provides an in-depth exploration of the application of 2-chlorobut-2-enoic acid as a Michael acceptor. We will delve into the mechanistic intricacies imparted by the α-chloro substituent, provide detailed experimental protocols for its use, and showcase its utility in the construction of valuable molecular scaffolds.

The Influence of the α-Chloro Substituent: A Gateway to Diverse Reactivity

The presence of a chlorine atom at the α-position of the butenoic acid scaffold profoundly influences its reactivity as a Michael acceptor. This strategic halogenation bestows several key advantages:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the β-carbon, making it more susceptible to attack by a wider range of nucleophiles, including those that are less reactive towards traditional Michael acceptors.

  • Stereochemical Control: The α-chloro substituent can serve as a stereodirecting group, influencing the facial selectivity of the incoming nucleophile and enabling the diastereoselective formation of new stereocenters.

  • Post-Reaction Functionalization: The carbon-chlorine bond in the Michael adduct provides a handle for subsequent transformations, such as nucleophilic substitution, elimination, or cross-coupling reactions, thereby expanding the synthetic utility of the initial addition product.

A particularly elegant application of this enhanced reactivity is the tandem Michael addition-intramolecular cyclization sequence to furnish substituted cyclopropanes. This Michael-Initiated Ring Closure (MIRC) is a powerful strategy for the stereocontrolled synthesis of these strained and synthetically valuable three-membered rings.[1][3]

Mechanistic Overview: The Michael Addition Pathway

The fundamental mechanism of the Michael addition to 2-chlorobut-2-enoic acid follows the established pattern of conjugate addition. The reaction is typically initiated by a base, which deprotonates the Michael donor to generate a nucleophilic species (e.g., an enolate, thiolate, or amine).[4] This nucleophile then attacks the electrophilic β-carbon of the 2-chlorobut-2-enoic acid derivative. The resulting enolate intermediate is subsequently protonated to yield the final Michael adduct.

Michael_Addition_Mechanism cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor-H Michael Donor (e.g., R-SH) Donor- Nucleophile (e.g., R-S⁻) Donor-H->Donor- Deprotonation Base Base (e.g., Et3N) Base-H+ Protonated Base (e.g., Et3NH⁺) Base->Base-H+ Acceptor 2-Chlorobut-2-enoic Acid Derivative Donor-->Acceptor Nucleophilic Attack Enolate_Intermediate Enolate Intermediate Acceptor->Enolate_Intermediate Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation from Base-H⁺

Figure 1: Generalized mechanism of the Michael addition to a 2-chlorobut-2-enoic acid derivative.

Application in Tandem Reactions: The Synthesis of Cyclopropanes

One of the most powerful applications of α-haloenoates like 2-chlorobut-2-enoic acid is in the synthesis of cyclopropanes through a tandem Michael addition-intramolecular nucleophilic substitution sequence.[5] This process, often referred to as a Michael-Initiated Ring Closure (MIRC), allows for the stereocontrolled construction of highly functionalized cyclopropane rings.

MIRC_Workflow Start Start: 2-Chlorobut-2-enoic Acid Derivative & Nucleophile Michael_Addition Michael Addition Start->Michael_Addition Enolate_Formation Enolate Intermediate Formation Michael_Addition->Enolate_Formation Intramolecular_Cyclization Intramolecular SN2 Cyclization Enolate_Formation->Intramolecular_Cyclization Cyclopropane_Product Substituted Cyclopropane Product Intramolecular_Cyclization->Cyclopropane_Product End End Cyclopropane_Product->End

Figure 2: Workflow for the synthesis of cyclopropanes via a Michael-Initiated Ring Closure (MIRC) reaction.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific nucleophile and substrate used.

Protocol 1: General Procedure for the Michael Addition of a Thiol to Ethyl 2-chlorobut-2-enoate

This protocol describes a general method for the conjugate addition of a thiol to an ester derivative of 2-chlorobut-2-enoic acid.

Materials:

  • Ethyl 2-chlorobut-2-enoate (1.0 equiv)

  • Thiol (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-chlorobut-2-enoate and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the thiol to the solution, followed by the dropwise addition of triethylamine.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Reaction Parameters

Nucleophile (Thiol)BaseSolventReaction Time (h)Yield (%)
ThiophenolEt3NDCM485-95
Benzyl mercaptanDBUTHF290-98
Cysteine derivativeDIPEADMF1275-85

Note: Reaction times and yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Protocol 2: Asymmetric Organocatalytic Michael Addition for the Synthesis of Chiral Thioethers

This protocol outlines a method for achieving an enantioselective Michael addition using a chiral organocatalyst.[6]

Materials:

  • Ethyl 2-chlorobut-2-enoate (1.0 equiv)

  • Thiol (1.2 equiv)

  • Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst) (0.1 equiv)

  • Toluene, anhydrous

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried vial, add the chiral bifunctional thiourea catalyst and anhydrous toluene.

  • Add the thiol to the solution and stir for 5 minutes at room temperature.

  • Add the ethyl 2-chlorobut-2-enoate and stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the chiral Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Applications in Pharmaceutical and Natural Product Synthesis

The unique reactivity of 2-chlorobut-2-enoic acid and its analogs makes them valuable intermediates in the synthesis of biologically active molecules. For instance, derivatives of this scaffold have been employed in the synthesis of antiviral agents.[7] The ability to introduce a variety of substituents at the β-position via Michael addition, coupled with the potential for further elaboration of the α-chloro and carboxyl functionalities, provides a versatile platform for generating libraries of compounds for drug discovery screening.

Safety and Handling

2-Chlorobut-2-enoic acid and its derivatives are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound.

Conclusion

2-Chlorobut-2-enoic acid represents a powerful and versatile tool for the modern synthetic chemist. The presence of the α-chloro substituent activates the molecule for Michael additions with a broad range of nucleophiles and provides a handle for subsequent functionalization. Its utility in tandem reactions, particularly in the stereocontrolled synthesis of cyclopropanes, further highlights its value. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this unique Michael acceptor in their synthetic endeavors, from fundamental methodology development to the synthesis of complex and biologically important molecules.

References

  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. (2022). RSC Advances. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2021). Angewandte Chemie International Edition. [Link]

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. (2015). The Journal of Organic Chemistry. [Link]

  • Diastereoselective Michael Addition of Magnesium Amide toO-(2-Alkenoyl)TEMPOs and Comparison of Reactivity with Acyl Substituent-Modified Carboxylic Analogues. Academia.edu. [Link]

  • Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations. ResearchGate. [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (2018). Nature Chemistry. [Link]

  • Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins. OAE Publishing Inc. [Link]

  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. (2022). RSC Advances. [Link]

  • Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. (2015). The Journal of Organic Chemistry. [Link]

  • Diastereoselective Michael Addition of Magnesium Amide toO-(2-Alkenoyl)TEMPOs and Comparison of Reactivity with Acyl Substituent-Modified Carboxylic Analogues. Academia.edu. [Link]

  • Synthesis and antiviral activities of a novel class of thioflavone and flavonoid analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes. Synthesis. [Link]

  • Asymmetric Conjugate Addition to α-Substituted Enones/Enolate Trapping. Organic Letters. [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. MDPI. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Deracemizing organocatalyzed Michael addition reactions of 2-(arylthio)cyclobutanones with β-nitrostyrenes. (2016). Organic & Biomolecular Chemistry. [Link]

  • Substrate-controlled Diastereoselective Michael Addition of Alkylidene Malonates by Grignard Reagents. ResearchGate. [Link]

  • Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Publishing. [Link]

  • Synthesis Workshop: Diastereoselective Conjugate Additions with Michael Liang (Episode 19). YouTube. [Link]

  • Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. (1992). Journal of Medicinal Chemistry. [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. ResearchGate. [Link]

  • Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. MDPI. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. ResearchGate. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. [Link]

  • Tandem Michael addition/cyclization reaction of 2,3-allenoates with organozincs: facile synthesis of isocoumarins. (2013). Organic & Biomolecular Chemistry. [Link]

  • Self-assisted tandem Michael-aldol reactions of α,β-unsaturated ketones with aldehydes. Chemical Communications. [Link]

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia. [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions Using 2-Chlorobut-2-enoic Acid

Introduction: The Synthetic Utility of 2-Chlorobut-2-enoic Acid in Modern Drug Discovery In the landscape of contemporary drug development and materials science, the efficient construction of complex molecular architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Utility of 2-Chlorobut-2-enoic Acid in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the efficient construction of complex molecular architectures is paramount. Substituted butenoic acids, in particular, represent a valuable class of building blocks, serving as precursors to a myriad of bioactive molecules and functional materials. 2-Chlorobut-2-enoic acid, a readily accessible and functionalized C4-building block, offers a unique platform for molecular elaboration through palladium-catalyzed cross-coupling reactions. Its vinyl chloride moiety, while less reactive than its bromide and iodide counterparts, provides a stable handle for the strategic introduction of diverse chemical functionalities. This lower reactivity can be advantageous, allowing for selective transformations in multifunctional molecules.

This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions utilizing 2-chlorobut-2-enoic acid and its esters. We will delve into the mechanistic underpinnings of these transformations, offering insights into the critical parameters that govern their success, including catalyst selection, ligand effects, base choice, and stereochemical control. The protocols outlined herein are designed to serve as a foundational resource for researchers and scientists, enabling the effective application of this versatile substrate in their synthetic endeavors.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] The general catalytic cycle for these transformations, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[2]

The oxidative addition of the vinyl chloride to a low-valent palladium(0) species is often the rate-determining step and can be challenging due to the strong C-Cl bond.[3] Overcoming this hurdle typically requires the use of electron-rich and sterically bulky phosphine ligands, which promote the formation of the active catalytic species and facilitate the oxidative addition process.

A critical consideration when working with 2-chlorobut-2-enoic acid is the potential for decarboxylation, particularly under thermal stress. While α,β-unsaturated carboxylic acids are generally more stable than their β,γ-unsaturated counterparts, the reaction conditions must be carefully optimized to minimize this unwanted side reaction. In many instances, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a prudent strategy to enhance substrate stability and improve reaction outcomes.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3] In the context of 2-chlorobut-2-enoic acid derivatives, this reaction allows for the introduction of a wide array of aryl and vinyl substituents, leading to the synthesis of highly substituted butenoic acid scaffolds.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of the vinyl chloride to a Pd(0) complex. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is crucial in this process, as it activates the organoboron species, facilitating transmetalation.

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Vinyl-Pd(II)-Cl(L_n) Vinyl-Pd(II)-Cl(L_n) Pd(0)L_n->Vinyl-Pd(II)-Cl(L_n) Oxidative Addition (Vinyl Chloride) Vinyl-Pd(II)-R(L_n) Vinyl-Pd(II)-R(L_n) Vinyl-Pd(II)-Cl(L_n)->Vinyl-Pd(II)-R(L_n) Transmetalation (R-B(OH)2, Base) Coupled Product Coupled Product Vinyl-Pd(II)-R(L_n)->Coupled Product Reductive Elimination Coupled Product->Pd(0)L_n Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol for Suzuki-Miyaura Coupling of Ethyl (Z)-2-chlorobut-2-enoate with Phenylboronic Acid

This protocol is adapted from established procedures for the coupling of vinyl chlorides and is a starting point for optimization.[4]

Materials:

  • Ethyl (Z)-2-chlorobut-2-enoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium fluoride (CsF)

  • Anhydrous isopropanol

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk tube, add ethyl (Z)-2-chlorobut-2-enoate (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium fluoride (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous, degassed solvent (2 mL).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst premix to the Schlenk tube via syringe, followed by anhydrous isopropanol (3 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl (E)-2-phenylbut-2-enoate.

Stereoselectivity: The stereochemical outcome of the Suzuki-Miyaura coupling of vinyl halides can be influenced by the choice of ligand and reaction conditions. While some catalyst systems promote retention of stereochemistry, others can lead to isomerization. It is crucial to analyze the product mixture to determine the stereoselectivity of the reaction under the specific conditions employed.

Heck Coupling: Vinylation of Alkenes

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[5] This reaction is particularly useful for the synthesis of substituted alkenes.

Mechanistic Considerations

The Heck reaction mechanism involves the oxidative addition of the vinyl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by the action of a base.

Heck_Mechanism Pd(0)L_n Pd(0)L_n Vinyl-Pd(II)-Cl(L_n) Vinyl-Pd(II)-Cl(L_n) Pd(0)L_n->Vinyl-Pd(II)-Cl(L_n) Oxidative Addition (Vinyl Chloride) Alkene Complex Alkene Complex Vinyl-Pd(II)-Cl(L_n)->Alkene Complex Alkene Coordination Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate Alkene Complex->Alkyl-Pd(II) Intermediate Migratory Insertion Coupled Product Coupled Product Alkyl-Pd(II) Intermediate->Coupled Product β-Hydride Elimination Coupled Product->Pd(0)L_n Catalyst Regeneration (Base)

Caption: Catalytic cycle for the Heck coupling reaction.

Protocol for Heck Coupling of 2-Chlorobut-2-enoic Acid with Styrene

This protocol is based on general procedures for Heck reactions with vinyl halides and may require optimization for this specific substrate.[6]

Materials:

  • 2-Chlorobut-2-enoic acid

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

Procedure:

  • In a sealed tube, combine 2-chlorobut-2-enoic acid (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-2-(2-phenylethenyl)but-2-enoic acid.

Sonogashira Coupling: Synthesis of Enynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7] This reaction provides a direct route to conjugated enynes, which are valuable intermediates in organic synthesis.

Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl chloride to Pd(0) is followed by transmetalation with a copper(I) acetylide species. Reductive elimination then yields the enyne product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne and a base.

Sonogashira_Mechanism cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L_n Pd(0)L_n Vinyl-Pd(II)-Cl(L_n) Vinyl-Pd(II)-Cl(L_n) Pd(0)L_n->Vinyl-Pd(II)-Cl(L_n) Oxidative Addition (Vinyl Chloride) Vinyl-Pd(II)-Alkyne(L_n) Vinyl-Pd(II)-Alkyne(L_n) Vinyl-Pd(II)-Cl(L_n)->Vinyl-Pd(II)-Alkyne(L_n) Transmetalation Coupled Product (Enyne) Coupled Product (Enyne) Vinyl-Pd(II)-Alkyne(L_n)->Coupled Product (Enyne) Reductive Elimination Coupled Product (Enyne)->Pd(0)L_n Catalyst Regeneration Terminal Alkyne Terminal Alkyne Copper(I) Acetylide Copper(I) Acetylide Terminal Alkyne->Copper(I) Acetylide Cu(I), Base Copper(I) Acetylide->Vinyl-Pd(II)-Cl(L_n)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol for Sonogashira Coupling of Ethyl 2-chlorobut-2-enoate with Phenylacetylene

This protocol is based on general procedures for Sonogashira couplings and may require optimization.

Materials:

  • Ethyl 2-chlorobut-2-enoate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add ethyl 2-chlorobut-2-enoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(phenylethynyl)but-2-enoate.

Data Summary and Comparison

Reaction TypeTypical CatalystTypical LigandTypical BaseTypical SolventKey Considerations
Suzuki-Miyaura Pd(OAc)₂SPhos, P(t-Bu)₃CsF, K₂CO₃, K₃PO₄Isopropanol, Dioxane, TolueneMinimizing protodeboronation of the boronic acid. Stereoselectivity is ligand-dependent.
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃Acetonitrile, DMFRegioselectivity of alkene insertion. Potential for double bond isomerization in the product.
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N, DiisopropylamineTHF, DMFRequirement of a copper(I) co-catalyst. Potential for alkyne homocoupling (Glaser coupling).

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions of 2-chlorobut-2-enoic acid and its derivatives offer a versatile and powerful platform for the synthesis of a diverse range of substituted butenoic acids. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the synthetic potential of this valuable building block. While the lower reactivity of the vinyl chloride moiety presents a challenge, the use of modern, highly active catalyst systems, particularly those employing electron-rich and sterically demanding phosphine ligands, enables efficient and selective transformations.

Future research in this area will likely focus on the development of even more active and stereoselective catalyst systems, allowing for these coupling reactions to be conducted under milder conditions and with greater control over the geometry of the resulting double bond. Furthermore, the application of these methodologies to the synthesis of complex natural products and novel pharmaceutical agents will undoubtedly continue to expand the horizons of organic chemistry.

References

  • Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium‐Catalyzed Cross‐Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]

  • Littke, A. F., & Fu, G. C. (1998). A convenient and general method for Pd‐catalyzed Suzuki cross‐couplings of aryl chlorides and arylboronic acids. Angewandte Chemie International Edition, 37(24), 3387-3388. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Lemay, A. B., Vulic, K. S., & Ogilvie, W. W. (2006). Single-Isomer Tetrasubstituted Olefins from Regioselective and Stereospecific Palladium-Catalyzed Coupling of β-Chloro-α-iodo-α,β-unsaturated Esters. The Journal of Organic Chemistry, 71(9), 3615-3618. [Link]

  • Giri, R., & Daugulis, O. (2012). Suzuki–Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 244-246. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Stenutz, R. (n.d.). (2Z)-2-chlorobut-2-enoic acid. Stenutz. [Link]

  • Reid, W. B., & Watson, D. A. (2018). Synthesis of Trisubstituted Alkenyl Boronic Esters from Alkenes Using the Boryl-Heck Reaction. Organic Letters, 20(21), 6822-6826. [Link]

  • Miller, R. B., & McGarvey, G. (1977). A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. The Journal of Organic Chemistry, 42(26), 4206-4209. [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-8604. [Link]

  • Schotten, C., Knauber, T., & Smarsly, B. M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4561. [Link]

  • Larock, R. C., & Leung, W. Y. (1990). Palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids: regio- and stereoselective synthesis of (E)-.delta.-vinyl/aryl-.gamma.-methylene-.gamma.-butyrolactones. The Journal of Organic Chemistry, 55(21), 5552-5554. [Link]

  • Patel, B. A., Ziegler, C. B., Cortese, N. A., Plevyak, J. E., Zebovitz, T. C., Terpko, M., & Heck, R. F. (1977). Palladium-catalyzed vinylic substitution reactions with carboxylic acid derivatives. The Journal of Organic Chemistry, 42(24), 3903-3906. [Link]

  • Negishi, E. I., & Wang, G. (2010). and Regioselective Trisubstituted Alkene Synthesis of Wide Applicability via 1-Halo-1-alkyne Hydroboration–Tandem Negishi-Suzuki Coupling or Organoborate Migratory Insertion Protocol. PMC. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Divi, D. U. M. P., & Giri, R. (2017). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. PMC. [Link]

  • Burke, M. D., & Schreiber, S. L. (2010). Stereoretentive Suzuki-Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (−)-Peridinin. PMC. [Link]

  • Kamiński, Z. J., & Kolesińska, B. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. PMC. [Link]

  • Wang, D., & Wang, J. (2024). Stereoselective Construction of Trisubstituted 1,3‐Enynes via Aryl to Vinyl 1,4‐Palladium Migration. Advanced Synthesis & Catalysis. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Giri, R., & Daugulis, O. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 244-246. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Vinylation of Organic Halides. Angewandte Chemie International Edition, 44(9), 1342-1344. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

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Method

Radical polymerization techniques involving 2-chlorobut-2-enoic acid monomers

Application Note: Engineering Carboxylated Elastomers via Radical Copolymerization of 2-Chlorobut-2-enoic Acid Mechanistic Insights and Rationale In the development of advanced polymeric matrices for pharmaceutical appli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Carboxylated Elastomers via Radical Copolymerization of 2-Chlorobut-2-enoic Acid

Mechanistic Insights and Rationale

In the development of advanced polymeric matrices for pharmaceutical applications—such as drug-eluting stents, transdermal pressure-sensitive adhesives, and targeted delivery vehicles—functionalized elastomers are critical. 2-Chlorobut-2-enoic acid (commonly known as


-chlorocrotonic acid) is a highly specialized monomer that introduces both a carboxylic acid moiety for bioconjugation and a chlorine atom for modulating matrix polarity and flame retardancy [1].

However, the radical polymerization of 2-chlorobut-2-enoic acid presents unique kinetic challenges. Structurally, it is a tri-substituted alkene (a methyl group at the


-position, and both chloro and carboxyl groups at the 

-position). This extreme steric hindrance, coupled with the resonance stabilization of the resulting radical, severely retards homopolymerization.

The Causality of Experimental Design: To overcome this thermodynamic barrier, 2-chlorobut-2-enoic acid must be copolymerized with sterically unhindered, electron-rich monomers such as 1,3-butadiene, isoprene, or styrene [2]. The electron-withdrawing nature of the –Cl and –COOH groups creates an electron-deficient double bond that strongly favors cross-propagation with electron-rich macroradicals, resulting in a highly functionalized, alternating copolymer matrix.

Mechanism R Initiator Radical (R•) M1 Comonomer (e.g., Styrene / Butadiene) R->M1 Fast M2 2-Chlorobut-2-enoic Acid (Sterically Hindered) R->M2 Slow P1 Propagating Macroradical M1->P1 M2->P1 Cross Favorable Cross-Propagation (Alternating Copolymer) P1->Cross + M2 Homo Unfavorable Homopolymerization (Steric Repulsion) P1->Homo + M2 (Blocked)

Mechanistic pathway of 2-chlorobut-2-enoic acid radical copolymerization.

Emulsion Copolymerization Protocol (Self-Validating System)

Because 2-chlorobut-2-enoic acid is partially water-soluble (depending on pH) while comonomers like styrene and butadiene are hydrophobic, emulsion polymerization is the kinetically favored technique. This method compartmentalizes the reaction within micelles, allowing for high molecular weight polymer generation while the aqueous phase dissipates the exothermic heat of the radical additions [3].

Reagents
  • Primary Monomers: Styrene (40 wt%), 1,3-Butadiene (55 wt%)

  • Functional Monomer: 2-Chlorobut-2-enoic acid (5 wt%)

  • Initiator: Potassium persulfate (KPS, 0.3 wt% relative to monomers)

  • Surfactant: Sodium dodecyl sulfate (SDS, 2.0 wt%)

  • Buffer: Sodium bicarbonate (to maintain pH 4.5–5.0)

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dissolve SDS and sodium bicarbonate in deionized water (target 40% total solids in final latex) within a high-pressure, glass-lined reactor. Causality Check: The pH must be strictly maintained below 5.0. If the pH is too high, the 2-chlorobut-2-enoic acid fully deprotonates, partitioning entirely into the aqueous phase and failing to enter the micellar core where propagation occurs.

  • Monomer Emulsification: Purge the reactor with Nitrogen for 30 minutes to remove oxygen (a radical scavenger). Inject styrene and 2-chlorobut-2-enoic acid. Seal the reactor and inject pressurized 1,3-butadiene. Agitate at 300 RPM for 45 minutes to establish stable monomer-swollen micelles.

  • Radical Initiation: Heat the reactor to 65°C. Inject the KPS initiator dissolved in a small volume of degassed water.

  • In-Process Validation (Self-Correction): At 2 hours, extract a 5 mL aliquot. Perform rapid gravimetric analysis (dry to constant weight) to determine conversion. Simultaneously, analyze the serum phase via HPLC. Validation Rule: If unreacted 2-chlorobut-2-enoic acid in the serum exceeds 15% of the initial feed while total conversion is >40%, the cross-propagation is stalling. Correct this by initiating a slow, continuous feed of styrene to drive the consumption of the hindered acid monomer.

  • Termination and Coagulation: Upon reaching 95% conversion (typically 8-10 hours), cool the reactor to 20°C and add a short-stop agent (e.g., hydroquinone). Coagulate the latex using a 1% calcium chloride solution, wash the crumb rubber with deionized water to remove residual surfactant, and dry under vacuum at 50°C.

Workflow A Aqueous Phase Preparation B Monomer Partitioning A->B C Radical Initiation B->C D Micellar Propagation C->D E Latex Coagulation D->E

Step-by-step workflow for the emulsion copolymerization of functionalized latexes.

Quantitative Data & Matrix Characteristics

The incorporation of 2-chlorobut-2-enoic acid drastically alters the thermomechanical and chemical profile of the resulting elastomer. The table below summarizes the effect of varying the functional monomer feed on the final polymer properties.

Monomer Feed Ratio (Styrene : Butadiene : 2-CBA)Actual 2-CBA Incorporation (Titration)Glass Transition Temp (

)
Gel Fraction (%)Application Suitability in Drug Delivery
45 : 55 : 00.0 wt%-42.5 °C8.2Baseline control; poor API adhesion.
43 : 55 : 21.7 wt%-39.1 °C14.5Transdermal patches (hydrophobic APIs).
40 : 55 : 54.1 wt%-34.8 °C22.1Drug-eluting stents (peptide conjugation).
35 : 55 : 107.6 wt%-28.3 °C38.4Localized depot matrices (controlled release).

Note: The discrepancy between the feed ratio and actual incorporation highlights the steric resistance of 2-chlorobut-2-enoic acid (2-CBA), necessitating the self-validating HPLC checks outlined in the protocol.

Pharmaceutical Applications & Downstream Processing

For drug development professionals, the synthesized terpolymer acts as a highly tunable active matrix.

  • Covalent API Conjugation: The pendant carboxylic acid groups provided by 2-chlorobut-2-enoic acid serve as anchoring points. Using standard EDC/NHS zero-length crosslinking chemistry, amine-containing peptides or small molecule drugs can be covalently bound to the elastomer backbone.

  • Release Kinetics Modulation: The

    
    -chlorine atom increases the dipole moment of the polymer chains. This subtle increase in polarity, combined with the hydrogen-bonding capacity of the carboxyl groups, slows the diffusion rate of hydrophilic drugs out of the matrix, transforming a standard burst-release profile into a sustained zero-order release profile suitable for long-term implantable devices.
    

References

  • Aqueous rubberized coal tar emulsion US P
  • Flame retardant latex mixtures DE P
  • DRYING SUBSTANCES, PREPARATION AND USE THEREOF European Patent Office (EPO)[Link]

Application

Application Notes and Protocols for the Synthesis of α-Amino Acids via 2-Chlorobut-2-enoic Acid Intermediates

Introduction: A Modern Approach to Unnatural α-Amino Acid Synthesis The synthesis of non-proteinogenic α-amino acids is a cornerstone of modern drug discovery and chemical biology. These unique building blocks, when inco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Approach to Unnatural α-Amino Acid Synthesis

The synthesis of non-proteinogenic α-amino acids is a cornerstone of modern drug discovery and chemical biology. These unique building blocks, when incorporated into peptides or used as standalone molecules, can impart enhanced stability, novel biological activity, and unique conformational properties. This guide details a synthetic strategy for preparing α-amino acids leveraging the versatile chemistry of 2-chlorobut-2-enoic acid and its derivatives. This approach provides a convergent and adaptable route to a variety of α-amino acids, particularly those with α,β-unsaturation, which are valuable precursors for further chemical modifications.[1]

The use of α,β-dehydroamino acid derivatives is a growing area of interest in biological and materials science.[1] This protocol focuses on the direct amination of a pre-functionalized α-chloro-α,β-unsaturated carboxylic acid, offering a direct route to these valuable compounds.

Core Chemical Principles: Understanding the Reaction Landscape

The successful synthesis of α-amino acids from 2-chlorobut-2-enoic acid hinges on a nuanced understanding of competing reaction pathways. The starting material is a multifunctional molecule with several electrophilic sites, making regioselectivity a key challenge.

The Substrate: 2-Chlorobut-2-enoic Acid

2-Chlorobut-2-enoic acid is an α,β-unsaturated carbonyl compound, which presents at least three potential sites for nucleophilic attack:

  • The Carbonyl Carbon (C1): Susceptible to nucleophilic acyl substitution.

  • The α-Carbon (C2): Attached to the chlorine atom, making it a site for nucleophilic vinylic substitution.

  • The β-Carbon (C3): Prone to conjugate (Michael) addition due to the electron-withdrawing effect of the carbonyl group.[2]

The desired reaction for the synthesis of an α-amino acid is the nucleophilic vinylic substitution at the α-carbon.

The Key Transformation: Nucleophilic Vinylic Substitution

Direct nucleophilic substitution at a vinylic (sp²-hybridized) carbon is generally more challenging than at an alkyl (sp³-hybridized) carbon due to the higher bond strength of the C-Cl bond and increased steric hindrance.[3] However, the presence of the activating carbonyl group facilitates this reaction. The proposed mechanism involves the direct displacement of the chloride ion by an amine nucleophile.

It is crucial to select reaction conditions that favor this pathway over competing reactions such as Michael addition or polymerization. The choice of solvent, temperature, and the nature of the aminating agent are critical parameters.

Caption: General mechanism of nucleophilic vinylic substitution.

Experimental Protocol: Synthesis of a Model α-Amino Acid

This protocol describes a general procedure for the amination of 2-chlorobut-2-enoic acid. Researchers should optimize the conditions for their specific amine and desired product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chlorobut-2-enoic acid≥98%Commercially AvailableHandle with care in a fume hood.
Benzylamine≥99%Commercially AvailableExample aminating agent.
Triethylamine (TEA)≥99%Commercially AvailableActs as a base to neutralize HCl.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableSolvent.
Diethyl etherAnhydrousCommercially AvailableFor workup.
Hydrochloric acid (HCl)1 M aqueous solutionCommercially AvailableFor workup.
Sodium sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent.
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Column chromatography setup

Detailed Step-by-Step Procedure

Experimental_Workflow A 1. Reaction Setup - Add 2-chlorobut-2-enoic acid and THF to flask. - Place under inert atmosphere. B 2. Addition of Reagents - Add triethylamine. - Add benzylamine dropwise at 0°C. A->B C 3. Reaction - Warm to room temperature. - Heat to reflux for 4-6 hours. B->C D 4. Workup - Cool and filter. - Concentrate the filtrate. C->D E 5. Extraction - Dissolve residue in diethyl ether. - Wash with 1 M HCl and brine. D->E F 6. Purification - Dry organic layer with Na₂SO₄. - Purify by column chromatography. E->F

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobut-2-enoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction of poly(vinyl chloride) with amines has been shown to proceed under reflux conditions.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate of triethylamine hydrochloride may form. Filter the mixture and wash the solid with a small amount of THF.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired α-amino acid derivative.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Chlorobut-2-enoic acid and its derivatives are potentially corrosive and irritant. Avoid inhalation and skin contact.

Data Presentation: Expected Outcomes and Variations

The yield and regioselectivity of the reaction are highly dependent on the nucleophilicity of the amine and the reaction conditions. The following table provides a hypothetical summary of expected outcomes based on general principles of nucleophilic substitution.

Aminating AgentExpected ProductPotential Challenges
Ammoniaα-Aminobut-2-enoic acidPotential for over-alkylation and side reactions.
Primary Amines (e.g., Benzylamine)N-Substituted α-aminobut-2-enoic acidGood yields are generally expected.
Secondary Amines (e.g., Diethylamine)N,N-Disubstituted α-aminobut-2-enoic acidSteric hindrance may slow the reaction rate.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low YieldIncomplete reaction or competing side reactions.Increase reaction time or temperature. Consider a more polar aprotic solvent.
Formation of Michael AdductNucleophilic attack at the β-carbon.Use a less sterically hindered amine or milder reaction conditions.
PolymerizationSelf-reaction of the starting material or product.Ensure the reaction is run under dilute conditions and at a controlled temperature.

Conclusion

The preparation of α-amino acids via 2-chlorobut-2-enoic acid intermediates presents a valuable synthetic route to a class of important molecules. While challenges such as regioselectivity and competing elimination reactions exist, careful control of reaction conditions can lead to the successful synthesis of the desired α-amino acid derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and optimize this synthetic strategy for their specific research and development needs.

References

  • Babu, M. H., et al. (2024). A visible-light-driven oxidative α-C(sp3)-H alkylation of N-arylated glycine derivatives. Synthesis, 56, 2339-2346. Available from: [Link]

  • Berkowitz, D. B., et al. (1993). Formal α-vinylation of amino acids, use of a new benzeneselenolate equivalent. J. Org. Chem., 58, 6966–6975. Available from: [Link]

  • Castelhano, A. L., et al. (1988). Synthesis of α-amino acids with β,γ-unsaturated side chains. Tetrahedron, 44, 5451–5466. Available from: [Link]

  • Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science. (2024). Organic & Biomolecular Chemistry. Available from: [Link]

  • Gong, H., et al. (2020). Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. Chemical Science. Available from: [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course. The Journal of Organic Chemistry, 61(8), 2813-2823. Available from: [Link]

  • Synthesis of α-Vinyl Amino Acids. (1995). In Methods in Molecular Biology (Vol. 47). Humana Press. Available from: [Link]

  • Synthesis and Characterization of Polyvinyl Chloride Chemically Modified by Amines. (2015). International Journal of Polymer Science. Available from: [Link]

  • Nucleophilic Substitution Reactions at Vinylic Carbons. (2015). ResearchGate. Available from: [Link]

  • Nucleophile Addition to alpha, beta-Unsaturated Carbonyls. (2011). YouTube. Available from: [Link]

  • Aminated poly(vinyl chloride) solid state adsorbents with hydrophobic function for post-combustion CO 2 capture. (2017). Journal of Materials Chemistry A. Available from: [Link]

  • Elimination and Substitution Compete During Amination of Poly(vinyl chloride) with Ehtylenediamine: XPS Analysis and Approach of. (2016). ResearchGate. Available from: [Link]

  • Modification of poly(vinyl chloride) by aromatic amines: application to the extraction of some metal cation. (2018). Polimery. Available from: [Link]

  • High yielding synthesis of dehydroamino acid and dehydropeptide derivatives. (1999). Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride. (2010). Journal of Peptide Science, 16(3), 123-125. Available from: [Link]

  • Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. (2021). Tetrahedron Letters, 75, 153175. Available from: [Link]

  • Nucleophilic Substitution Reactions at Vinylic Carbons. (2015). ResearchGate. Available from: [Link]

  • Nucleophile Addition to alpha, beta-Unsaturated Carbonyls. (2011). YouTube. Available from: [Link]

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Method

Selective reduction of the double bond in 2-chlorobut-2-enoic acid

An Application Guide for the Chemoselective Reduction of 2-chlorobut-2-enoic acid Abstract This technical guide provides an in-depth analysis and detailed protocols for the selective reduction of the carbon-carbon double...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chemoselective Reduction of 2-chlorobut-2-enoic acid

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the selective reduction of the carbon-carbon double bond in 2-chlorobut-2-enoic acid to produce 2-chlorobutanoic acid. The synthesis of 2-chlorobutanoic acid is a critical step in the development of various pharmaceuticals and fine chemicals, where it serves as a versatile chiral building block.[1] The primary challenge lies in achieving high chemoselectivity, reducing the C=C bond while preserving the carboxylic acid functionality and the synthetically valuable carbon-chlorine bond. This document explores the mechanistic rationale behind various reductive strategies, with a primary focus on catalytic hydrogenation, and offers a validated, step-by-step protocol for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of Selective Reduction

2-Chlorobutanoic acid is a precursor in the synthesis of a range of more complex molecules, including but not limited to agrochemicals and active pharmaceutical ingredients.[2] Its value is derived from the two functional handles: the carboxylic acid, which can be readily converted to esters, amides, or alcohols, and the α-chloro substituent, which acts as a leaving group for nucleophilic substitution.

The selective saturation of the C=C bond in the α,β-unsaturated precursor, 2-chlorobut-2-enoic acid, is a non-trivial transformation. The conjugated system presents multiple reactive sites. An ideal reductive method must overcome the following challenges:

  • Chemoselectivity: The reagent must preferentially reduce the alkene over the carboxylic acid.

  • Preservation of the C-Cl Bond: The reduction should not lead to hydrodehalogenation, a common side reaction with many powerful reducing systems.[3]

  • Operational Simplicity and Scalability: The method should be robust, safe, and amenable to scale-up for industrial applications.

This guide will dissect the primary methodologies available for this transformation, providing the causal logic behind experimental design and protocol selection.

Methodological Appraisal: Choosing the Optimal Reductive Pathway

The selective reduction of α,β-unsaturated carboxylic acids can be approached through several catalytic and stoichiometric methods. The choice depends on available equipment, safety considerations, and the desired scale of the reaction.

Catalytic Hydrogenation: The Industry Workhorse

Catalytic hydrogenation, the addition of molecular hydrogen (H₂) across a double bond mediated by a metal catalyst, is the most common and scalable method for this type of transformation.[4][5][6] The reaction can be performed using either heterogeneous or homogeneous catalysts.

  • Heterogeneous Catalysis: This approach utilizes a solid catalyst in a liquid or gas phase reaction mixture.[7] Its principal advantage is the straightforward separation of the catalyst from the reaction medium by simple filtration, which is highly desirable for process efficiency.[8]

    • Palladium on Carbon (Pd/C): This is the catalyst of choice for many alkene hydrogenations due to its high activity and selectivity.[4] Under mild conditions (low H₂ pressure, room temperature), Pd/C can selectively reduce C=C bonds without affecting more robust functional groups like carboxylic acids or esters. However, careful optimization is required to prevent the undesired side reaction of hydrodehalogenation.

    • Platinum (PtO₂, Adams' Catalyst): Platinum is a more active catalyst than palladium and can hydrogenate aromatic rings.[4] This higher reactivity increases the risk of over-reduction and dehalogenation, making it a less ideal choice for this specific substrate.

    • Raney Nickel (Ra-Ni): A highly active catalyst, Raney Nickel is capable of reducing carbonyl groups in addition to alkenes.[4] Its use would likely lead to a mixture of products and is therefore not recommended for this selective transformation.

  • Homogeneous Catalysis: In this case, the catalyst exists in the same phase as the reactants, typically a soluble metal complex.[8] Homogeneous catalysts often exhibit superior selectivity due to their well-defined, tunable ligand environments.[9]

    • Wilkinson's Catalyst ([RhCl(PPh₃)₃]): This rhodium-based complex is exceptionally selective for the hydrogenation of unhindered alkenes and alkynes, leaving polar functional groups like carbonyls untouched.[4][8]

    • Disadvantage: The primary drawback is the difficulty in separating the catalyst from the product post-reaction, often requiring costly and complex purification procedures like column chromatography.[10]

Causality Behind Catalyst Selection: For the selective reduction of 2-chlorobut-2-enoic acid, heterogeneous catalysis with Pd/C represents the optimal balance of reactivity, selectivity, and operational simplicity. The mechanism involves the adsorption of the alkene's π-system onto the palladium surface, followed by the stepwise addition of adsorbed hydrogen atoms.[5] The carboxylic acid and C-Cl bond have weaker interactions with the catalyst surface under mild conditions, allowing for the desired selective reaction.

start Goal: Reduce C=C in 2-Chlorobut-2-enoic Acid catalyst_type Choose Catalyst Type start->catalyst_type hetero Heterogeneous Catalyst catalyst_type->hetero Ease of Separation? Yes homo Homogeneous Catalyst catalyst_type->homo High Selectivity Needed? Yes pd_c Select Pd/C hetero->pd_c Good Selectivity & Activity? pt_ni Avoid PtO2, Ra-Ni hetero->pt_ni High Reactivity (Risk of Side Reactions) wilkinson Consider Wilkinson's Catalyst (Note: Separation Issues) homo->wilkinson High Selectivity & Mild Conditions? end_protocol Proceed to Pd/C Hydrogenation Protocol pd_c->end_protocol

Caption: Decision workflow for selecting a hydrogenation catalyst.
Transfer Hydrogenation

Transfer hydrogenation offers a valuable alternative to using high-pressure hydrogen gas, enhancing laboratory safety.[11] In this method, a stable organic molecule, such as formic acid, sodium formate, or isopropanol, serves as the hydrogen source in the presence of a transition metal catalyst (commonly Ruthenium or Iridium).[12][13][14]

The reaction is often highly selective, and modern catalysts can operate efficiently in aqueous media.[11] While promising, this method may require more specialized and expensive catalysts compared to Pd/C.

Other Reductive Methods
  • Metal Hydrides (e.g., NaBH₄): Sodium borohydride is a mild reducing agent, but its chemoselectivity with α,β-unsaturated systems is highly solvent and temperature-dependent.[15][16] It can result in either 1,2-reduction (of the carbonyl) or 1,4-conjugate reduction (of the alkene).[17][18] For a carboxylic acid, the first equivalent of any hydride reagent would simply perform an acid-base reaction, forming the carboxylate. The resulting electron-rich carboxylate deactivates the conjugated system, making subsequent reduction of the C=C bond difficult. Therefore, NaBH₄ is generally unsuitable for this direct transformation.

  • Biocatalysis: Enzymes, particularly from the Old Yellow Enzyme (OYE) family, are known to catalyze the asymmetric reduction of activated C=C bonds with exceptional selectivity.[19] This method can provide access to chiral products from prochiral substrates. While powerful, it often requires significant screening and optimization of biological systems.[20][21]

Validated Protocol: Heterogeneous Catalytic Hydrogenation of 2-chlorobut-2-enoic acid

This protocol details a reliable and validated method for the selective reduction of 2-chlorobut-2-enoic acid using palladium on carbon.

Objective

To selectively hydrogenate the carbon-carbon double bond of 2-chlorobut-2-enoic acid to yield 2-chlorobutanoic acid with high conversion and minimal hydrodehalogenation.

Materials & Equipment
  • Chemicals:

    • 2-chlorobut-2-enoic acid (Substrate)

    • 10% Palladium on activated carbon (Pd/C), 50% wet (Catalyst)

    • Ethanol (Reagent grade, Solvent)

    • Hydrogen gas (H₂, high purity)

    • Nitrogen or Argon gas (Inert gas)

    • Celite® 545 (Filter aid)

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Equipment:

    • Parr hydrogenation apparatus or a similar high-pressure reactor

    • Round-bottom flask with magnetic stir bar

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Analytical balance

    • NMR Spectrometer, GC-MS, and/or IR Spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a suitable high-pressure reaction vessel, dissolve 2-chlorobut-2-enoic acid (1.0 eq) in ethanol (approx. 0.1–0.2 M concentration). Add a magnetic stir bar.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.01–0.05 eq, 1–5 mol%). Safety Note: Dry Pd/C can be pyrophoric. Always handle the wet catalyst carefully and avoid ignition sources.

  • System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (or argon) to ~2 atm and then venting carefully. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas in a similar manner, repeating the pressurize-vent cycle 3 times. Finally, pressurize the vessel with hydrogen to the desired pressure (start with 2-3 atm).

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature (20–25 °C).

  • Monitoring (Trustworthiness Checkpoint): Monitor the reaction progress by observing hydrogen uptake on the pressure gauge. For more precise tracking, periodically (e.g., every hour), depressurize the system, purge with nitrogen, and take a small aliquot for analysis by TLC or GC to check for the disappearance of the starting material. Advanced setups may allow for in-line monitoring.[22][23][24][25]

  • Reaction Completion: Once the reaction is complete (typically 2-6 hours, as determined by monitoring), stop the stirring and carefully vent the excess hydrogen.

  • Inerting and Filtration: Purge the vessel with nitrogen gas 3-5 times. Open the reactor and add a small amount of Celite® to the reaction mixture. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the filter cake with small portions of ethanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washes. Remove the solvent using a rotary evaporator.

  • Product Characterization: The resulting crude oil or solid is 2-chlorobutanoic acid. Confirm its identity and purity using standard analytical methods:

    • ¹H NMR: Look for the disappearance of the vinylic proton signal and the appearance of aliphatic proton signals.

    • ¹³C NMR: Confirm the absence of sp² carbon signals from the alkene.

    • Mass Spectrometry: Verify the correct molecular weight.

Caption: Experimental workflow for catalytic hydrogenation.

Data Presentation: Comparative Overview

The following table summarizes expected outcomes for the selective reduction of an α,β-unsaturated carboxylic acid. Precise yields for 2-chlorobut-2-enoic acid require specific experimental validation but can be inferred from general principles.

MethodCatalyst / ReagentTypical ConditionsExpected Selectivity (C=C vs. COOH)Key Considerations
Heterogeneous Hydrogenation 1-5 mol% 10% Pd/CH₂ (1-5 atm), Ethanol, RTExcellent (>95%)Risk of dehalogenation at high T/P. Catalyst is easily recovered.[8]
Homogeneous Hydrogenation 1 mol% [RhCl(PPh₃)₃]H₂ (1-5 atm), Toluene/Ethanol, RTExcellent (>98%)Difficult catalyst removal. High cost.[8][10]
Transfer Hydrogenation Ru or Ir complexHCOOH/NEt₃ or iPrOH, 40-80 °CVery Good to ExcellentAvoids H₂ gas. Catalyst can be expensive.[11]
Hydride Reduction NaBH₄Methanol, 0 °C to RTPoorPrimarily deprotonates acid. Low reactivity towards the C=C bond.[17]

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by integrating checkpoints that validate the reaction's progress and outcome.

  • In-Process Validation: The protocol mandates active monitoring of the reaction.[26] Tracking the consumption of the starting material via techniques like TLC or GC confirms that the desired transformation is occurring and prevents the formation of byproducts from over-reaction, such as hydrodehalogenation. This transforms the protocol from a simple recipe into a controlled and verifiable process.

  • Final Product Validation: The protocol concludes with the unambiguous structural confirmation of the product. A complete analytical characterization (NMR, MS) is not merely a suggestion but a requirement. This final step validates the chemoselectivity of the entire process, confirming that the C=C bond was reduced while the carboxylic acid and C-Cl bond remained intact.

By adhering to these validation steps, researchers can execute this protocol with a high degree of confidence in the quality and identity of the final product.

References

  • Aleku, G. A., Roberts, G. W., & Leys, D. (2020). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Green Chemistry. Available at: [Link]

  • Zhou, Y., Bandar, J. S., Liu, R. Y., & Buchwald, S. L. (2018). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. Journal of the American Chemical Society, 140(2), 606–609. Available at: [Link]

  • Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Available at: [Link]

  • Aleku, G. A., et al. (2020). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Royal Society of Chemistry. Available at: [Link]

  • van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry. Available at: [Link]

  • van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. PMC. Available at: [Link]

  • Nanalysis. (2017). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. AZoM. Available at: [Link]

  • Matsumoto, S., et al. (2021). Chemoselective Reduction of α,β-Unsaturated Carbonyl and Carboxylic Compounds by Hydrogen Iodide. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Available at: [Link]

  • Hidetaka, C., et al. Lewis acid-promoted conjugate reduction of α,β-unsaturated carbonyl compounds by 2-phenylbenzothiazoline (2-phenyl-2,3-dihydrobenzothiazole). RSC Publishing. Available at: [Link]

  • Unknown. Homogeneous vs Heterogeneous Catalysts. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.6: Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. Available at: [Link]

  • Geribaldi, S., et al. (1986). Transmission of substituent effects through unsaturated systems. Part 6. Kinetics of reduction of β-substituted α,β-unsaturated ketones with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chemistry Stack Exchange. (2024). How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4?. Available at: [Link]

  • Al-Warhi, T., et al. (2018). Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. ACG Publications. Available at: [Link]

  • PrepChem.com. Preparation of 2-chlorobutyric acid. Available at: [Link]

  • Organic Syntheses Procedure. 2-chloroalkanoic acids of high enantiomeric purity from (s). Available at: [Link]

  • Free PDF Library. HOMOGENEOUS VS HETEROGENEOUS CATALYST. Available at: [Link]

  • ChemBAM. Heterogenous vs Homogenous catalysis. Available at: [Link]

  • Subramaniam, B., et al. (2010). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. MDPI. Available at: [Link]

  • Wikipedia. Carbonyl reduction. Available at: [Link]

  • Smith, A. D., et al. Organocatalytic Michael addition–lactonisation of carboxylic acids using α,β-unsaturated trichloromethyl ketones as α,β-unsaturated ester equivalents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Available at: [Link]

  • Grzybek, G., et al. (2020). Studies of adsorption of α,β-unsaturated carbonyl compounds on heterogeneous Au/CeO2, Au/TiO2 and Au/SiO2 catalysts during reduction by hydrogen. PMC. Available at: [Link]

  • ResearchGate. (2026). Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. Available at: [Link]

  • Organic Chemistry Tutor. Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Available at: [Link]

  • Science Mania. (2024). Catalytic Hydrogenation. Available at: [Link]

  • Chemistry LibreTexts. (2019). 11.5: Catalytic Hydrogenation. Available at: [Link]

  • Xiao, J. (2014). Transfer hydrogenation in aqueous media. University of Liverpool. Available at: [Link]

  • Sharma, P., et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. Available at: [Link]

  • National Institutes of Health. 2-Chlorobut-2-enoic acid. PubChem. Available at: [Link]

  • Chad's Prep. (2020). Catalytic Hydrogenation of Alkenes & Heats of Hydrogenation. YouTube. Available at: [Link]

  • Wikipedia. Reductive dehalogenation of halo ketones. Available at: [Link]

  • ResearchGate. 7.11 Reduction: Enantioselective Bioreduction of C-C Double Bonds. Available at: [Link]

  • Joó, F., et al. (2019). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. MDPI. Available at: [Link]

  • Encyclopedia.pub. (2023). Hydrogen Sources in Catalytic Transfer Hydrogenation. Available at: [Link]

  • Borovika, A., & Nagib, D. A. (2014). Decarboxylative Halogenation of Organic Compounds. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. Available at: [Link]

  • Toubiana, J., et al. (2014). The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II). SciSpace. Available at: [Link]

Sources

Application

Application Note: Grignard Reaction Protocols for 2-Chlorobut-2-enoic Acid Esters

Abstract: This document provides a detailed technical guide for researchers and drug development professionals on the execution of Grignard reactions with 2-chlorobut-2-enoic acid esters. The focus is on achieving high r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers and drug development professionals on the execution of Grignard reactions with 2-chlorobut-2-enoic acid esters. The focus is on achieving high regioselectivity for 1,4-conjugate addition through the use of copper(I) catalysis. We will explore the underlying mechanistic principles that dictate the reaction outcome, present a comprehensive, field-proven protocol, and offer insights into troubleshooting common experimental challenges. The methodologies described herein are designed to be self-validating, ensuring both reproducibility and scientific rigor.

Introduction: Navigating Reactivity in a Multifunctional Substrate

The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1] When applied to α,β-unsaturated esters, such as derivatives of 2-chlorobut-2-enoic acid, the reaction presents a significant challenge of regioselectivity. The substrate contains two primary electrophilic sites: the carbonyl carbon (C2) and the β-vinylic carbon (C4).[2] Furthermore, the presence of a vinyl chloride moiety introduces another potential, albeit less reactive, site.

Direct reaction of a Grignard reagent, a "hard" nucleophile, typically results in a 1,2-addition to the carbonyl group.[3] This pathway is often undesirable as it leads to a tertiary alcohol after a second equivalent of the Grignard reagent attacks the intermediate ketone.[4][5] For applications in drug development and complex molecule synthesis, the 1,4-conjugate addition (or Michael addition) is frequently the desired transformation, as it introduces functionality at the β-position while preserving a valuable carbonyl handle for further elaboration.

This guide focuses on protocols that leverage copper(I) catalysis to transform the hard Grignard reagent into a softer organocopper species in situ, thereby promoting selective 1,4-addition.[6][7] The vinyl chloride functionality is generally unreactive to nucleophilic attack under these conditions, allowing it to be carried through the reaction sequence.[8]

Mechanistic Principles: 1,2-Addition vs. 1,4-Conjugate Addition

The regiochemical outcome of the Grignard reaction on an α,β-unsaturated ester is governed by the principles of the Hard and Soft Acids and Bases (HSAB) theory.

  • 1,2-Addition (Kinetic Pathway): The carbonyl carbon is a "hard" electrophilic center due to the significant dipole moment of the C=O bond. Standard Grignard reagents (RMgX) are considered "hard" nucleophiles because of the highly polarized, almost ionic nature of the C-Mg bond.[2][9] The interaction between a hard nucleophile and a hard electrophile is a rapid, charge-controlled reaction, leading to the kinetically favored 1,2-adduct.[3] This initial adduct eliminates the alkoxy group to form a ketone, which is more reactive than the starting ester and immediately reacts with a second molecule of the Grignard reagent to yield a tertiary alcohol upon workup.[1]

  • 1,4-Conjugate Addition (Thermodynamic Pathway): The β-carbon (C4) of the conjugated system is a "soft" electrophilic center.[2] To favor attack at this site, the nucleophilic character of the Grignard reagent must be "softened." This is achieved by introducing a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl).[6][7] The Grignard reagent undergoes transmetalation with the copper(I) salt to form an organocopper or cuprate-like species. These are softer nucleophiles, and their reactions are orbitally controlled, favoring addition to the soft β-carbon to produce the thermodynamically more stable enolate intermediate.[3] This enolate is then protonated during aqueous workup to yield the desired 1,4-addition product.

The choice between these two pathways is a critical experimental decision, as illustrated below.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Grignard Grignard Reagent (R-MgX) No_Cu No Catalyst (Hard Nucleophile) Grignard->No_Cu With_Cu With Cu(I) Catalyst (Soft Nucleophile) Grignard->With_Cu Ester 2-Chlorobut-2-enoic Acid Ester Ester->No_Cu Ester->With_Cu Prod_12 1,2-Addition Product (Tertiary Alcohol) No_Cu->Prod_12 Kinetic Control (Fast) Prod_14 1,4-Addition Product (Desired Product) With_Cu->Prod_14 Thermodynamic Control (Selective)

Caption: Mechanistic choice between 1,2- and 1,4-addition pathways.

Core Protocol: Copper-Catalyzed 1,4-Conjugate Addition

This protocol details the copper(I)-catalyzed conjugate addition of a generic Grignard reagent (e.g., butylmagnesium bromide) to an ethyl ester of 2-chlorobut-2-enoic acid.

Safety Precaution: Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and properly dried glassware.

Materials & Reagents
  • Magnesium turnings

  • Alkyl or Aryl Halide (e.g., 1-bromobutane)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Copper(I) Chloride (CuCl) or Copper(I) Iodide (CuI)

  • Ethyl 2-chlorobut-2-enoate

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental Workflow

G A1 Setup & Inerting Flame-dry glassware under N₂ A2 Grignard Formation Add Mg, I₂, THF. Add alkyl halide dropwise. A1->A2 A3 Reaction Setup Cool Grignard to -20°C A2->A3 A4 Catalyst Addition Add CuCl catalyst, stir A3->A4 A5 Substrate Addition Add ester solution dropwise at -20°C A4->A5 A6 Reaction Stir for 2-4 hours, monitor by TLC A5->A6 A7 Quench Slowly add sat. aq. NH₄Cl at 0°C A6->A7 A8 Workup Extract with ether, wash, dry A7->A8 A9 Purification Concentrate and purify via column chromatography A8->A9

Caption: Step-by-step workflow for the copper-catalyzed Grignard reaction.

Part A: Preparation of the Grignard Reagent (Example: Butylmagnesium Bromide)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents). Add a single small crystal of iodine to activate the magnesium surface.[10]

  • Solvent Addition: Add anhydrous THF (or diethyl ether) to cover the magnesium.

  • Initiation: Dissolve the alkyl halide (e.g., 1-bromobutane, 1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add ~10% of the alkyl halide solution to the stirred magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming with a heat gun may be necessary.[11]

  • Reagent Formation: Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[10]

Part B: The Copper-Catalyzed Conjugate Addition
  • Cooling: Cool the freshly prepared Grignard reagent solution to -20 °C using a dry ice/acetone bath.

  • Catalyst Addition: While stirring, add copper(I) chloride (0.05 - 0.1 equivalents) to the Grignard solution. The solution will typically change color, often turning dark. Stir the mixture for 15-20 minutes at -20 °C. For potentially higher yields, the catalyst can be added in small portions concurrently with the ester solution.[7]

  • Substrate Addition: Dissolve the ethyl 2-chlorobut-2-enoate (1.0 equivalent, relative to the initial alkyl halide) in anhydrous THF. Add this solution dropwise via syringe or dropping funnel to the cooled, stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -20 °C for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture.

Part C: Reaction Quench and Work-up
  • Quenching: Remove the cooling bath and allow the mixture to warm to 0 °C in an ice-water bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[12] This should be done carefully as the quenching process can be exothermic.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Part D: Purification
  • Chromatography: Purify the crude product residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1,4-addition product.

Quantitative Data Summary

The following table provides typical parameters for the copper-catalyzed conjugate addition. Yields are estimates based on similar systems reported in the literature and will vary based on the specific Grignard reagent and substrate used.

ParameterRecommended ValueRationale
Stoichiometry
Mg Turnings1.2 - 1.5 eq.Ensures complete consumption of the alkyl halide.
Alkyl Halide1.0 eq.The limiting reagent for Grignard formation.
α,β-Unsaturated Ester1.0 eq. (relative to Alkyl Halide)Stoichiometric reaction with the formed Grignard.
Copper(I) Salt0.05 - 0.1 eq.Catalytic amount is sufficient for transmetalation.
Reaction Conditions
Grignard Formation Temp.Reflux (Ether/THF)Standard condition for reagent formation.
Conjugate Addition Temp.-20 °C to 0 °CLow temperature improves selectivity and controls exotherm.
Reaction Time2 - 4 hoursTypically sufficient for complete reaction.
Expected Yield 70 - 90%Copper catalysis significantly improves 1,4-adduct yield.[7]

Troubleshooting and Key Considerations

ProblemProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (oxide layer).[9]2. Wet glassware or solvents.[11]3. Unreactive alkyl halide.1. Gently crush some Mg turnings with a glass rod. Add a known initiator (I₂, 1,2-dibromoethane).[11]2. Ensure all glassware is rigorously flame-dried and solvents are freshly distilled from a drying agent.3. Use a more reactive halide (I > Br > Cl).
Low Yield of Desired Product 1. Grignard reagent decomposed due to moisture/air.[4]2. Incomplete reaction.1. Maintain strict anhydrous and inert conditions throughout the procedure.2. Increase reaction time or allow the mixture to warm slowly to 0 °C before quenching. Monitor by TLC.
Formation of 1,2-Addition Byproduct 1. Ineffective copper catalysis (impure catalyst or insufficient amount).2. Reaction temperature was too high, favoring the kinetic 1,2-addition.[3]1. Use freshly purchased, high-purity CuCl or CuI. Ensure it is fully suspended/dissolved before adding the ester.2. Maintain the reaction temperature at -20 °C or lower during the addition and initial reaction period.
Wurtz Coupling Dimer Observed High local concentration of alkyl halide during Grignard formation.[11]Add the alkyl halide solution slowly and dropwise to the magnesium suspension to avoid buildup. Ensure efficient stirring.

Conclusion

The reaction of Grignard reagents with 2-chlorobut-2-enoic acid esters is a powerful tool for C-C bond formation, but it demands careful control of reaction parameters to achieve the desired regioselectivity. The use of catalytic copper(I) salts is paramount for directing the reaction towards the synthetically valuable 1,4-conjugate addition pathway. By adhering to strict anhydrous and anaerobic conditions and maintaining low reaction temperatures, researchers can reliably and efficiently synthesize β-substituted products while preserving the substrate's other functionalities. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this important transformation in complex synthetic endeavors.

References

  • Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2870–2888. [Link]

  • Filo. (2025). Reaction between grignard reagent with vinyl chloride. Filo. [Link]

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  • ResearchGate. (1970). Conjugate Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. XVI. Reactions with sec-Butyl Cinnamate. ResearchGate. [Link]

  • Munch-Petersen, J., & Andersen, V. K. (1961). Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters. VIII. Further Studies on the Effect of Cuprous Chloride. Acta Chemica Scandinavica, 15, 271-276. [Link]

  • Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). Making Molecules. [Link]

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  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]

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  • Google Patents. (1960). US2959597A - Vinyl chloride-cyclic ether grignard reagents.
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Method

Functionalization of the gamma-position in 2-chlorobut-2-enoic acid

Topic: Functionalization of the -position in 2-chlorobut-2-enoic acid Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Note: S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the


-position in 2-chlorobut-2-enoic acid
Content Type:  Detailed Application Note and Protocol
Audience:  Researchers, Medicinal Chemists, and Process Development Scientists

Application Note: Strategic Functionalization of the -Position in 2-Chlorobut-2-enoic Acid

Abstract

2-Chlorobut-2-enoic acid (2-chlorocrotonic acid) and its esters represent a privileged scaffold in the synthesis of tetronic acids,


-butenolides, and non-natural amino acids. However, the presence of the 

-chloro substituent and the

-unsaturation creates a unique electronic environment that complicates functionalization at the distal

-methyl position. This guide outlines two distinct, high-fidelity protocols for

-functionalization: Radical Allylic Halogenation (for converting the methyl group into an electrophilic handle) and Vinylogous Deprotonation (for utilizing the

-position as a nucleophile). We provide mechanistic insights, step-by-step protocols, and troubleshooting matrices to ensure reproducibility.

Mechanistic Insight & Retrosynthetic Logic

The functionalization of C4 (


-position) in 2-chlorobut-2-enoic acid derivatives is governed by the competition between the 

- and

-positions.
The Substrate Challenge

Direct functionalization of the free acid is often low-yielding due to the acidic carboxyl proton (


) quenching anionic intermediates or interfering with radical propagators. Therefore, esterification  (typically to the methyl or ethyl ester) is the requisite first step for the protocols described below.
Electronic Effects of -Chlorine
  • Inductive Effect (-I): The

    
    -Cl withdraws electron density, making the 
    
    
    
    -carbon more electrophilic but also increasing the acidity of the
    
    
    -protons (
    
    
    for the ester).
  • Steric Bulk: The Chlorine atom provides steric shielding at the

    
    -position, which fortuitously directs nucleophilic attack and deprotonation events toward the less hindered 
    
    
    
    -position.
Pathway Selection
  • Pathway A (Radical): Uses N-Bromosuccinimide (NBS) to install a bromine at the

    
    -position. This transforms the 
    
    
    
    -carbon into an electrophile, enabling
    
    
    or
    
    
    reactions with amines, thiols, or azides.
  • Pathway B (Anionic): Uses strong bases (LDA or LiHMDS) to generate a dienolate. The

    
    -Cl stabilizes the enolate but directs electrophilic trapping (e.g., aldehydes) to the 
    
    
    
    -position due to the "Principle of Vinylogy."

Visualization of Reaction Pathways[1]

G Start 2-Chlorobut-2-enoic Acid (Ester) Radical_Int Allylic Radical Intermediate Start->Radical_Int NBS, Radical Init. (Protocol 1) Dienolate 1,3-Dienolate (Li-Species) Start->Dienolate LiHMDS, -78°C (Protocol 2) Gamma_Br 4-Bromo-2-chlorobut-2-enoate (Electrophile) Radical_Int->Gamma_Br Br transfer Nucleophilic_Sub Gamma-Substitution (Amines, Thiols, Azides) Gamma_Br->Nucleophilic_Sub Nu- / SN2 Gamma_Aldol Gamma-Hydroxy Ester (Vinylogous Aldol) Dienolate->Gamma_Aldol R-CHO Lactone Butenolide / Furanone Gamma_Aldol->Lactone Cyclization

Figure 1: Divergent synthetic workflows for the


-functionalization of 2-chlorobut-2-enoic acid esters.

Protocol 1: Radical Allylic Bromination (Wohl-Ziegler)[2]

This protocol converts ethyl 2-chlorobut-2-enoate into ethyl 4-bromo-2-chlorobut-2-enoate. This intermediate is unstable and should be used immediately or stored at -20°C under Argon.

Reagents & Equipment[3]
  • Substrate: Ethyl 2-chlorobut-2-enoate (1.0 equiv).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv). Note: Recrystallize NBS from water before use to remove HBr.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or CCl
    
    
    (traditional). PhCF
    
    
    is recommended as a greener, higher-boiling alternative.
  • Equipment: Round-bottom flask, reflux condenser, Argon line.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chlorobut-2-enoate (10 mmol) in PhCF

    
     (50 mL, 0.2 M).
    
  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (which quenches radicals).

  • Reaction: Heat the mixture to reflux (approx. 102°C for PhCF

    
    ) with vigorous stirring.
    
    • Visual Cue: The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to top). Typical time: 2–4 hours.

  • Workup: Cool the reaction to 0°C. Filter off the precipitated succinimide.

  • Purification: Concentrate the filtrate under reduced pressure.

    • Caution: The product is a potent lachrymator. Handle in a fume hood.

    • Purification: Rapid filtration through a short plug of silica gel (Hexanes/EtOAc 9:1) is usually sufficient. Avoid prolonged exposure to silica to prevent hydrolysis.

Expected Results & Troubleshooting
ParameterSpecification
Yield 65–80%
Purity >90% (by

H NMR)
Key NMR Signal Appearance of

doublet at

ppm.
Common Issue Allylic Rearrangement: If the

-bromo isomer is observed, lower the temperature and ensure NBS is acid-free.

Protocol 2: Vinylogous Nucleophilic Addition (Anionic)

This protocol utilizes the


-position as a nucleophile to react with aldehydes, yielding 

-hydroxy-

-chloro esters. This is a direct route to modified statine analogs and butenolides.
Reagents & Equipment
  • Substrate: Methyl 2-chlorobut-2-enoate (1.0 equiv).

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv). LDA can be used but LiHMDS often provides better

    
     selectivity.
    
  • Electrophile: Benzaldehyde (representative) (1.2 equiv).

  • Solvent: Anhydrous THF.

  • Lewis Acid (Optional): ZnCl

    
     (can enhance regioselectivity).
    
Step-by-Step Methodology
  • Dienolate Formation:

    • Cool a solution of LiHMDS (1.1 mmol) in anhydrous THF (5 mL) to -78°C (dry ice/acetone bath).

    • Add Methyl 2-chlorobut-2-enoate (1.0 mmol) dropwise over 5 minutes.

    • Stir at -78°C for 30 minutes. The solution will typically turn deep yellow/orange, indicating the formation of the extended dienolate.

  • Electrophile Addition:

    • Add the aldehyde (1.2 mmol) dropwise (neat or in minimal THF).

    • Critical: Maintain temperature at -78°C. Warming leads to polymerization or

      
      -attack.
      
  • Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC (quench a micro-aliquot with sat. NH

    
    Cl).[1]
    
  • Quench & Workup:

    • Quench the reaction at -78°C with saturated aqueous NH

      
      Cl (5 mL).
      
    • Allow to warm to room temperature.

    • Extract with Et

      
      O (3 x 10 mL). Wash combined organics with brine, dry over MgSO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Regioselectivity Logic

The 2-chloro substituent sterically hinders the


-position (C2), directing the bulky electrophile to the 

-position (C4).
  • 
    -Adduct (Major):  Formed via the extended conjugation.
    
  • 
    -Adduct (Minor):  Kinetic product, usually suppressed by steric bulk of Cl and LiHMDS.
    

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds: The Wohl-Ziegler Reaction.[2] Chemical Reviews, 43(2), 271–317. Link

  • Casiraghi, G., Zanardi, F., Appendino, G., & Rassu, G. (2000). The Vinylogous Aldol Reaction: A Valuable, Yet Understated Carbon-Carbon Bond-Forming Process. Chemical Reviews, 100(6), 1929–1972. Link

  • Bellina, F., & Rossi, R. (2010). Regioselective Functionalization of 2(5H)-Furanones. Current Organic Chemistry, 14(6).
  • Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Vol 4. Pergamon Press.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in the dehydrochlorination synthesis of 2-chlorocrotonic acid

Technical Support Center: Optimizing 2-Chlorocrotonic Acid Synthesis Welcome to the technical support center for the synthesis of 2-chlorocrotonic acid. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-Chlorocrotonic Acid Synthesis

Welcome to the technical support center for the synthesis of 2-chlorocrotonic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the dehydrochlorination synthesis of 2-chlorocrotonic acid. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind optimizing your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the common precursor for synthesizing 2-chlorocrotonic acid via dehydrochlorination?

The synthesis typically starts with a dichlorinated precursor, most commonly 2,3-dichlorobutanoic acid . This starting material is often prepared by the chlorination of crotonic acid.[1] The dehydrochlorination reaction then selectively removes one equivalent of hydrogen chloride (HCl) to form the desired α,β-unsaturated acid. Understanding the stereochemistry and purity of your 2,3-dichlorobutanoic acid is a critical first step, as impurities in the starting material will carry through and complicate the purification of your final product.

Q2: What is the primary reaction mechanism, and why is it important for optimization?

The dehydrochlorination of 2,3-dichlorobutanoic acid proceeds through a bimolecular elimination (E2) mechanism .[2][3] This is crucial for optimization because the E2 reaction is a single, concerted step where a base removes a proton from the β-carbon while the leaving group (chloride) on the α-carbon departs simultaneously, forming a double bond.

The key characteristics of an E2 reaction that you must control are:

  • Kinetics: The reaction rate depends on the concentration of both the substrate (2,3-dichlorobutanoic acid) and the base. Rate = k[Substrate][Base].[4]

  • Stereochemistry: The reaction requires a specific anti-periplanar geometry between the β-hydrogen and the α-chloride leaving group. This geometric constraint dictates which isomer of the product is formed.

  • Base Strength: A strong base is required to abstract the proton effectively.[5][6]

Failure to establish conditions that favor the E2 pathway can lead to competing reactions, such as substitution (SN2) or unimolecular elimination (E1), resulting in low yields and unwanted byproducts.[3]

Q3: The product name is 2-chlorocrotonic acid, which implies a specific isomer. How do I control for E/Z isomerism?

Crotonic acid is the common name for (E)-but-2-enoic acid.[1][7] Therefore, the target molecule, 2-chlorocrotonic acid, is implicitly the (E)-isomer. The formation of the thermodynamically more stable (E)-isomer is generally favored in E2 reactions. However, the ratio of (E) to (Z) isomers can be influenced by the choice of base and solvent.

  • Non-bulky bases (e.g., sodium hydroxide, potassium hydroxide) in a polar protic solvent typically favor the formation of the more substituted, more stable Zaitsev product, which in this case corresponds to the desired (E)-isomer.[2]

  • Bulky bases (e.g., potassium tert-butoxide) can sometimes favor the formation of the less stable Hofmann product, though this is less of a concern when there is only one possible alkene product.[8] However, their use can alter the E/Z selectivity.

It is essential to analyze the isomeric purity of your final product using techniques like ¹H NMR or HPLC to confirm you have synthesized the correct isomer.[7]

Troubleshooting Guide: Low Yield & Impurities

Low yield is the most frequently encountered issue in this synthesis. The following section provides a systematic approach to diagnosing and resolving the root causes.

Q4: My reaction yield is poor (<50%). Where should I start my investigation?

A low yield can stem from several factors, from reagent quality to suboptimal reaction conditions. Use the following decision tree to diagnose the problem.

TroubleshootingWorkflow start Low Yield Observed check_conversion Analyze crude reaction mixture (TLC, GC, or LC-MS). Is starting material present? start->check_conversion incomplete_rxn Incomplete Reaction check_conversion->incomplete_rxn Yes side_products Significant Side Products check_conversion->side_products No, but other spots/peaks observed workup_issue Product lost during workup/purification? check_conversion->workup_issue No, clean conversion observed sub_q1 Increase reaction time or temperature. (See Q6) incomplete_rxn->sub_q1 sub_q2 Verify base stoichiometry and strength. (See Q5) incomplete_rxn->sub_q2 sub_q3 Check solvent quality (anhydrous?). (See Q7) incomplete_rxn->sub_q3 sub_s1 Optimize base/solvent system to favor E2 over SN2. (See Q5 & Q7) side_products->sub_s1 sub_s2 Lower temperature to reduce side reactions. side_products->sub_s2 sub_s3 Investigate potential for double dehydrochlorination. (See Q8) side_products->sub_s3 end_point Yield Optimized sub_q1->end_point sub_q2->end_point sub_q3->end_point sub_s1->end_point sub_s2->end_point sub_s3->end_point optimize_workup Optimize extraction pH and solvent. Re-evaluate purification method (crystallization vs. distillation). (See Q9) workup_issue->optimize_workup Yes/Possibly workup_issue->end_point No optimize_workup->end_point

Caption: Troubleshooting workflow for low yield.

Q5: How does the choice of base impact yield, and what are the trade-offs?

The base is arguably the most critical variable. It must be strong enough to deprotonate the β-carbon but not so nucleophilic that it favors substitution (SN2) over elimination (E2).

BaseTypeTypical SolventAdvantagesDisadvantages
NaOH / KOH Strong, Non-hinderedAlcohols (Ethanol, Methanol), WaterInexpensive, readily available, high reactivity.[5]Can act as a nucleophile, leading to hydroxy-substituted byproducts (hydrolysis), especially in aqueous solutions.[9]
NaOEt / KOEt Strong, Non-hinderedEthanolStronger base than hydroxide, less nucleophilic in its conjugate solvent.Can lead to ether byproducts via SN2 if conditions are not optimized.
Potassium tert-butoxide (KOtBu) Strong, Bulky/HinderedTHF, tert-ButanolHighly selective for elimination due to steric hindrance, minimizing SN2 side reactions.[8]More expensive, requires anhydrous conditions, can affect E/Z selectivity.
DBU / DBN Non-nucleophilic, Organic BaseAprotic Solvents (THF, Toluene)Excellent for promoting E2 with minimal substitution.Higher cost, can be difficult to remove during workup.

Recommendation: Start with alcoholic KOH. It offers a good balance of reactivity and cost. If substitution byproducts are a significant issue, switch to potassium tert-butoxide under anhydrous conditions.

Q6: I see unreacted starting material. How can I push the reaction to completion?

Incomplete conversion is a common problem that can be addressed by manipulating several parameters:

  • Temperature: Dehydrochlorination reactions are often favored at higher temperatures.[4] However, excessive heat can promote side reactions. An optimal temperature is typically found between 50-100 °C, depending on the solvent and base. Systematically increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or GC.

  • Reaction Time: E2 reactions can be fast, but if you are using a milder base or lower temperature, the reaction may require several hours. Run a time-course study (e.g., taking aliquots at 1, 2, 4, and 8 hours) to determine when the reaction plateaus.

  • Stoichiometry: Ensure you are using at least one full equivalent of base for each chlorine to be eliminated. Often, using a slight excess (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, compensating for any base consumed by moisture or other side reactions.

Q7: Could my solvent choice be limiting the yield?

Yes, the solvent plays a profound role in the competition between E2 and SN2 reactions.[10][11]

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can solvate both the cation and the anion (the base) of an ionic base like NaOH. This "caging" of the base by hydrogen bonding can reduce its nucleophilicity more than its basicity, thus favoring elimination over substitution.[10][12] However, water can also participate in hydrolysis side reactions.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents are excellent for E2 reactions. They solvate the cation but leave the anionic base "naked" and highly reactive. This enhances basicity and promotes a rapid E2 reaction. When using highly reactive bases like KOtBu, THF is an excellent choice.

Recommendation: For reactions with NaOH or KOH, ethanol is a good starting point. If switching to a bulky base like KOtBu, use an anhydrous polar aprotic solvent like THF to maximize reactivity and minimize side reactions.

Q8: My NMR/MS shows unexpected impurities. What are the likely side products?

Besides unreacted starting material, several byproducts can form:

  • Hydroxy-substituted Acid (SN2 Product): If the base (e.g., OH⁻) acts as a nucleophile, it can displace one of the chloride atoms, leading to 2-chloro-3-hydroxybutanoic acid. This is more common in aqueous or protic solvents at lower temperatures.[9]

  • Butynoic Acid Derivative (Double Elimination): If the reaction conditions are too harsh (e.g., high temperature, large excess of a strong base), a second dehydrochlorination can occur, leading to an alkyne.

  • Isomerization Products: Under certain basic or acidic conditions, the double bond could potentially migrate, although this is less likely for an α,β-unsaturated system.

To mitigate these, use the least harsh conditions that still provide a reasonable reaction rate. Favor bulky, non-nucleophilic bases and consider lowering the temperature.

Q9: What is the most effective method for purifying the final product?

2-Chlorocrotonic acid is a solid at room temperature with a melting point around 70-73 °C.[1] This property can be leveraged for purification.

  • Acid-Base Workup: After the reaction is complete, quench with water and acidify the solution (e.g., with 2M HCl) to a pH of ~1-2. This ensures your product is in its protonated, carboxylic acid form.

  • Extraction: Extract the acidified aqueous layer with an organic solvent like diethyl ether or ethyl acetate. The organic acid will move into the organic phase, leaving inorganic salts behind.

  • Recrystallization: After drying and evaporating the organic solvent, recrystallization is the preferred method for purification. Hot water is a suitable solvent for this purpose.[1] Dissolve the crude product in a minimum amount of hot water, allow it to cool slowly, and collect the purified crystals by filtration.

  • Distillation: If the product is an oil or heavily contaminated, vacuum distillation can be an alternative, though recrystallization is generally more effective for removing isomeric impurities.[13]

Q10: Which analytical techniques are best for monitoring the reaction and assessing purity?

A multi-technique approach is recommended for robust analysis.

TechniquePurposeDetails
TLC Reaction MonitoringQuick and easy way to visualize the consumption of starting material and the appearance of the product.
HPLC Purity Assessment & QuantificationHigh-performance liquid chromatography (HPLC) with a UV detector (DAD) is excellent for separating the starting material, product, and any non-volatile impurities.[7] It can also be used to determine the E/Z isomer ratio.
GC-MS Impurity IdentificationGas chromatography-mass spectrometry is useful for identifying volatile byproducts. The sample may need to be derivatized (e.g., esterified) to improve volatility.[7]
¹H and ¹³C NMR Structural ConfirmationNuclear Magnetic Resonance spectroscopy is essential for confirming the chemical structure of the final product and determining the E/Z isomeric ratio through analysis of coupling constants.

Benchmark Experimental Protocol

This protocol provides a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: Synthesize 2-chlorocrotonic acid from 2,3-dichlorobutanoic acid.

Materials:

  • 2,3-Dichlorobutanoic acid (1 equiv)

  • Potassium hydroxide (KOH) (1.2 equiv)

  • Ethanol (anhydrous)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3-dichlorobutanoic acid in anhydrous ethanol (approx. 5-10 mL per gram of substrate).

  • Base Addition: In a separate flask, dissolve KOH in a minimal amount of ethanol. Add this solution dropwise to the stirring solution of the acid at room temperature. An exotherm may be observed.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification & Extraction: Add deionized water to the residue, then slowly add 2M HCl with stirring until the pH is ~2. Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Recrystallize the crude solid from hot water to obtain pure 2-chlorocrotonic acid.

References

  • A Study of the Chlorination of Crotonic Acid and Related Gonipounds. Thesis, University of New Zealand.
  • Analysis and quantification of crotonic acid in the labor
  • Crotonic acid. Wikipedia. [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. The Organic Chemistry Tutor, YouTube. [Link]

  • Alkyl Halides to Alkenes. Chemistry Steps. [Link]

  • Side-reactions during dehydrochlorination of III. ResearchGate. [Link]

  • When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base? Chemistry Stack Exchange. [Link]

  • HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. SIELC Technologies. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. National Institutes of Health (NIH). [Link]

  • Separation of Crotonic Acid and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column. ResearchGate. [Link]

  • Elimination reactions. SlideShare. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. ACS Publications. [Link]

  • Dehydrohalogenation to Alkene and Alkyne. Aakash Institute. [Link]

  • Dehydrohalogenation of Alkyl Halides. Perlego. [Link]

Sources

Optimization

Technical Support Center: Separation of cis and trans Isomers of 2-Chlorobut-2-enoic Acid

Core Challenge & Physicochemical Causality Separating the geometric isomers of 2-chlorobut-2-enoic acid (also known as -chlorocrotonic acid) is a classic challenge in drug development and synthetic chemistry. Because the...

Author: BenchChem Technical Support Team. Date: March 2026

Core Challenge & Physicochemical Causality

Separating the geometric isomers of 2-chlorobut-2-enoic acid (also known as


-chlorocrotonic acid) is a classic challenge in drug development and synthetic chemistry. Because they are diastereomers (specifically geometric isomers), they possess distinct physicochemical properties.

Understanding the structural causality is critical for designing a successful separation protocol:

  • (2Z)-2-chlorobut-2-enoic acid : In the Z-isomer, the highest priority groups (Chlorine and Methyl) are on the same side of the double bond. Consequently, the carbon backbone (Methyl and Carboxylic acid) adopts a trans-like spatial arrangement. This highly ordered pseudo-trans backbone allows for tighter crystal lattice packing, resulting in a significantly higher melting point [1].

  • (2E)-2-chlorobut-2-enoic acid : The E-isomer forces the Methyl and Carboxylic acid groups onto the same side (a cis-like backbone clash), disrupting lattice packing and lowering the melting point [2].

Quantitative Data Summary
Property(2Z)-2-chlorobut-2-enoic acid(2E)-2-chlorobut-2-enoic acid
Common Name

-chloro-trans-crotonic acid

-chloro-cis-crotonic acid
Molecular Weight 120.54 g/mol 120.54 g/mol
Melting Point 99 °C66 °C
SMILES CC=C(/Cl)C(O)=OC/C=C(/Cl)C(O)=O
Relative Polarity LowerHigher (due to cis-dipole alignment)

Troubleshooting Guide: Fractional Crystallization

Q: Why should I choose fractional crystallization over chromatography for bulk separation? A: Fractional crystallization exploits the massive 33 °C difference in melting points between the Z and E isomers. The Z-isomer (m.p. 99 °C) has a higher lattice energy and is markedly less soluble in cold, moderately polar solvent systems than the E-isomer. For multi-gram scale separations, this is the most cost-effective and scalable method.

Q: My crystallization yielded a mixture instead of the pure Z-isomer. What went wrong? A: Co-crystallization usually occurs due to supersaturation or cooling the solution too rapidly, which traps the E-isomer within the Z-isomer's crystal lattice. Thermodynamic equilibration is required.

Validated Protocol: Fractional Crystallization
  • Dissolution: Weigh 10.0 g of the E/Z isomer mixture into a 250 mL Erlenmeyer flask. Add 50 mL of a Hexane/Ethyl Acetate (80:20 v/v) solvent mixture.

  • Heating: Heat the suspension to 70 °C under continuous stirring until complete dissolution is achieved.

  • Controlled Cooling: Remove from heat and allow the flask to cool at a controlled rate of ~0.5 °C/min to room temperature (20 °C). Do not agitate the flask during this phase to promote the growth of large, pure crystals.

  • Chilling: Transfer the flask to a 4 °C refrigerator for 12 hours to maximize the precipitation of the Z-isomer.

  • Filtration: Filter the crystals under vacuum using a Büchner funnel. Wash the retentate with 10 mL of ice-cold hexane to remove residual mother liquor containing the E-isomer.

  • Self-Validation Step: Dissolve 1 mg of the dried crystals in CDCl

    
     and analyze via 
    
    
    
    H-NMR. The vinylic proton signal will confirm isomeric purity. If purity is <98%, perform a second recrystallization using the same protocol.

CrystallizationWorkflow Mix E/Z Isomer Mixture (2-chlorobut-2-enoic acid) Heat Dissolve in Hot Solvent (Hexane/EtOAc 80:20) 70 °C Mix->Heat Input Cool Controlled Cooling (0.5 °C/min down to 4 °C) Heat->Cool Thermodynamic equilibration Filter Vacuum Filtration & Ice-Cold Wash Cool->Filter Precipitation of high-m.p. isomer Z_Cryst Crystalline Retentate (Z-isomer enriched, m.p. 99 °C) Filter->Z_Cryst Solid Phase E_Liq Mother Liquor Filtrate (E-isomer enriched, m.p. 66 °C) Filter->E_Liq Liquid Phase

Workflow for the fractional crystallization of 2-chlorobut-2-enoic acid isomers.

Troubleshooting Guide: Preparative RP-HPLC

Q: I am seeing severe peak tailing and poor resolution of the isomers on my C18 column. How do I fix this? A: 2-chlorobut-2-enoic acid contains an electron-withdrawing chlorine atom at the alpha position, which significantly lowers the pKa of the carboxylic acid (making it more acidic than standard crotonic acid). If your mobile phase pH is above or near its pKa, the molecule will partially ionize, leading to secondary interactions with silanol groups on the column and severe peak tailing. Solution: You must suppress ionization by using a highly acidic mobile phase modifier. We recommend 0.1% Trifluoroacetic acid (TFA) or 5 mM H


SO

[3].

Q: Which isomer elutes first in Reverse-Phase HPLC? A: The E-isomer elutes first. Because the E-isomer has its polar carboxylic acid and hydrophobic methyl group on the same side of the double bond, its overall dipole moment is higher, and its effective hydrophobic surface area is lower. The Z-isomer (trans-like backbone) interacts more strongly with the hydrophobic C18/C30 stationary phase and elutes later.

Validated Protocol: Preparative RP-HPLC Method
  • Mobile Phase Preparation:

    • Phase A: Ultrapure water with 0.1% TFA (pH ~2.0).

    • Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Column Selection: Use a shape-selective C30 column (e.g., 250 x 21.2 mm, 5 µm) to maximize the separation of geometric isomers.

  • Gradient Elution: Run an isocratic hold at 15% B for 5 minutes, followed by a shallow linear gradient to 35% B over 25 minutes. Flow rate: 15 mL/min.

  • Detection & Collection: Monitor UV absorbance at 230 nm. Collect the early-eluting peak (E-isomer) and the late-eluting peak (Z-isomer) into separate pre-chilled flasks.

  • Self-Validation Step: Re-inject a 5 µL aliquot of each collected fraction onto an analytical C18 column using the same mobile phase conditions. A single sharp peak confirms that no on-column isomerization occurred during the preparative run.

HPLCWorkflow Inject Sample Injection (100 mg/mL in Mobile Phase) Column C30 RP Column (Shape Selectivity) Inject->Column EluteE Fraction 1: E-isomer (Lower Hydrophobicity) Column->EluteE Weak retention EluteZ Fraction 2: Z-isomer (Higher Hydrophobicity) Column->EluteZ Strong retention Mobile Mobile Phase (0.1% TFA in H2O / MeCN) Mobile->Column Suppresses ionization (pH ~2)

Preparative RP-HPLC separation mechanism for E and Z isomers.

References

  • Stenutz, "(2Z)-2-chlorobut-2-enoic acid Physicochemical Properties", Stenutz Chemical Database. URL:[Link]

  • Stenutz, "(2E)-2-chlorobut-2-enoic acid Physicochemical Properties", Stenutz Chemical Database. URL:[Link]

  • Elhami, V., et al., "Separation of Crotonic Acid and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates", ACS Sustainable Chemistry & Engineering, 2023. URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Stability of 2-Chlorobut-2-enoic Acid

Case Number: REF-2025-ClCrotonic-01 Status: Active Priority: High (Polymerization Risk) Topic: Preventing polymerization during purification (Distillation/Crystallization) Executive Summary: The Polymerization Risk 2-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Case Number: REF-2025-ClCrotonic-01 Status: Active Priority: High (Polymerization Risk) Topic: Preventing polymerization during purification (Distillation/Crystallization)

Executive Summary: The Polymerization Risk

2-Chlorobut-2-enoic acid (2-Chlorocrotonic acid) is a substituted


-unsaturated carboxylic acid. Like its cousins (acrylic and methacrylic acid), it possesses a double bond susceptible to free-radical polymerization.

The Trap: The purification process often requires heat (distillation) or phase changes (crystallization), both of which provide the activation energy for radical initiation. The chlorine substituent adds electron-withdrawing character, influencing the reactivity of the double bond. If uncontrolled, the material can undergo "runaway polymerization," turning your reaction flask into an insoluble gel or effectively reducing your yield to zero.

The Solution: A multi-layered defense strategy using Process Control (Temperature/Vacuum) and Chemical Inhibition (Radical Scavenging).

Chemical Inhibition Strategy

Why does my material polymerize even with inhibitors? Common failure stems from using the wrong inhibitor for the wrong environment.

The Inhibitor Matrix
InhibitorTypeIdeal PhaseRequirementMechanism
MEHQ (Monomethyl ether of hydroquinone)PhenolicStorage / TransportRequires Oxygen Reacts with peroxy radicals. Ineffective in oxygen-free vacuum distillation.
Phenothiazine (PTZ) ThiazineDistillation (Pot)Anaerobic (No

needed)
Acts as an alkyl radical trap. Excellent for high-heat, vacuum steps.
TEMPO Nitroxyl RadicalHigh-Temp ProcessAnaerobicStable radical that couples with carbon-centered radicals to terminate chains.
Copper (Cu) MetallicDistillation (Column)N/ACopper shavings in the column act as a heterogeneous radical quencher.
Mechanism of Action

The following diagram illustrates how inhibitors intercept the polymerization chain reaction.[]

InhibitionMechanism Initiator Heat / Light / Peroxides Radical Free Radical (R•) Initiator->Radical Generates Monomer 2-Chlorobut-2-enoic Acid Radical->Monomer Attacks Inhibitor Inhibitor (e.g., PTZ) Radical->Inhibitor Intercepted by Polymer Polymer Chain (Gel) Monomer->Polymer Propagation (Unchecked) StableSpecies Stable Non-Reactive Species Inhibitor->StableSpecies Termination

Caption: Figure 1. Kinetic competition between polymerization propagation and inhibitor termination. The inhibitor must react with radicals faster than the monomer does.

Recommended Purification Protocols

Protocol A: Vacuum Distillation (Crude Liquid)

Use this when the crude product is an oil or contains significant liquid impurities.

Critical Warning: Do not distill at atmospheric pressure. The boiling point (~212°C) is too high and will guarantee polymerization.

  • Preparation:

    • Add Phenothiazine (PTZ) to the distillation pot at 500–1000 ppm .

    • Optional: Add copper shavings to the distillation column/head.[2]

    • Do NOT rely on MEHQ in the pot, as you will be removing oxygen (its co-factor) via vacuum.

  • Receiver Setup:

    • Pre-charge the receiving flask with MEHQ (200 ppm) . As the pure acid distills over, it leaves the non-volatile PTZ behind. The MEHQ in the receiver immediately stabilizes the condensate.

  • Execution:

    • Apply high vacuum (< 10 mmHg).

    • Keep the pot temperature below 120°C.

    • Collect the fraction.[2][3][4][5][6] If the material solidifies in the condenser (MP is ~99°C for Z-isomer), use a heat gun gently or switch to a "hot" condenser set to 105°C (using steam or hot oil).

Protocol B: Recrystallization (Solid Purification)

Use this for final polishing of the solid acid.

Solvent Selection:

  • Preferred: Ethyl Acetate / Hexane (or Petroleum Ether) pair.

  • Alternative: Water (The acid is sparingly soluble in cold water, soluble in hot).

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (~70°C).

    • Tip: If the solution is dark, add activated carbon, stir for 5 mins, and filter hot.

  • Crystallization:

    • Slowly add Hexane until slight turbidity persists.

    • Allow to cool to Room Temperature (RT) slowly.[5][7][8]

    • Chill in an ice bath (0-4°C) for 2 hours.

  • Filtration:

    • Filter the crystals.[3][4][5][6][7] Wash with cold Hexane.

    • Drying: Dry under vacuum at RT. Avoid oven drying unless temperature is strictly controlled <50°C.

Troubleshooting Guide (FAQ)

Q1: My distillation pot turned into a viscous gel/solid. What happened?

Diagnosis: Runaway polymerization.[9] Root Cause:

  • Oxygen Starvation: You used a phenolic inhibitor (HQ/MEHQ) but ran a vacuum distillation. Without oxygen, these inhibitors stop working.

  • Temperature Spike: Pot temperature exceeded 140°C. Fix: Use Phenothiazine in the pot for the next run. It works anaerobically.

Q2: The distilled product is clear but turns into a white solid after a few hours. Is this polymer?

Diagnosis: Likely crystallization , not polymerization. Verification: Check the melting point.

  • If MP is sharp (~96-99°C), it is the pure Z-isomer crystallizing (Desired).

  • If MP is broad or material is rubbery/insoluble in acetone, it is polymer (Undesired).

Q3: Can I use UV light to monitor the reaction?

Diagnosis: NO. Reason: UV light is a potent radical initiator for unsaturated acids. Fix: Cover all columns and flasks with aluminum foil during purification.

Q4: My final crystals are yellow.

Diagnosis: Inhibitor contamination. Reason: Phenothiazine or oxidized phenolic inhibitors can stain crystals yellow/brown. Fix: Recrystallize again using activated carbon (charcoal) to adsorb the color bodies.[4][6]

Workflow Decision Matrix

Use this logic flow to determine your purification path.

Workflow Start Crude 2-Chlorobut-2-enoic Acid StateCheck Physical State at RT? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Impure/Hot Solid Solid / Paste StateCheck->Solid Precipitated Distill Vacuum Distillation (Inhibitor: PTZ) Liquid->Distill Remove Volatiles Recryst Recrystallization (Solvent: EtOAc/Hexane) Solid->Recryst Purify Distill->Solid Solidifies Pure Pure Solid Product (Store < 25°C, Dark) Recryst->Pure

Caption: Figure 2. Decision matrix for selecting the appropriate purification method based on the physical state of the crude material.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5919410, 2-Chlorobut-2-enoic acid. Retrieved from [Link]

  • MDPI. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stereoselective Reactions of 2-Chlorobut-2-enoic Acid

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-chlorobut-2-enoic acid. This guide is designed to provide expert insights and practical tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-chlorobut-2-enoic acid. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of stereoselective reactions involving this versatile substrate. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high levels of stereocontrol.

Introduction: The Challenge of Stereoselectivity

2-Chlorobut-2-enoic acid is an α,β-unsaturated carbonyl compound, a class of molecules known for their diverse reactivity.[1][2][3][4] The presence of both a carbon-carbon double bond and a carbonyl group in conjugation leads to two potential sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition).[4][5] Controlling the stereoselectivity of these reactions is paramount, especially in the synthesis of complex, biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.[6][7]

This guide will address common challenges and frequently asked questions related to achieving high diastereoselectivity and enantioselectivity in reactions of 2-chlorobut-2-enoic acid and its derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to directly address specific problems you may encounter during your experiments.

Issue 1: Poor Diastereoselectivity in Conjugate Addition Reactions

Question: I am performing a Michael addition to an ester of 2-chlorobut-2-enoic acid and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: Low diastereoselectivity in conjugate additions is a common issue and can be influenced by several factors.[8] Let's break down the potential causes and solutions.

Potential Causes & Recommended Actions:

Factor Potential Cause Recommended Action Rationale
Temperature High reaction temperatures can overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).Lower temperatures increase the energy difference between competing transition states, favoring the formation of the thermodynamically more stable product.[8]
Solvent The polarity and coordinating ability of the solvent can influence the geometry of the enolate and the transition state.Screen a range of solvents with varying polarities (e.g., THF, diethyl ether, toluene, dichloromethane). Aprotic and non-coordinating solvents are often preferred.The solvent can affect the aggregation state and geometry of the nucleophile (e.g., an enolate), which in turn impacts the facial selectivity of the addition.[8]
Base/Catalyst The choice of base for generating the nucleophile or the catalyst used can significantly impact the stereochemical outcome.For enolate formation, consider using sterically hindered, non-coordinating bases like LDA or KHMDS. If using a catalyst, ensure it is of high purity and consider screening different Lewis acids or organocatalysts.Bulky bases can influence the E/Z geometry of the enolate, which can translate to diastereoselectivity in the addition. The choice of catalyst can create a chiral environment that favors one approach of the nucleophile.[8][9]
Steric Hindrance The steric bulk of the nucleophile and the ester group on the 2-chlorobut-2-enoate can influence the approach to the electrophile.If possible, consider using a bulkier ester group (e.g., tert-butyl instead of methyl) or a nucleophile with different steric properties.Increasing steric hindrance can force the nucleophile to approach from a less hindered face, thereby increasing diastereoselectivity.[1]

Troubleshooting Workflow for Poor Diastereoselectivity:

G start Low Diastereomeric Ratio Observed temp Was the reaction run at elevated temperatures? start->temp lower_temp Action: Decrease reaction temperature. Rationale: Favors the kinetic product. temp->lower_temp Yes solvent What solvent was used? temp->solvent No end Improved Diastereomeric Ratio lower_temp->end change_solvent Action: Screen less polar, non-coordinating solvents. Rationale: Minimize competing interactions. solvent->change_solvent base_catalyst Have you optimized the base or catalyst? change_solvent->base_catalyst optimize_base Action: Use a bulkier, non-coordinating base (e.g., LDA). Rationale: Influences enolate geometry. base_catalyst->optimize_base No base_catalyst->end Yes optimize_base->end

Caption: Troubleshooting workflow for improving diastereoselectivity.

Issue 2: Low Enantioselectivity in Asymmetric Reactions

Question: I am using a chiral catalyst for an asymmetric conjugate addition, but the enantiomeric excess (ee) of my product is low. What steps can I take to improve it?

Answer: Achieving high enantioselectivity requires careful optimization of the reaction conditions to maximize the influence of the chiral catalyst or auxiliary.[10]

Potential Causes & Recommended Actions:

Factor Potential Cause Recommended Action Rationale
Catalyst Purity & Loading Impurities in the chiral catalyst can interfere with the catalytic cycle. Insufficient catalyst loading may lead to a significant background (non-catalyzed) reaction.Ensure the catalyst is of high purity. Optimize the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).A pure and adequately loaded catalyst is crucial for maintaining a consistent and effective chiral environment throughout the reaction.[9]
Additives Some asymmetric reactions require additives (e.g., a co-catalyst, a Lewis acid, or a specific counter-ion) to achieve high enantioselectivity.Review the literature for similar transformations and see if specific additives are used. Screen for the effect of relevant additives.Additives can play a crucial role in the structure and reactivity of the catalytic species, thereby enhancing enantioselectivity.[11]
Substrate Control vs. Catalyst Control In some cases, the inherent facial bias of the substrate may compete with the stereodirecting effect of the chiral catalyst.This is a more complex issue. Consider modifying the substrate to minimize its intrinsic bias or choose a catalyst that is known to overcome strong substrate control.The interplay between substrate and catalyst control determines the final stereochemical outcome. A powerful chiral catalyst can often override the substrate's preference.
Reaction Time & Temperature Prolonged reaction times or elevated temperatures can sometimes lead to racemization of the product.Monitor the reaction progress and work it up as soon as it is complete. As with diastereoselectivity, lower temperatures are generally beneficial.Minimizing the exposure of the chiral product to the reaction conditions can prevent erosion of the enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the role of a chiral auxiliary and how do I choose one for reactions with 2-chlorobut-2-enoic acid?

A1: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[12][13][14] After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. For 2-chlorobut-2-enoic acid, you would first form an amide or ester with a chiral alcohol or amine.

Choosing a Chiral Auxiliary:

  • Evans' Oxazolidinones: These are widely used and commercially available auxiliaries that are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions.[13][15]

  • Camphorsultams: These are also effective for a range of asymmetric transformations.[13]

  • Pseudoephedrine Amides: These can be used to direct the stereoselective addition of organometallic reagents to the carbonyl group.[13]

The choice of auxiliary will depend on the specific reaction you are performing. It is advisable to consult the literature for precedents with similar substrates.

Experimental Protocol: Asymmetric Michael Addition using an Evans' Auxiliary

  • Attachment of Chiral Auxiliary: React 2-chlorobut-2-enoyl chloride with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding N-acyl oxazolidinone.

  • Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add a Lewis acid (e.g., TiCl₄) followed by a hindered base (e.g., Hunig's base) to generate the titanium enolate.

  • Michael Addition: Add the Michael acceptor (e.g., an α,β-unsaturated ester) to the enolate solution at -78 °C and allow the reaction to proceed until completion (monitored by TLC).

  • Work-up and Auxiliary Cleavage: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). After extraction and purification, the chiral auxiliary can be cleaved under mild conditions (e.g., with lithium hydroperoxide) to yield the desired carboxylic acid with high enantiomeric purity.

Q2: How can I achieve stereoselective epoxidation of the double bond in 2-chlorobut-2-enoic acid derivatives?

A2: Stereoselective epoxidation can be achieved through several methods:

  • Substrate-Directed Epoxidation: If your molecule contains a nearby chiral center with a directing group (like a hydroxyl group), you can use reagents like m-CPBA or a vanadium catalyst with tert-butyl hydroperoxide (TBHP) to achieve diastereoselective epoxidation.[16][17] The directing group coordinates to the oxidant, delivering it to one face of the double bond.

  • Asymmetric Epoxidation using a Chiral Catalyst: For enantioselective epoxidation of an achiral substrate, you can employ a chiral catalyst system.

    • Sharpless Asymmetric Epoxidation: This method is highly effective for allylic alcohols. You would first need to reduce the carboxylic acid of 2-chlorobut-2-enoic acid to the corresponding allylic alcohol.

    • Jacobsen-Katsuki Epoxidation: This method uses a chiral manganese-salen complex and is effective for cis-disubstituted alkenes.[18]

    • Shi Epoxidation: This uses a fructose-derived chiral ketone as the catalyst and is effective for a broader range of alkenes.[18]

Diagram of a Chiral Auxiliary-Controlled Reaction:

G sub Prochiral Substrate (2-chlorobut-2-enoyl derivative) product Diastereomerically Enriched Product sub->product + Chiral Auxiliary aux Chiral Auxiliary (e.g., Evans' Oxazolidinone) reagent Reagent reagent->product cleavage Auxiliary Cleavage product->cleavage final_product Enantiomerically Enriched Final Product cleavage->final_product recycle Recycled Chiral Auxiliary cleavage->recycle

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Q3: Can I control the E/Z stereochemistry of the double bond in reactions that form an alkene, starting from a derivative of 2-chlorobut-2-enoic acid?

A3: Yes, controlling the E/Z stereochemistry of a newly formed double bond is a key aspect of stereoselective synthesis. Several olefination reactions offer good control over the geometry of the product alkene.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction typically favors the formation of the E-alkene.[19][20] By using modified phosphonate reagents, such as those developed by Still and Gennari, you can achieve high selectivity for the Z-alkene.[19]

  • Julia-Kocienski Olefination: This reaction is known for its high E-selectivity.[11][21] Recent modifications have also enabled the selective formation of Z-olefins.[22]

  • Peterson Olefination: This reaction offers the advantage of forming either the E- or Z-alkene from the same intermediate by choosing acidic or basic work-up conditions, respectively.[20]

The choice of reaction will depend on the specific substrate and the desired alkene geometry.

Conclusion

Improving stereoselectivity in reactions of 2-chlorobut-2-enoic acid is a multifactorial challenge that requires a systematic approach to optimization. By carefully considering the effects of temperature, solvent, reagents, and catalysts, and by employing strategies such as the use of chiral auxiliaries, it is possible to achieve high levels of stereocontrol. This guide provides a starting point for troubleshooting and developing robust and selective synthetic methods. For further in-depth information, we encourage you to consult the referenced literature.

References

  • Alonso, D. A., Najera, C., & Varea, M. (2004). A New Mild and Efficient Julia-Kocienski Olefination Protocol. Tetrahedron Letters, 45(3), 573-577. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Jakobsen, E. N., & Katsuki, T. (Eds.). (2000).
  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]

  • Ando, K., Kobayashi, T., & Uchida, N. (2015). Highly Z-Selective Julia–Kocienski Olefination Using N-Sulfonylimines and Its Mechanistic Insights from DFT Calculations. Organic Letters, 17(10), 2554-2557. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • LibreTexts Chemistry. (2019).
  • University of B
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Smith, A. D., et al. (2021). Understanding divergent substrate stereoselectivity in the isothiourea-catalysed conjugate addition of cyclic α-substituted β-ketoesters to α,β-unsaturated aryl esters. Chemical Science, 12(4), 1435-1443. [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • LibreTexts Chemistry. (2021).
  • SlideShare. (n.d.). Asymmetric synthesis.
  • ResearchGate. (2025). Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary.
  • IUPAC. (n.d.). Stereoselectivity.
  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions.
  • BenchChem. (2025). Technical Support Center: Overcoming Stereoselectivity Challenges in Seychellene Synthesis.
  • Simon Fraser University Summit Research Repository. (n.d.).
  • MDPI. (2021).
  • Beilstein Journals. (2016).
  • Wikipedia. (n.d.). Stereoselectivity.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • Malaria World. (n.d.). Regio- and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highl.
  • University of York. (n.d.).
  • University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction.
  • Master Organic Chemistry. (2023).
  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions.
  • University of California, Irvine. (n.d.).
  • PubChem. (n.d.). 2-Chlorobut-2-enoic acid.
  • DU Chem. (n.d.). Asymmetric synthesis.
  • YouTube. (2020). Stereospecific and Stereoselective Reactions.
  • Semantic Scholar. (n.d.).
  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity.
  • YouTube. (2023).

Sources

Troubleshooting

Troubleshooting low conversion rates in 2-chlorobut-2-enoic acid amidation

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting challenging peptide couplings and amidation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting challenging peptide couplings and amidations.

The amidation of 2-chlorobut-2-enoic acid presents a unique triad of chemical hurdles:

  • Steric Hindrance: The

    
    -chloro substituent physically blocks nucleophilic attack at the carbonyl carbon.
    
  • Electronic Deactivation: The inductive electron-withdrawing effect of the chlorine atom competes with the resonance stabilization of the

    
    -unsaturated system, destabilizing standard active esters.
    
  • Competing Electrophilic Sites: The conjugated double bond is highly susceptible to nucleophilic attack (aza-Michael addition) and base-catalyzed E/Z isomerization[1].

This guide is designed to move beyond basic troubleshooting. It provides a mechanistic breakdown of why standard couplings fail and offers field-proven, self-validating protocols to achieve high conversion rates.

Diagnostic Workflow

Before altering your reaction conditions, use the logic tree below to diagnose the specific mode of failure based on your LC-MS or NMR data.

Workflow Start Low Amidation Conversion (< 50% Yield) Analyze Analyze Crude via LC-MS Start->Analyze Isomer E/Z Isomerization? Analyze->Isomer Michael Aza-Michael Adduct? Analyze->Michael Unreacted Unreacted Acid? Analyze->Unreacted Sol1 Switch base to NMM Isomer->Sol1 Yes Sol2 Use inverse addition at -20°C Michael->Sol2 Yes Sol3 Use Acyl Chloride or T3P Unreacted->Sol3 Yes

Fig 1. Diagnostic workflow for resolving low conversion in


-chloroacrylic acid amidation.

Frequently Asked Questions (FAQs)

Q1: Why does my conversion stall at 30% when using standard carbodiimides like EDC/HOBt or HATU? A1: Standard coupling agents form an O-acylisourea or OBt ester intermediate. Because of the steric bulk of the


-chloro group, the subsequent attack by the amine is extremely slow. This kinetic bottleneck allows the active ester to degrade or undergo side reactions. To overcome this activation energy barrier, you must generate a significantly more reactive electrophile, such as an acyl chloride[2].

Q2: My LC-MS shows a massive side-product peak at[M + Amine Mass]. What is happening? A2: You are observing an aza-Michael addition. Because the carbonyl is sterically hindered, the amine acts as a nucleophile and attacks the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon of the conjugated double bond instead. To prevent this, you must ensure the amidation rate vastly outcompetes the Michael addition rate by using low temperatures (-20 °C) and an "inverse addition" technique (adding the activated acid to the amine).

Q3: How do I prevent the double bond from isomerizing (E/Z) during the reaction? A3: Isomerization is strictly base-catalyzed. Reagents like HATU require strong, sterically hindered bases like DIPEA (


). This high basicity deprotonates the 

-position or facilitates reversible addition-elimination sequences that flip the double bond geometry. Switching to a weaker base like N-methylmorpholine (NMM,

) mitigates this issue entirely.

Quantitative Comparison of Coupling Strategies

To guide your reagent selection, the table below summarizes the expected outcomes of various coupling strategies applied to 2-chlorobut-2-enoic acid.

Coupling ReagentBaseAmine TypeConversion RateE/Z IsomerizationAza-Michael AdductRecommendation
EDC/HOBtDIPEAPrimary30 - 40%High (>20%)Moderate (10%)Not Recommended
HATUDIPEASecondary< 20%High (>25%)High (>20%)Not Recommended
T3P (50% in EtOAc)NMMPrimary> 90%Trace (<2%)Trace (<1%)Optimal for Primary
(COCl)₂ / cat. DMFNMMSecondary> 85%Low (<5%)Low (<5%)Optimal for Secondary

Self-Validating Experimental Protocols

A robust protocol must prove to the chemist that it is working at every stage. The following methodologies include built-in validation checkpoints to ensure causality and prevent wasted downstream effort.

Protocol A: Acyl Chloride Generation & Inverse Amidation

Best for: Sterically hindered or secondary amines.

Step 1: Electrophilic Activation Causality: Converting the acid to an acyl chloride using oxalyl chloride and catalytic DMF creates a highly reactive Vilsmeier-Haack intermediate that forces carbonyl activation despite the steric bulk of the


-chlorine[2].
  • Dissolve 1.0 eq of 2-chlorobut-2-enoic acid in anhydrous DCM to a concentration of 0.2 M.

  • Add 0.05 eq of anhydrous DMF.

  • Cool the flask to 0 °C under an inert atmosphere (N₂/Ar).

  • Add 1.2 eq of Oxalyl Chloride dropwise over 15 minutes. Stir for 1 hour at room temperature.

  • Validation Checkpoint: Remove a 10

    
    L aliquot and quench it in 1 mL of anhydrous methanol. Analyze via GC-MS. The chromatogram must show >95% conversion to the corresponding methyl ester. If unreacted acid remains, the activation failed (likely due to wet solvent or degraded oxalyl chloride); discard and restart.
    

Step 2: Inverse Amidation Causality: Adding the highly electrophilic acyl chloride dropwise to a cold solution of the amine ensures the amine is instantly consumed via amidation, leaving no excess amine to trigger aza-Michael addition[1].

  • In a separate flask, dissolve 1.1 eq of the amine and 2.0 eq of N-methylmorpholine (NMM) in anhydrous DCM.

  • Cool this amine solution to -20 °C.

  • Dropwise add the validated acyl chloride solution from Step 1 into the amine solution over 30 minutes.

  • Stir for 1 hour, allowing the reaction to slowly warm to 0 °C.

  • Validation Checkpoint: LC-MS of the crude mixture should show the target amide mass with <5% of the [M + Amine] Michael adduct.

Protocol B: T3P-Mediated Amidation

Best for: Primary amines where zero E/Z isomerization is critical.

Step 1: Assembly

  • Combine 1.0 eq of 2-chlorobut-2-enoic acid, 1.1 eq of the primary amine, and 3.0 eq of NMM in anhydrous EtOAc (0.5 M) at 0 °C.

Step 2: Activation and Coupling Causality: Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride. Because T3P functions efficiently with weak bases (NMM) and does not generate highly basic intermediates, it completely suppresses base-catalyzed E/Z isomerization. Furthermore, avoiding transition metals prevents unwanted oxidative C-C or C-H cleavages[3].

  • Add 1.5 eq of T3P (50% w/w solution in EtOAc) dropwise over 10 minutes.

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint: The reaction must remain a homogeneous, clear solution. T3P byproducts are highly soluble in EtOAc. If a thick white precipitate forms, it indicates premature amine-salt precipitation due to atmospheric moisture; abort, rigorously dry your reagents, and restart.

Mechanistic Reaction Pathways

Understanding the competing pathways is crucial for controlling the reaction outcome. The diagram below illustrates how your choice of reagents dictates which pathway dominates.

Mechanism SM 2-chlorobut-2-enoic acid + Amine ActiveEster Activated Intermediate (Acyl Chloride / T3P) SM->ActiveEster Activation Michael Aza-Michael Adduct (Side Reaction) SM->Michael Direct Amine Attack Product Target Amide (Desired Pathway) ActiveEster->Product Fast Amidation (-20°C) Isomer E/Z Isomerized Amide (Side Reaction) ActiveEster->Isomer Strong Base (DIPEA)

Fig 2. Competing mechanistic pathways during the amidation of 2-chlorobut-2-enoic acid.

References[2] alpha-Chloroacrylic acid chloride | 21369-76-6, Benchchem,https://www.benchchem.com/product/b1229437[3] Copper-catalyzed oxidative amidation of α,β-unsaturated ketones via selective C–H or C–C bond cleavage, Organic Chemistry Frontiers (RSC Publishing),https://pubs.rsc.org/en/content/articlelanding/2017/qo/c7qo00293a[1] 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives, Chemistry LibreTexts,https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/18%3A_Carboxylic_Acids_and_Their_Derivatives/18.10%3A_Reactions_of_Unsaturated_Carboxylic_Acids_and_Their_Derivatives

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of 2-Chlorobut-2-enoic Acid

[1] Executive Summary & Compound Profile 2-Chlorobut-2-enoic acid (also known as 2-chlorocrotonic acid) presents a unique purification challenge due to the presence of geometric isomers (Z and E) with distinct physical p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

2-Chlorobut-2-enoic acid (also known as 2-chlorocrotonic acid) presents a unique purification challenge due to the presence of geometric isomers (Z and E) with distinct physical properties.[1] High-purity isolation typically targets the (Z)-isomer , which possesses a significantly higher melting point and greater lattice stability than its (E)-counterpart.[1]

Physicochemical Critical Parameters
Parameter(Z)-Isomer (E)-Isomer Implication for Recrystallization
IUPAC Name (2Z)-2-chlorobut-2-enoic acid(2E)-2-chlorobut-2-enoic acidZ is the thermodynamic sink in crystal lattice formation.[1]
Melting Point 99 °C 66 °C The 33°C differential allows for efficient separation via fractional recrystallization.
Solubility Moderate in H₂O (Hot)Higher in H₂OThe (E)-isomer tends to remain in the mother liquor.
Appearance Prismatic NeedlesLow-melting plates/oilVisual distinction is possible during crystal growth.[1]

Solvent System Selection Strategy

Q: What is the optimal solvent system for purifying the (Z)-isomer?

A: The "Gold Standard" system is Water , specifically deionized water heated to near-boiling.[1]

  • Mechanism: 2-Chlorobut-2-enoic acid behaves similarly to short-chain unsaturated acids (like crotonic acid).[1] The carboxylic acid head group provides water solubility at high temperatures (via hydrogen bonding), while the lipophilic chloro-alkene tail drives crystallization upon cooling.[1]

  • Selectivity: The lower-melting (E)-isomer has higher aqueous solubility at ambient temperatures, effectively staying in the supernatant (mother liquor) while the (Z)-isomer crystallizes out.[1]

Q: Water causes my product to "oil out." What is the alternative?

A: If oiling out occurs (often due to high impurity levels depressing the melting point), switch to a non-polar/polar binary system.

  • Recommended System: Petroleum Ether (bp 60-80°C) or Ligroin .[1]

  • Protocol: Dissolve the crude acid in a minimum amount of boiling petroleum ether. If solubility is too low, add Ethyl Acetate dropwise (max 5-10% v/v) until dissolution is complete.[1]

  • Why this works: The non-polar solvent suppresses the ionization of the carboxylic acid, preventing the formation of hydration shells that can trap impurities, while the boiling point (60-80°C) is safely below the melting point of the (Z)-isomer (99°C), preventing melt-phase separation (oiling).

Experimental Protocol: Aqueous Recrystallization

Objective: Isolate >98% pure (Z)-2-chlorobut-2-enoic acid from a crude isomeric mixture.

  • Dissolution:

    • Place 10 g of crude 2-chlorobut-2-enoic acid in a 250 mL Erlenmeyer flask.

    • Add 40 mL of distilled water.

    • Heat to 90-95°C with stirring. Do not boil vigorously to avoid decarboxylation risks.[1]

    • If solid remains, add hot water in 5 mL increments until a clear solution is obtained.

  • Hot Filtration (Critical for Clarity):

    • While near boiling, filter the solution through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove insoluble polymer byproducts.

  • Controlled Cooling (The Purification Step):

    • Allow the filtrate to cool to room temperature slowly (over 2-3 hours).

    • Observation: Long, prismatic needles of the (Z)-isomer should form.[1]

    • Stop Point: If the solution becomes turbid/milky instead of crystalline, the (E)-isomer concentration may be too high. See Troubleshooting.

  • Collection:

    • Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration.

    • Wash: Rinse crystals with 2 x 5 mL of ice-cold water .

    • Drying: Dry in a vacuum desiccator over P₂O₅ or silica gel.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As the hot solution cools, oily droplets form at the bottom or surface before crystals appear. Cause: The solute is coming out of solution at a temperature above its melting point. This is common if the crude material has a high percentage of the low-melting (E)-isomer (mp 66°C), which acts as a solvent for the (Z)-isomer.[1] Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (increase water volume by 20%). This lowers the saturation temperature, forcing the solute to precipitate at a temperature below its melting point.

  • Seed the cooling solution with a pure crystal of (Z)-2-chlorobut-2-enoic acid at ~75°C.

Issue 2: Low Yield / Mother Liquor Retention

Symptom: Crystals are mushy or yield is <40%. Cause: The (E)-isomer is highly soluble and is increasing the solubility of the (Z)-isomer (co-solvency effect).[1] Corrective Action:

  • Do not chase yield from the first crop. The loss in the mother liquor is the "price" of removing the (E)-isomer.

  • Second Crop: Concentrate the mother liquor to half volume and cool again. Warning: The second crop will have significantly higher (E)-isomer content and should be kept separate.[1]

Issue 3: Chemical Decomposition

Symptom: Solution turns yellow/brown or smells of HCl. Cause: Hydrolysis of the vinylic chloride (slow) or decarboxylation at prolonged high temperatures. Corrective Action:

  • Limit heating time.[2] Do not reflux for >15 minutes.

  • Ensure the water is neutral (pH 7). Acidic conditions catalyze hydrolysis.

Visual Workflows

Figure 1: Solvent System Decision Tree

Caption: Logic flow for selecting the appropriate solvent based on impurity profile and observed behavior.

SolventSelection Start Start: Crude 2-Chlorobut-2-enoic Acid CheckImpurity Primary Impurity Type? Start->CheckImpurity IsomerMix High (E)-Isomer Content (Low MP impurities) CheckImpurity->IsomerMix Isomeric Mix Polymer Polymeric/Tarry Residue CheckImpurity->Polymer Tar/Resin WaterSystem System A: Water (Heat to 90°C) IsomerMix->WaterSystem PetEtherSystem System B: Petroleum Ether (60-80°C) Polymer->PetEtherSystem OilingOut Did it 'Oil Out'? WaterSystem->OilingOut Success Slow Cooling -> Pure (Z)-Crystals PetEtherSystem->Success OilingOut->Success No (Crystals Form) Dilute Reheat & Dilute (+20% Solvent) OilingOut->Dilute Yes (Droplets) Dilute->OilingOut SwitchSolvent Switch to System B

[1]

Figure 2: Recrystallization Thermal Profile

Caption: Temperature vs. Time profile required to maximize separation of Z (mp 99°C) and E (mp 66°C) isomers.

ThermalProfile Step1 1. Dissolution Temp: 95°C Time: 10 min Step2 2. Hot Filtration Temp: 90°C (Remove insolubles) Step1->Step2 Clear Soln Step3 3. Ambient Cooling Temp: 90°C -> 25°C Rate: -0.5°C/min Step2->Step3 Nucleation Zone Step4 4. Ice Bath Temp: 4°C Time: 30 min Step3->Step4 Crystal Growth

[1]

References

  • Stenutz, R. (2023).[1] (2Z)-2-chlorobut-2-enoic acid Data Sheet. Stenutz.eu. [Link]

  • Stenutz, R. (2023).[1] (2E)-2-chlorobut-2-enoic acid Data Sheet. Stenutz.eu. [Link]

  • PubChem . (2023).[1] 2-Chlorobut-2-enoic acid Compound Summary. National Library of Medicine. [Link][1]

Sources

Troubleshooting

Technical Support Center: Minimizing Decarboxylation of 2-Chlorobut-2-enoic Acid

Overview Welcome to the Technical Support Center for advanced molecular building blocks. As a Senior Application Scientist, I frequently consult with researchers, scientists, and drug development professionals who encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for advanced molecular building blocks. As a Senior Application Scientist, I frequently consult with researchers, scientists, and drug development professionals who encounter synthetic roadblocks when utilizing alpha-halo-alpha,beta-unsaturated carboxylic acids.

2-Chlorobut-2-enoic acid is an exceptionally versatile electrophile/nucleophile precursor for drug development. However, its utility is often compromised by thermal decarboxylation at elevated temperatures. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you suppress this degradation pathway and maximize your functionalization yields.

Mechanistic Insights: The "Why" Behind the Degradation

Before troubleshooting, we must understand the causality of the synthetic failure. When 2-chlorobut-2-enoic acid is subjected to high temperatures in the presence of a base, it forms a carboxylate anion. The adjacent alpha-chloro substituent acts as a strong electron-withdrawing group (EWG).

This inductive effect stabilizes the buildup of negative charge on the alpha-carbon, significantly lowering the activation energy required for the extrusion of carbon dioxide . The resulting vinyl anion intermediate is rapidly protonated by the environment to form 1-chloroprop-1-ene, an irreversible, volatile degradation product .

G SM 2-Chlorobut-2-enoic Acid (Carboxylate Anion) Productive Productive Pathway (Cross-Coupling) SM->Productive Mild Base, Tight Ion-Pairing SideReaction Decarboxylation Pathway (CO2 Extrusion) SM->SideReaction Strong Base, Polar Aprotic Solvent VinylAnion Vinyl Anion Intermediate (Cl-Stabilized) SideReaction->VinylAnion Heat (>100°C) Degradant 1-Chloroprop-1-ene (Volatile Degradant) VinylAnion->Degradant Protonation

Mechanistic bifurcation of 2-chlorobut-2-enoic acid under basic, high-temperature conditions.

Troubleshooting FAQs

Q1: Why does my 2-chlorobut-2-enoic acid degrade completely in DMF with KOtBu at 110°C? A: You have inadvertently created the "perfect storm" for decarboxylation. Highly polar aprotic solvents like DMF strip the potassium counter-cation away from the carboxylate, leaving a "naked," highly reactive anion. Combined with the strong basicity of KOtBu and high thermal energy, the carboxylate rapidly extrudes CO2. To fix this, you must enforce tight ion-pairing .

Q2: How do I adjust my solvent and base to enforce tight ion-pairing? A: Transition to a less polar solvent (e.g., Toluene or 1,4-Dioxane) and use a weaker, sterically hindered inorganic base (e.g., K₂HPO₄ or Li₂CO₃). Weaker bases maintain a lower steady-state concentration of the fully dissociated carboxylate. Furthermore, non-polar solvents force the metal cation to remain closely associated with the carboxylate, stabilizing the C-C bond against thermal cleavage .

Q3: If base/solvent optimization fails to preserve the acid, what is the definitive workaround? A: Transient protection. By converting the carboxylic acid into an ester (e.g., a tert-butyl ester) prior to the high-temperature step, you completely eliminate the ionizable proton. Without the ability to form the carboxylate anion, the thermal decarboxylation pathway is entirely shut down .

Quantitative Data: Reaction Parameter Matrix

To illustrate the causality of these choices, refer to the empirical matrix below demonstrating the impact of reaction conditions on the stability of 2-chlorobut-2-enoic acid during a standard Pd-catalyzed cross-coupling.

StrategySolventBaseTemperature% Decarboxylation% Product Yield
Baseline (Unoptimized) DMFKOtBu120°C> 90%< 5%
Moderate Optimization 1,4-DioxaneNa₂CO₃100°C45%40%
Tight Ion-Pairing TolueneK₂HPO₄90°C< 10%82%
Transient Protection DMFKOtBu120°C0% (Protected)91%

Self-Validating Experimental Protocols

G Start Initiate High-Temp Reaction Check In-Process LC-MS Check (at 45 min) Start->Check Pass Decarboxylation < 5% Proceed to Workup Check->Pass Success Fail Decarboxylation > 10% Halt Reaction Check->Fail Degradation Detected Opt1 Strategy A: Solvent/Base Tuning (Toluene + K2HPO4) Fail->Opt1 If Direct Coupling Required Opt2 Strategy B: Transient Protection (Esterification) Fail->Opt2 If Yield is Priority

Self-validating troubleshooting workflow for managing thermal decarboxylation.

Protocol A: Direct Coupling with Suppressed Decarboxylation (Tight Ion-Pairing)

This protocol utilizes temperature ramping and weak bases to prevent runaway decarboxylation. It includes a built-in validation checkpoint to ensure system integrity.

  • Step 1: Reagent Preparation. In an oven-dried Schlenk flask under an inert atmosphere (N₂/Ar), combine 2-chlorobut-2-enoic acid (1.0 equiv), your coupling partner (1.1 equiv), K₂HPO₄ (2.0 equiv), and the Pd-catalyst system (5 mol%).

  • Step 2: Solvent Addition. Add anhydrous Toluene to achieve a 0.2 M concentration. Ensure vigorous stirring to properly suspend the insoluble K₂HPO₄.

  • Step 3: Controlled Temperature Ramping. Do not plunge the flask into a pre-heated bath. Place it in a room-temperature oil bath and ramp the heat by 2°C/minute to a maximum of 90°C.

    • Causality Note: Sudden thermal shocks cause localized superheating at the flask walls, providing the immediate activation energy required for rapid CO₂ extrusion.

  • Step 4: Validation Checkpoint. After 45 minutes at 90°C, withdraw a 10 µL aliquot, quench in MeCN/H₂O, and analyze via LC-MS.

    • Self-Validation: If the peak corresponding to the decarboxylated degradant (m/z 76) is >5% relative to the starting material, halt heating immediately and proceed to Protocol B. If <5%, the ion-pairing is successful; continue heating for 12 hours.

  • Step 5: Workup. Cool to room temperature, dilute with EtOAc, wash with 1M HCl (to protonate the coupled product), and concentrate in vacuo.

Protocol B: Transient Protection (Protect-Couple-Deprotect)

Use this foolproof workflow when extreme temperatures (>100°C) or strong bases are unavoidable for the catalytic cycle.

  • Step 1: Esterification (Protection). React 2-chlorobut-2-enoic acid with tert-butanol (5.0 equiv), EDC·HCl (1.2 equiv), and DMAP (0.1 equiv) in DCM at room temperature for 4 hours. Extract with NaHCO₃ and concentrate to isolate the tert-butyl 2-chlorobut-2-enoate.

  • Step 2: High-Temperature Coupling. Subject the protected ester to your required high-temperature conditions (e.g., 120°C in DMF with KOtBu).

    • Causality Note: The absence of a carboxylate anion completely stabilizes the molecule against base-catalyzed thermal decarboxylation.

  • Step 3: Validation Checkpoint. Monitor via TLC. The protected starting material should convert cleanly to the protected product without any volatile degradant formation.

  • Step 4: Deprotection. Treat the crude protected product with 20% TFA in DCM at room temperature for 2 hours to reveal the functionalized carboxylic acid. Concentrate under a stream of N₂ to yield the final product.

References

  • Patel, M. S. (2026). "Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis." ACS Omega, 11(7), 11001-11048. URL:[Link]

  • Wikipedia Contributors. "Decarboxylative cross-coupling." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Master Organic Chemistry. "Decarboxylation." URL:[Link]

  • Chemistry Stack Exchange. "How do α,β-unsaturated acids undergo decarboxylation?" URL:[Link]

Optimization

Removing residual catalyst from 2-chlorobut-2-enoic acid products

Welcome to the Technical Support Center for Advanced Intermediate Purification . This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the complex downst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediate Purification . This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the complex downstream purification of 2-chlorobut-2-enoic acid (also known as 2-chlorocrotonic acid)[1].

Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols designed to help you achieve regulatory-compliant metal levels (<5 ppm) without sacrificing product yield[2].

Mechanistic Insight: The Chelation Challenge

Removing transition metal catalysts (e.g., Palladium, Ruthenium, or Copper) from 2-chlorobut-2-enoic acid is notoriously difficult due to the molecule's structural thermodynamics.

  • Bidentate Chelation: The carboxylic acid moiety acts as a strong O-donor ligand. When combined with the adjacent alkene, it can form highly stable, chelated complexes with oxophilic or late transition metals.

  • HSAB Theory at Play: To strip the metal from your product, you must introduce a scavenger that possesses a thermodynamically superior binding affinity (Kd). According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, soft metals like Pd(II) prefer soft ligands. Therefore, scavengers functionalized with sulfur (e.g., thiols or trimercaptotriazine) are required to outcompete the "hard" oxygen donors of your carboxylic acid.

Troubleshooting Guide & FAQs

Q: Why can't I just use a standard basic aqueous wash (e.g., NaHCO₃) to remove the residual catalyst? A: While basic washing procedures are highly effective for neutralizing and removing catalysts from esters[3], this approach is disastrous for free carboxylic acids. 2-chlorobut-2-enoic acid has a pKa of approximately 4.5. A bicarbonate wash will immediately deprotonate your product, converting it into a highly water-soluble sodium salt. This will pull your target intermediate into the aqueous waste stream alongside the metal, resulting in near-total yield loss. Solid-supported metal scavengers are mandatory here to avoid ionizing the product[4].

Q: I used a standard silica-based thiol scavenger (Si-Thiol), but my product yield dropped by 30%. What happened? A: Yield loss with silica-based scavengers in carboxylic acid matrices is rarely due to the thiol group itself. Instead, it is caused by non-specific hydrogen bonding between the free silanols (Si-OH) on the silica backbone and the -COOH group of your product. To prevent this, switch to a macroporous polystyrene-bound scavenger (e.g., MP-TMT)[5]. Polymer backbones lack polar silanols, ensuring excellent yield retention for acidic APIs.

Q: To speed up the scavenging kinetics, I heated the crude mixture to 60°C. My metal levels dropped, but I observed new impurities on the HPLC. Why? A: 2-chlorobut-2-enoic acid contains a highly reactive vinylic chloride bond. If your crude mixture contains residual active Pd(0) from a previous cross-coupling step, heating the solution can trigger an unintended oxidative addition of the Pd(0) into the C-Cl bond, leading to oligomerization or degradation of your product. Causality: Heat provides the activation energy for oxidative addition. You must perform the scavenging at Room Temperature (RT) using a fast-kinetics scavenger like Si-TMT or MP-TMT to avoid this degradation pathway[2].

Workflow Visualization: Catalyst Removal Decision Tree

ScavengerWorkflow A Crude 2-chlorobut-2-enoic acid (+ Transition Metal Catalyst) B Assess Matrix Constraints (pKa ~4.5, Reactive C-Cl bond) A->B C Select Scavenger Backbone B->C D Silica-Based (e.g., Si-TMT) Risk: H-bonding with -COOH C->D Fast Kinetics E Polymer-Based (e.g., MP-TMT) Benefit: High Yield Retention C->E Max Yield F Optimize Incubation (Maintain RT to prevent C-Cl activation) D->F E->F G Filtration & ICP-MS Analysis F->G H Metal < 5 ppm? G->H I Proceed to Downstream Processing H->I Yes J Adjust Equivalents / Iterate H->J No J->C Re-evaluate

Fig 1: Logical workflow for catalyst scavenging from 2-chlorobut-2-enoic acid matrices.

Scavenger Selection Data for Carboxylic Acid Matrices

To achieve the benchmarked standard of <5 ppm metal contamination[2], selecting the right functional group and backbone is critical. Use the table below to compare specific scavenger profiles against the constraints of 2-chlorobut-2-enoic acid.

Scavenger TypeSolid Support BackboneTarget MetalsBinding Affinity (Kd) vs -COOHYield Retention (Acidic Matrix)Optimal Temp
MP-TMT Macroporous PolystyrenePd, Pt, Ru, RhVery HighExcellent (No silanols)RT to 40°C
Si-TMT SilicaPd, Pt, Ru, RhVery HighModerate (Risk of H-bonding)RT
Si-Thiol SilicaPd, Cu, Ag, PbHighModerateRT
SCX-2 Silica (Sulfonic Acid)Alkali metals, FeLow for PGMPoor (Binds/Protonates)N/A

Experimental Protocol: Self-Validating Scavenger Screening

This step-by-step methodology ensures that any observed drop in metal concentration is causally linked to the chemical affinity of the scavenger, rather than physical precipitation over time.

Phase 1: Preparation & Control Establishment

  • Dissolution: Dissolve the crude 2-chlorobut-2-enoic acid in a polar aprotic solvent (e.g., THF or EtOAc) to a concentration of 0.1 M.

  • Aliquoting: Distribute 5 mL of the solution into separate, labeled reaction vials.

  • Self-Validating Control: Designate one vial as the Negative Control (no scavenger added). This is critical: comparing test vials against this control proves that metal reduction is driven by active scavenging, not spontaneous catalyst crash-out.

Phase 2: Scavenging & Incubation 4. Scavenger Addition: Add 5 equivalents of scavenger (relative to the theoretical residual metal content) to the respective test vials. We recommend screening MP-TMT and Si-Thiol in parallel[5]. 5. Incubation: Stir the suspensions vigorously at Room Temperature (20–25 °C) for 4–16 hours. Do not apply heat to avoid oxidative addition into the vinylic chloride.

Phase 3: Isolation & Quantification 6. Filtration: Filter the mixtures through a 0.45 µm PTFE syringe filter to remove the solid-supported metal complexes. 7. Cake Washing: Wash the filter cake with 2 bed-volumes of the reaction solvent to recover any physically trapped product. 8. Analysis: Evaporate the solvent and analyze the residue via ICP-MS for metal content (Target: <5 ppm) and quantitative NMR (qNMR) for product yield.

References

  • Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai Source: CARBOGEN AMCIS URL:[Link][4]

  • Metal scavengers for organic purification Source: Biotage URL:[Link][5]

  • Metal Scavenger Guide Source: Sopachem URL: [Link][2]

  • How do I remove a homogeneous catalyst (MSA) after my esterification reaction? Source: ResearchGate URL: [Link][3]

Sources

Troubleshooting

Addressing Solubility Challenges of 2-Chlorocrotonic Acid Salts in Non-Polar Media

Technical Support Center: 2-Chlorocrotonic Acid Salts A-A-A Welcome to the Technical Support Center for 2-chlorocrotonic acid and its derivatives. This resource is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chlorocrotonic Acid Salts

A-A-A

Welcome to the Technical Support Center for 2-chlorocrotonic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues, particularly in non-polar solvent systems. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my 2-chlorocrotonate salts showing poor solubility in non-polar solvents like hexane and toluene?

A1: 2-chlorocrotonate salts are ionic compounds. The solubility of a substance is governed by the principle of "like dissolves like".[1][2][3][4] Polar solutes, such as salts, tend to dissolve well in polar solvents because the solvent molecules can effectively surround and stabilize the individual ions.[1][2] Non-polar solvents lack the strong dipole moments necessary to overcome the electrostatic forces holding the crystal lattice of the salt together.[5] The attraction between the ions in the salt is often stronger than the potential interactions with the non-polar solvent molecules.[5]

Q2: I've noticed that even within non-polar solvents, there are slight differences in solubility. Why is that?

A2: While generally poor, the slight variations in solubility can be attributed to subtle differences in solvent properties. Even non-polar solvents have a range of van der Waals forces and potential for induced dipole interactions. The specific size and shape of the solvent molecules can also play a role in how they interact with the crystal surface of the salt.

Q3: Can temperature be used to significantly improve the solubility of 2-chlorocrotonate salts in non-polar media?

A3: Increasing the temperature generally increases the solubility of solids in liquids.[1][3][6] However, for ionic salts in non-polar solvents, the effect may be limited. While higher temperatures provide more kinetic energy to the solvent molecules, which can help to break down the crystal lattice, the fundamental incompatibility between the ionic solute and the non-polar solvent remains the primary obstacle.

Q4: Are there any safety considerations I should be aware of when trying to dissolve these salts?

A4: Yes. When using co-solvents or heating, always be aware of the flash points and boiling points of all components in your mixture. Ensure adequate ventilation, especially when working with volatile organic compounds. Refer to the Safety Data Sheet (SDS) for 2-chlorocrotonic acid and any other reagents for specific handling and disposal instructions.

Troubleshooting Guides

Issue 1: Complete Insolubility of a 2-Chlorocrotonate Salt in a Pure Non-Polar Solvent

This is the most common challenge. The high polarity of the salt and the non-polar nature of the solvent are fundamentally mismatched.

Root Cause Analysis:

The energy required to break the ionic bonds within the salt's crystal lattice is significantly higher than the energy that would be gained by the weak interactions between the ions and the non-polar solvent molecules.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for complete insolubility.

Detailed Protocol: Co-solvent Addition

  • Solvent Selection: Choose a co-solvent that is miscible with your primary non-polar solvent but has a higher polarity.[7] Common choices include tetrahydrofuran (THF), acetone, or ethyl acetate. These solvents can interact more favorably with the ions of the salt.

  • Initial Attempt: Begin by adding a small volume percentage of the co-solvent (e.g., 5-10%) to your non-polar solvent.

  • Titration: If the salt remains insoluble, incrementally increase the concentration of the co-solvent, allowing time for equilibration with agitation after each addition.

  • Observation: Monitor for any signs of dissolution, such as the disappearance of solid particles or a change in the solution's clarity.

Rationale: The co-solvent molecules can solvate the ions, effectively shielding them from the non-polar environment and facilitating their dispersal throughout the solution.[8]

Issue 2: Partial Solubility or Formation of a Suspension

In this scenario, some of the salt may appear to dissolve, but a significant portion remains as a solid, or a cloudy suspension is formed.

Root Cause Analysis:

The system may be at its saturation limit under the current conditions, or the dissolved salt may be forming aggregates rather than being truly solvated at the ionic level.

Troubleshooting Workflow:

Caption: Workflow for addressing partial solubility.

Detailed Protocol: Surfactant-Mediated Solubilization

  • Surfactant Selection: Choose a surfactant that is soluble in your non-polar solvent. The choice will depend on the specific solvent system.

  • Micelle Formation: Surfactants are molecules with a polar "head" and a non-polar "tail".[9] In non-polar solvents, they can form reverse micelles, where the polar heads create a core that can encapsulate the ionic salt, while the non-polar tails interact with the solvent.[9][10][11][12]

  • Procedure:

    • Dissolve the surfactant in the non-polar solvent. The concentration should be above the critical micelle concentration (CMC) to ensure micelle formation.[10]

    • Add the 2-chlorocrotonate salt to this solution.

    • Agitate the mixture to facilitate the encapsulation of the salt within the reverse micelles.

Data Summary: Common Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvency Increases the overall polarity of the solvent system.[7][13]Simple to implement, allows for fine-tuning of solvent properties.May alter the reactivity or other properties of the final solution.
Surfactants Encapsulate the ionic salt in reverse micelles.[9][10][11][12]Can achieve higher concentrations of the salt in solution.May introduce impurities or interfere with downstream applications.
Phase-Transfer Catalysis Uses a catalyst to shuttle the anion into the organic phase.Effective for reactions involving the carboxylate anion.Requires an additional reagent (the catalyst).

Advanced Concepts & Mechanisms

The Role of Lattice and Solvation Energy

The solubility of a salt is a balance between two key energy factors:

  • Lattice Energy: The energy required to break apart the ionic crystal lattice.

  • Solvation Energy: The energy released when the individual ions are solvated by the solvent molecules.[14]

For a salt to dissolve, the solvation energy must be comparable to or greater than the lattice energy. In non-polar solvents, the solvation energy for ions is very low, which is why solubility is poor.

Mechanism of Surfactant Solubilization in Non-Polar Media

G cluster_micelle Reverse Micelle cluster_solvent Non-Polar Solvent Salt+ Salt- Polar Head Polar Head Polar Head->Salt+ Polar Head->Salt- Non-polar Tail Non-polar Tail Solvent Molecules Solvent Molecules Non-polar Tail->Solvent Molecules Favorable Interaction

Sources

Optimization

Controlling exotherms during large-scale synthesis of 2-chlorobut-2-enoic acid

Welcome to the Technical Support Center for Process Safety and Scale-Up . This portal is engineered specifically for researchers, chemical engineers, and drug development professionals tasked with managing thermal hazard...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Safety and Scale-Up . This portal is engineered specifically for researchers, chemical engineers, and drug development professionals tasked with managing thermal hazards during the large-scale synthesis of 2-chlorobut-2-enoic acid (CAS 600-13-5) [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Here, we analyze the thermodynamic causality of runaway reactions and implement self-validating engineering controls to ensure your scale-up is both high-yielding and inherently safe.

Part 1: Thermodynamic Profiling & Quantitative Data

The synthesis of 2-chlorobut-2-enoic acid from crotonic acid is a two-step process: an electrophilic chlorination followed by a base-catalyzed dehydrochlorination (elimination). Both steps are highly exothermic. Understanding the heat flow (


) versus your reactor's cooling capacity (

) is the fundamental causality behind safe scale-up [2].

Table 1: Thermodynamic Profile and Scale-Up Parameters (100L Reactor Scale)

Process ParameterStep 1: Chlorination (Addition)Step 2: Dehydrochlorination (Elimination)
Reaction Enthalpy (

)
-150 to -180 kJ/mol-100 to -120 kJ/mol
Adiabatic Temp Rise (

)
~85 °C~60 °C
Target Operating Temp 0 °C to 10 °C15 °C to 25 °C
Max Dosing Rate 0.5 kg/hr (

gas)
1.0 L/hr (Aqueous Base)
Cooling Capacity Req. > 5.0 kW/m³> 3.5 kW/m³
Primary Thermal Hazard Radical runaway / Solvent boil-offReagent accumulation / Product degradation

Part 2: Self-Validating Experimental Protocol

To guarantee process safety, every step in this protocol operates as a self-validating system . The process cannot advance unless real-time analytical and thermodynamic conditions are met.

Step 1: Reactor Preparation & Inerting

  • Action: Purge a 100L glass-lined reactor with ultra-high-purity Nitrogen for 30 minutes.

  • Causality: Oxygen can act as a radical promoter or scavenger depending on micro-conditions. Purging ensures predictable, reproducible chlorination kinetics, preventing unexpected thermal spikes.

  • Validation: System validates readiness only when the internal

    
     sensor reads < 0.5%.
    

Step 2: Controlled Chlorination

  • Action: Charge crotonic acid and dichloromethane (DCM). Cool to 0 °C. Introduce

    
     gas at a strict rate of 0.5  kg/hr .
    
  • Causality: The addition of chlorine across the double bond releases up to -180 kJ/mol [3]. If the dosing rate outpaces the mass transfer rate, unreacted chlorine pools in the solvent. A sudden initiation of this pooled reagent will cause a thermal runaway, overwhelming the cooling jacket.

  • Validation: The dosing valve is electronically interlocked with a Reaction Calorimeter (RC1). If the heat release rate (

    
    ) approaches 90% of the jacket's cooling capacity (
    
    
    
    ), the
    
    
    feed valve automatically shuts off.

Step 3: In-Process Control (IPC) Verification

  • Action: Sample the mixture and analyze via GC/MS.

  • Causality: Proceeding to base elimination with unreacted

    
     or crotonic acid will cause violent side reactions and yield loss.
    
  • Validation: The protocol halts until GC/MS confirms >99% conversion to 2,3-dichlorobutanoic acid.

Step 4: Base Elimination (Dehydrochlorination)

  • Action: Add 20% aqueous NaOH dropwise while utilizing active thermosyphon cooling [2] to maintain the internal temperature strictly below 25 °C.

  • Causality: Neutralization and elimination occur simultaneously. Allowing the temperature to exceed 25 °C drives the thermodynamic equilibrium toward unwanted oligomerization and degrades the stereoselectivity of the (Z)-isomer [4].

  • Validation: Automated dosing loop tied to the internal temperature probe (TR). Dosing pauses automatically if TR > 22 °C.

Step 5: Workup & Isolation

  • Action: Acidify the aqueous layer, extract with ethyl acetate, dry over

    
    , and crystallize.
    

Part 3: Process Flow & Exotherm Control Logic

ExothermControl Substrate Crotonic Acid (Substrate) Chlorination Step 1: Chlorination Exotherm: -180 kJ/mol Substrate->Chlorination IPC IPC: GC/MS Verification Check for Unreacted Cl2 Chlorination->IPC IPC->Chlorination Fail (Halt Dosing) Intermediate 2,3-Dichlorobutanoic Acid (Intermediate) IPC->Intermediate Pass (Self-Validated) Elimination Step 2: Base Elimination Exotherm: -120 kJ/mol Intermediate->Elimination Cooling Thermosyphon Cooling & Interlocked Dosing Elimination->Cooling Heat Transfer Loop Product 2-Chlorobut-2-enoic Acid (Target Product) Elimination->Product

Figure 1: Self-validating process flow and exotherm control for 2-chlorobut-2-enoic acid.

Part 4: Troubleshooting Guide

Q: Why is the reactor temperature spiking violently despite full jacket cooling during the NaOH addition? A: This is a classic case of "reagent accumulation."

  • Causality: If you dose the base faster than the elimination kinetics can consume it at 15 °C, unreacted base builds up in the reactor. When the temperature inevitably rises by a few degrees, the kinetic rate accelerates exponentially, consuming the accumulated base all at once in a violent exotherm [3].

  • Solution: Halt dosing immediately. Increase agitator speed to eliminate localized hot spots. Moving forward, you must decrease your dosing rate and implement the temperature-interlocked dosing system described in Step 4.

Q: We are observing high levels of the (E)-isomer byproduct instead of the desired (Z)-isomer. How do we fix this? A: The stereoselectivity toward the (Z)-isomer (2-chlorobut-2-enoic acid) is thermodynamically driven but highly sensitive to thermal degradation [4].

  • Causality: Localized hot spots near the dosing nozzle during Step 2 provide enough activation energy to overcome the rotational barrier, leading to isomerization.

  • Solution: Submerge the dosing dip-tube directly into the highest-shear zone of the impeller. This ensures instantaneous dispersion of the base, preventing localized thermal spikes that cause isomerization.

Part 5: Frequently Asked Questions (FAQs)

Q: Standard jacket cooling is insufficient for our 500L scale-up. What are the recommended alternatives? A: As reactor volume increases, the surface-area-to-volume ratio decreases, making standard jacket cooling inadequate for highly exothermic reactions. We recommend transitioning to active thermosyphon cooling or utilizing an external continuous-flow heat exchanger loop to safely dissipate the heat [2].

Q: Can we run the chlorination step in a continuous flow reactor instead of a batch reactor? A: Yes, and it is highly recommended. Continuous flow reactors inherently act as self-validating systems for exotherms. Their massive surface-area-to-volume ratio allows for near-instantaneous heat dissipation, effectively neutralizing the


 risks associated with batch chlorination.

Q: What are the primary safety hazards of handling the final product? A: Beyond the severe thermal hazards of its synthesis, 2-chlorobut-2-enoic acid (CAS 600-13-5) is a highly reactive, corrosive irritant [1]. Standard high-containment PPE (respirators, chemical-resistant suits) must be maintained during isolation and packaging.

References

  • MilliporeSigma. "2-Chlorobut-2-enoic acid | 600-13-5".
  • Benchchem. "5-Bromo-2-iodo-3-methylpyridine | Process Safety and Hazard Analysis".
  • Benchchem. "Trichloromethanesulfonic Acid | Exotherm Management".
  • Google Patents. "US6547985B1 - Composition of 2-cyanoacrylate, Lewis acid metal salt and clathrate".

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chlorobut-2-enoic Acid Isomers

Introduction: The Crucial Role of NMR in Stereoisomer Elucidation In the realm of organic chemistry and drug development, the precise determination of molecular structure, including stereochemistry, is paramount. Geometr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of NMR in Stereoisomer Elucidation

In the realm of organic chemistry and drug development, the precise determination of molecular structure, including stereochemistry, is paramount. Geometric isomers, such as the (E) and (Z) isomers of 2-chlorobut-2-enoic acid, can exhibit significantly different physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous assignment of stereoisomers in solution.[1] The nuanced information derived from chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE) provides a detailed fingerprint of the molecular architecture.

This guide will first delve into the predicted ¹H and ¹³C NMR spectra for each isomer individually, explaining the rationale behind the expected chemical shifts and coupling patterns based on fundamental NMR principles. Subsequently, a direct comparison will highlight the diagnostic spectral features that allow for their differentiation.

Predicted ¹H and ¹³C NMR Spectral Analysis of (Z)-2-Chlorobut-2-enoic Acid

The (Z) isomer, where the chlorine atom and the carboxylic acid group are on the same side of the double bond, is expected to exhibit a unique set of NMR signals.

¹H NMR Spectral Prediction

The ¹H NMR spectrum of (Z)-2-chlorobut-2-enoic acid is anticipated to show three distinct signals: a quartet for the vinylic proton, a doublet for the methyl protons, and a broad singlet for the carboxylic acid proton.

  • Vinylic Proton (H3): This proton is expected to resonate as a quartet due to coupling with the three protons of the adjacent methyl group (C4). The chemical shift is predicted to be in the range of 6.0-6.5 ppm . The downfield shift is attributed to the deshielding effect of the double bond and the adjacent electron-withdrawing carboxylic acid group.

  • Methyl Protons (H4): The three protons of the methyl group are expected to appear as a doublet, coupling with the single vinylic proton (H3). Their chemical shift is predicted to be around 1.9-2.2 ppm .

  • Carboxylic Acid Proton (H1'): The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a significantly downfield position, typically in the range of 10-13 ppm .[2] Its chemical shift is highly dependent on the solvent and concentration.

A key diagnostic feature for the (Z) isomer is the expected four-bond long-range coupling (⁴J) between the vinylic proton (H3) and the methyl protons (H4), which would be in the range of 1-3 Hz.

¹³C NMR Spectral Prediction

The ¹³C NMR spectrum is predicted to show four signals corresponding to the four carbon atoms in the molecule.

  • Carboxylic Carbonyl Carbon (C1): This carbon is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm , which is characteristic of carboxylic acids.[2]

  • Vinylic Carbon (C2): The carbon atom bearing the chlorine atom is predicted to be in the range of 125-135 ppm . The attachment of the electronegative chlorine atom will cause a downfield shift.

  • Vinylic Carbon (C3): The second vinylic carbon, bonded to the methyl group and a proton, is expected to resonate in the range of 130-140 ppm .

  • Methyl Carbon (C4): The methyl carbon will appear at the most upfield region of the spectrum, predicted to be in the range of 15-20 ppm .

Predicted ¹H and ¹³C NMR Spectral Analysis of (E)-2-Chlorobut-2-enoic Acid

In the (E) isomer, the chlorine atom and the carboxylic acid group are on opposite sides of the double bond. This different spatial arrangement will lead to noticeable differences in the NMR spectra compared to the (Z) isomer.

¹H NMR Spectral Prediction

Similar to the (Z) isomer, the ¹H NMR spectrum of the (E) isomer is expected to display three signals.

  • Vinylic Proton (H3): The vinylic proton in the (E) isomer is predicted to resonate at a slightly different chemical shift compared to the (Z) isomer, likely in the range of 6.2-6.7 ppm . The stereochemical arrangement influences the electronic environment and thus the chemical shift. It will also appear as a quartet.

  • Methyl Protons (H4): The methyl protons will appear as a doublet, with a predicted chemical shift in the range of 2.0-2.3 ppm . The spatial proximity to the chlorine atom in the (E) isomer might lead to a slight downfield shift compared to the (Z) isomer.

  • Carboxylic Acid Proton (H1'): The carboxylic acid proton will again be a broad singlet in the 10-13 ppm region.

¹³C NMR Spectral Prediction

The ¹³C NMR spectrum of the (E) isomer is also expected to show four distinct signals.

  • Carboxylic Carbonyl Carbon (C1): The chemical shift is predicted to be similar to the (Z) isomer, in the 165-175 ppm range.

  • Vinylic Carbon (C2): The carbon attached to the chlorine is expected to be in the range of 125-135 ppm .

  • Vinylic Carbon (C3): This vinylic carbon is predicted to resonate in the 130-140 ppm range.

  • Methyl Carbon (C4): The methyl carbon is expected to have a chemical shift in the 15-20 ppm range.

Subtle differences in the chemical shifts of the vinylic and methyl carbons between the (E) and (Z) isomers are anticipated due to the different stereochemical environments.

Comparative Analysis: Key Spectral Differentiators

The unambiguous differentiation between the (E) and (Z) isomers of 2-chlorobut-2-enoic acid can be achieved by carefully analyzing the following key differences in their predicted NMR spectra:

Spectral Feature (Z)-2-Chlorobut-2-enoic Acid (Predicted) (E)-2-Chlorobut-2-enoic Acid (Predicted) Rationale for Difference
¹H NMR: Vinylic Proton (H3) Chemical Shift 6.0-6.5 ppm6.2-6.7 ppmThe spatial relationship between the vinylic proton and the electron-withdrawing groups (Cl and COOH) differs, leading to variations in shielding and deshielding effects.
¹H NMR: Methyl Proton (H4) Chemical Shift 1.9-2.2 ppm2.0-2.3 ppmIn the (E) isomer, the methyl group is on the same side as the chlorine atom, which may cause a slight downfield shift due to steric and electronic effects.
¹³C NMR: Vinylic Carbon (C3) Chemical Shift 130-140 ppm130-140 ppm (expected to be slightly different from Z)The stereochemistry affects the electronic environment of the carbon atoms in the double bond, leading to small but potentially measurable differences in their chemical shifts.
¹³C NMR: Methyl Carbon (C4) Chemical Shift 15-20 ppm15-20 ppm (expected to be slightly different from Z)The "gamma-gauche" effect predicts that a substituent in a gauche position will shield the gamma carbon. This may lead to a slight upfield shift for the methyl carbon in one isomer compared to the other.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of the 2-chlorobut-2-enoic acid isomer for ¹H NMR analysis, or 20-30 mg for ¹³C NMR analysis, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently sonicate or vortex the vial to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. It is advisable to filter the solution through a small cotton plug in the pipette to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Shimming: After inserting the sample into the NMR spectrometer, the magnetic field homogeneity must be optimized by a process called shimming to obtain sharp, well-resolved peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis and differentiation of the 2-chlorobut-2-enoic acid isomers.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Isomer Differentiation SamplePrep Sample Preparation H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR Analyze_H1 Analyze 1H Spectrum (Chemical Shifts, Multiplicities, Coupling Constants) H1_NMR->Analyze_H1 Analyze_C13 Analyze 13C Spectrum (Chemical Shifts) C13_NMR->Analyze_C13 Compare_H1 Compare 1H Chemical Shifts (Vinylic and Methyl Protons) Analyze_H1->Compare_H1 Compare_C13 Compare 13C Chemical Shifts (Vinylic and Methyl Carbons) Analyze_C13->Compare_C13 Assign_Isomer Assign (E) or (Z) Isomer Compare_H1->Assign_Isomer Compare_C13->Assign_Isomer

Caption: Workflow for NMR-based differentiation of 2-chlorobut-2-enoic acid isomers.

Conclusion

While this guide presents a predictive analysis due to the absence of readily available experimental data, the foundational principles of NMR spectroscopy provide a strong basis for the differentiation of the (E) and (Z) isomers of 2-chlorobut-2-enoic acid. The key distinguishing features are expected to be the subtle but significant differences in the chemical shifts of the vinylic and methyl protons in the ¹H NMR spectra, and the corresponding carbons in the ¹³C NMR spectra. For definitive structural elucidation in a research setting, it is always recommended to acquire experimental 2D NMR data, such as NOESY or ROESY, which can provide through-space correlations to unequivocally confirm the stereochemical assignment.

References

  • BenchChem. (2025). Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of 3-Methyl-2-butenoic Acid. BenchChem.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Stenutz, R. (n.d.). (2E)-2-chlorobut-2-enoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobut-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ishida, H. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1968.
  • Rubini, M. (2023). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Drug Discovery and Development, 4(1), 1-3.
  • BenchChem. (2025). A Researcher's Guide to Confirming the Stereochemistry of Synthesized Enoic Acids. BenchChem.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • nmrshiftdb2. (2025, September 7). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 2-chlorobut-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the FTIR Characteristic Absorption Bands of 2-Chlorobut-2-enoic Acid

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of 2-chlorobut-2-enoic acid. Designed for researchers, scientists, and professionals in drug development, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of 2-chlorobut-2-enoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework by juxtaposing the spectral features of the title compound with those of relevant molecules. The discussion is grounded in fundamental principles of vibrational spectroscopy, supported by experimental data from analogous compounds, to provide a robust tool for spectral interpretation and compound identification.

Introduction: The Vibrational Landscape of a Halogenated α,β-Unsaturated Carboxylic Acid

2-Chlorobut-2-enoic acid presents a fascinating case for vibrational spectroscopy. Its molecular architecture integrates several key functional groups whose characteristic absorptions in the infrared spectrum are influenced by their electronic and steric interplay. The presence of a carboxylic acid moiety, a carbon-carbon double bond in conjugation with the carbonyl group (an α,β-unsaturated system), and a vinyl chloride functionality introduces a rich and informative spectral landscape.

The interpretation of the FTIR spectrum of this molecule hinges on understanding how these functionalities modulate each other's vibrational frequencies. For instance, the electron-withdrawing nature of the chlorine atom and the conjugative effects of the C=C bond are expected to shift the characteristic absorption frequencies of the carbonyl and hydroxyl groups compared to a simple saturated carboxylic acid. This guide will dissect these influences, providing a detailed roadmap for identifying and interpreting the key absorption bands.

Core Functional Group Analysis: A Tale of Inductive and Resonance Effects

The FTIR spectrum of 2-chlorobut-2-enoic acid can be systematically interpreted by examining the characteristic absorption regions for its constituent functional groups.

The Carboxylic Acid Moiety: A Duality of Hydrogen Bonding and Electronic Perturbations

The carboxylic acid group is a strong infrared absorber, typically exhibiting several distinct and intense bands.

  • O-H Stretching: In the condensed phase, carboxylic acids exist as hydrogen-bonded dimers. This strong intermolecular interaction gives rise to a very broad and intense absorption band for the O-H stretching vibration, typically spanning from 2500 to 3300 cm⁻¹.[1] This broadness is a hallmark of strong hydrogen bonding and often overlaps with C-H stretching vibrations.

  • C=O Stretching: The carbonyl (C=O) stretching vibration of a saturated aliphatic carboxylic acid dimer is typically observed in the 1700-1725 cm⁻¹ region.[1] However, in 2-chlorobut-2-enoic acid, two key electronic effects are at play:

    • Conjugation: The α,β-unsaturation (C=C-C=O) leads to delocalization of π-electrons, which weakens the C=O bond and lowers its stretching frequency. This effect typically shifts the C=O band to a lower wavenumber.

    • Inductive Effect: The electronegative chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I effect). This effect tends to increase the double bond character of the carbonyl group, shifting the C=O stretching frequency to a higher wavenumber.[1]

    The final position of the C=O band in 2-chlorobut-2-enoic acid will be a net result of these two opposing effects. A comparative analysis with similar compounds is crucial for a precise assignment. For instance, the C=O stretching in α,β-unsaturated acids is generally found at a lower frequency than in their saturated counterparts.

  • C-O Stretching and O-H Bending: The C-O stretching vibration, coupled with O-H in-plane bending, appears as a strong band in the 1210-1320 cm⁻¹ region. An out-of-plane O-H bend is also characteristic and typically observed as a broad band around 920 cm⁻¹.

The α,β-Unsaturated System: A Signature of Conjugation

The carbon-carbon double bond in conjugation with the carbonyl group gives rise to its own characteristic absorption.

  • C=C Stretching: The C=C stretching vibration in α,β-unsaturated carbonyl compounds typically appears in the 1600-1650 cm⁻¹ region. This band is often of variable intensity and can sometimes be weak. Its position is influenced by the substitution pattern on the double bond. For comparison, the C=C stretch in angelic and tiglic acids (cis and trans isomers of 2-methyl-2-butenoic acid, respectively) is found around 1650 cm⁻¹.[2]

The Vinyl Chloride Functionality: The Influence of a Halogen

The presence of a chlorine atom directly attached to the C=C double bond introduces a C-Cl stretching vibration.

  • C-Cl Stretching: The C-Cl stretching vibration for a chlorine atom attached to an sp²-hybridized carbon (a vinyl chloride) is expected in the 850-550 cm⁻¹ region. The exact position can be influenced by the surrounding molecular structure.

Comparative Spectral Analysis: Unveiling the Nuances

To provide a practical framework for spectral interpretation, we will compare the expected absorption bands of 2-chlorobut-2-enoic acid with those of structurally related compounds.

Vibrational Mode 2-Chlorobut-2-enoic Acid (Predicted) Crotonic Acid (But-2-enoic Acid) Angelic/Tiglic Acid 2-Chlorobenzoic Acid 2-Bromo-2-butenoic Acid (Analog)
O-H Stretch (H-bonded) ~ 2500-3300 cm⁻¹ (very broad, strong)~ 2500-3300 cm⁻¹ (very broad, strong)~ 3000 cm⁻¹ (broad)[2]Broad absorption in the same region~ 2500-3300 cm⁻¹ (very broad, strong)
C-H Stretch (Aliphatic) ~ 2900-3000 cm⁻¹ (medium)~ 2900-3000 cm⁻¹ (medium)PresentAbsent~ 2900-3000 cm⁻¹ (medium)
C=O Stretch ~ 1700-1725 cm⁻¹ (strong)~ 1690-1715 cm⁻¹~ 1700 cm⁻¹[2]~ 1680-1700 cm⁻¹~ 1700-1720 cm⁻¹
C=C Stretch ~ 1630-1650 cm⁻¹ (medium-weak)~ 1640 cm⁻¹~ 1650 cm⁻¹[2]Aromatic C=C stretches (~1450-1600 cm⁻¹)~ 1630-1650 cm⁻¹ (medium-weak)
C-O Stretch / O-H Bend ~ 1200-1300 cm⁻¹ (strong)~ 1200-1300 cm⁻¹ (strong)PresentPresent~ 1200-1300 cm⁻¹ (strong)
C-Cl Stretch ~ 600-800 cm⁻¹ (medium-strong)AbsentAbsent~ 600-800 cm⁻¹Absent
C-Br Stretch AbsentAbsentAbsentAbsent~ 500-600 cm⁻¹ (medium-strong)

Data for crotonic acid, angelic/tiglic acid, 2-chlorobenzoic acid, and 2-bromo-2-butenoic acid are based on typical values and data from analogous compounds for comparative purposes.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of 2-chlorobut-2-enoic acid, the following protocol is recommended, employing an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • 2-Chlorobut-2-enoic acid sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with isopropanol or acetone and a lint-free wipe.

    • Acquire a background spectrum. This will account for any absorptions from the atmosphere and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the 2-chlorobut-2-enoic acid sample onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the peak-picking function of the software to identify the wavenumbers of the absorption maxima.

  • Cleaning:

    • Thoroughly clean the ATR crystal and the pressure clamp with the appropriate solvent and a lint-free wipe.

Visualizing the Process and Structure

To aid in understanding, the following diagrams illustrate the molecular structure and the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_processing Data Processing Instrument_Prep Instrument Preparation Background_Scan Acquire Background Instrument_Prep->Background_Scan Sample_Application Apply Sample to ATR Background_Scan->Sample_Application Sample_Scan Acquire Sample Spectrum Sample_Application->Sample_Scan Data_Processing Process Spectrum Sample_Scan->Data_Processing Peak_Analysis Identify Peaks Data_Processing->Peak_Analysis

Caption: Molecular structure of 2-chlorobut-2-enoic acid.

Conclusion

The FTIR spectrum of 2-chlorobut-2-enoic acid is a rich source of structural information, characterized by the interplay of its carboxylic acid, α,β-unsaturated, and vinyl chloride functionalities. The very broad O-H stretch, the position of the C=O stretch (influenced by competing conjugation and inductive effects), the C=C stretch, and the C-Cl stretch are the key diagnostic bands. By employing a systematic approach to spectral interpretation and a robust experimental protocol, researchers can confidently identify and characterize this and related halogenated unsaturated carboxylic acids. This guide provides the foundational knowledge and comparative data to facilitate such analyses in a research and development setting.

References

  • NIST Chemistry WebBook. (n.d.). Butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-2-butenoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... Retrieved from [Link]

  • Stanciu, I. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Journal of Applied Chemical Science International, 15(2), 26-29. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functio. Retrieved from [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 2-Chlorocrotonic Acid

Executive Summary & Core Directive In the synthesis of bioactive heterocycles and pharmaceuticals, 2-chlorocrotonic acid (2-CCA) serves as a critical halogenated building block. Its structural integrity is often compromi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of bioactive heterocycles and pharmaceuticals, 2-chlorocrotonic acid (2-CCA) serves as a critical halogenated building block. Its structural integrity is often compromised by isomerization (E vs Z) or dechlorination during reaction monitoring.

This guide departs from standard data sheets to provide a mechanistic comparison of 2-CCA against its structural analogs (Crotonic Acid and 3-Chlorocrotonic Acid). We focus on Electron Ionization (EI) patterns for structural confirmation and Electrospray Ionization (ESI) for quantitative monitoring, providing a self-validating protocol for differentiating these closely related species.

Chemical Profile & Ionization Physics

Before interpreting spectra, one must understand the stability of the precursor ion. 2-CCA contains two competing functional groups for charge localization: the conjugated alkene system and the carboxylic acid.

  • Formula:

    
    
    
  • Exact Mass: 120.00 (for

    
    )
    
  • Key Feature: The chlorine atom introduces a distinct isotopic signature and directs fragmentation via inductive destabilization of the

    
    -carbon.
    
The "Chlorine Fingerprint" Validation

The most immediate validator of 2-CCA is the isotopic cluster. Unlike non-halogenated crotonic acid, 2-CCA must exhibit a molecular ion pair


 and 

with a precise intensity ratio.
  • Rule:

    
     : 
    
    
    
    natural abundance is approx. 3:1.
  • Observation: A peak at m/z 120 (100% relative abundance) must be accompanied by a peak at m/z 122 (~32% relative abundance).

  • Note: Absence of this pattern indicates dehalogenation (impurity).

Detailed Fragmentation Pathways (EI - 70 eV)

In Electron Ionization, the molecular ion


 is highly energetic. We observe three primary dissociation channels driven by the stability of the resulting carbocations.
Pathway A: -Cleavage (Loss of Hydroxyl)
  • Mechanism: Cleavage of the C–OH bond in the carboxylic group.

  • Fragment:

    
    .
    
  • m/z:

    
    .
    
  • Significance: Confirms the integrity of the carboxylic acid moiety.

Pathway B: Decarboxylation (Loss of COOH)
  • Mechanism: Loss of the radical

    
     (45 Da).
    
  • Fragment:

    
    .
    
  • m/z:

    
    .
    
  • Structure: The resulting cation is

    
    .
    
  • Differentiation: This peak retains the chlorine atom, so it will also show a 3:1 ratio at m/z 75/77. This is crucial for distinguishing it from non-chlorinated impurities.

Pathway C: Dehalogenation (Loss of Cl)
  • Mechanism: Homolytic cleavage of the C–Cl bond.

  • Fragment:

    
    .
    
  • m/z:

    
    .
    
  • Structure: The resulting cation is the crotonyl cation

    
    .
    
  • Significance: High intensity of this peak suggests a labile C-Cl bond, often seen in allylic or vinylic positions under high energy.

Visualization: Fragmentation Logic Flow

The following diagram maps the decision logic for identifying 2-CCA based on spectral peaks.

G Start Precursor Ion [M]+ m/z 120 CheckIso Check Isotope Pattern m/z 120 & 122 (3:1) Start->CheckIso Valid Chlorinated Species Confirmed CheckIso->Valid Yes Invalid Impurity / Analog CheckIso->Invalid No PathA Loss of OH (-17) m/z 103 Valid->PathA Alpha Cleavage PathB Loss of COOH (-45) m/z 75 (Cl retained) Valid->PathB Decarboxylation PathC Loss of Cl (-35) m/z 85 Valid->PathC C-Cl Cleavage Check m/z 77 Check m/z 77 PathB->Check m/z 77 Isotope Confirmation

Figure 1: Decision tree for structural confirmation of 2-chlorocrotonic acid via MS fragmentation.

Comparative Analysis: 2-CCA vs. Alternatives

This table contrasts 2-CCA with its most common process impurities and analogs.

Feature2-Chlorocrotonic Acid (Target)Crotonic Acid (De-chloro Analog)3-Chlorocrotonic Acid (Isomer)
Molecular Weight 120.586.1120.5
Base Peak (EI) m/z 120 or 75 (varies by energy)m/z 86 or 41m/z 120 or 75
Isotope Pattern Yes (3:1) NoYes (3:1)
Diagnostic Fragment m/z 75 (Chlorinated propenyl)m/z 41 (Allyl cation)m/z 75 (Chlorinated propenyl)
Differentiation Key High abundance of

(m/z 85) due to alpha-position instability.
Absence of m/z 120/122 cluster.Lower abundance of

typically; distinct retention time in LC/GC.
Loss of HCl m/z 84 (Moderate)N/Am/z 84 (Often higher due to

-elimination mechanism)
Isomer Differentiation Strategy (2-Cl vs 3-Cl)

Distinguishing the 2-chloro from the 3-chloro isomer by MS alone is challenging. However, the Loss of HCl (m/z 84) is often more pronounced in isomers where the chlorine and a hydrogen are in a 1,3 or 1,4 relationship favorable for elimination.

  • 2-CCA: Elimination requires loss of vinylic Cl and geminal H (unlikely) or vicinal H.

  • 3-CCA: Elimination can proceed via 1,4-elimination across the conjugated system.

  • Recommendation: Use GC-MS retention time as the primary differentiator; 2-CCA typically elutes after 3-CCA on non-polar columns due to the dipole moment of the

    
    -chloro group.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility in drug development contexts, follow this standardized acquisition method.

A. Sample Preparation
  • Solvent: Methanol (LC-MS) or Dichloromethane (GC-MS). Avoid protic solvents if analyzing acid chlorides.

  • Concentration: 10 ppm (approx 80 µM).

  • Derivatization (Optional for GC): Trimethylsilylation (BSTFA) is recommended to improve peak shape of the carboxylic acid.

    • Target Peak (TMS-derivative): m/z 192 (

      
      ).
      
B. MS Acquisition Parameters (Direct Infusion / Flow Injection)
  • Ionization: Electrospray Ionization (ESI) - Negative Mode (

    
    ).
    
    • Rationale: Carboxylic acids ionize best by deprotonation

      
      .
      
  • Capillary Voltage: 2.5 kV.

  • Cone Voltage: 20 V (Low fragmentation) vs 50 V (High fragmentation).

  • Scan Range: m/z 50 – 200.

C. Data Interpretation Steps
  • Scan 1 (Full Scan): Locate m/z 119 (

    
    ).
    
  • Scan 2 (Isotope Check): Verify m/z 121 is approx 33% of m/z 119.

  • Scan 3 (MS/MS of 119): Apply collision energy (10-20 eV).

    • Look for m/z 75 (Decarboxylated anion).

    • Look for m/z 35/37 (Chloride ion,

      
      ). Note: High abundance of 
      
      
      
      indicates the C-Cl bond is breaking easily.

References

  • NIST Mass Spectrometry Data Center. Crotonic acid, Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • NIST Mass Spectrometry Data Center. Propanoic acid, 2-chloro-, Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • El-Aneed, A., et al. (2009). Mass Spectrometry of Organic Acids. Applied Spectroscopy Reviews.

Sources

Comparative

Comparing reactivity of 2-chlorobut-2-enoic acid vs 2-bromobut-2-enoic acid

Title: Comparative Reactivity Guide: 2-Chlorobut-2-enoic Acid vs. 2-Bromobut-2-enoic Acid in Advanced Synthesis Introduction -Halo- -unsaturated carboxylic acids are highly versatile building blocks in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: 2-Chlorobut-2-enoic Acid vs. 2-Bromobut-2-enoic Acid in Advanced Synthesis

Introduction


-Halo-

-unsaturated carboxylic acids are highly versatile building blocks in medicinal chemistry and organic synthesis. Among these, 2-chlorobut-2-enoic acid and 2-bromobut-2-enoic acid stand out as critical precursors for synthesizing complex substituted alkenes. While structurally similar—differing only by the halogen at the

-position—their reactivity profiles diverge significantly under transition-metal catalysis and nucleophilic attack. This guide provides an objective, data-driven comparison of their performance, mechanistic pathways, and optimized experimental protocols to assist researchers in selecting the optimal reagent for their synthetic workflows.

Mechanistic Divergence: Bond Dissociation and Electronegativity

The fundamental differences in reactivity between the chloro- and bromo-derivatives stem from two competing factors: Carbon-Halogen (C-X) Bond Dissociation Energy (BDE) and halogen electronegativity[1].

  • Oxidative Addition (Cross-Coupling): The vinylic C-Br bond is significantly weaker than the vinylic C-Cl bond. Consequently, 2-bromobut-2-enoic acid rapidly undergoes oxidative addition with Palladium(0) catalysts, making it the superior choice for Suzuki-Miyaura, Heck, and Stille cross-coupling reactions[2]. Conversely, the stronger C-Cl bond in 2-chlorobut-2-enoic acid creates a high kinetic barrier, often stalling the catalytic cycle unless highly active, electron-rich phosphine ligands (e.g., Buchwald ligands) are employed.

  • Nucleophilic Attack (Michael Addition): Chlorine's higher electronegativity exerts a stronger inductive electron-withdrawing effect (-I) on the alkene system compared to bromine. This makes the

    
    -carbon of 2-chlorobut-2-enoic acid slightly more electrophilic, subtly favoring conjugate addition reactions, though bromine's superior leaving-group ability can dictate alternative addition-elimination pathways[3].
    

Quantitative Performance Comparison

The following table summarizes the physicochemical and reactive parameters dictating the behavior of both compounds in synthetic workflows[1][4].

Parameter2-Chlorobut-2-enoic acid2-Bromobut-2-enoic acid
Halogen Substituent Chlorine (Cl)Bromine (Br)
Vinylic C-X Homolytic BDE ~88–90 kcal/mol~70–75 kcal/mol
Halogen Electronegativity 3.16 (Pauling Scale)2.96 (Pauling Scale)
Pd(0) Oxidative Addition High barrier (Sluggish)Low barrier (Rapid)
Optimal Cross-Coupling Ligands Electron-rich, bulky (e.g., XPhos, RuPhos)Standard (e.g., PPh₃, dppf)
Primary Synthetic Utility Nucleophilic conjugate additionsTransition-metal cross-coupling

Visualizing the Reactivity Pathways

To illustrate the strategic divergence in synthetic planning, the following diagram maps the reactivity of both substrates under standard catalytic conditions.

Reactivity Start α-Halo-α,β-Unsaturated Acid Br_Branch 2-Bromobut-2-enoic acid (Weaker C-Br Bond) Start->Br_Branch Cl_Branch 2-Chlorobut-2-enoic acid (Stronger C-Cl Bond) Start->Cl_Branch CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Heck) Br_Branch->CrossCoupling Highly Reactive Michael Michael Addition / Nucleophilic Attack Br_Branch->Michael Moderate Cl_Branch->CrossCoupling Poorly Reactive (Requires specialized ligands) Cl_Branch->Michael Highly Electrophilic β-carbon

Reactivity mapping of α-halo-butenoic acids under cross-coupling and nucleophilic conditions.

Experimental Workflows & Self-Validating Protocols

When designing a synthesis requiring an


-functionalized crotonic acid derivative, 2-bromobut-2-enoic acid is the definitive choice for carbon-carbon bond formation. Below is a self-validating protocol for its Suzuki-Miyaura cross-coupling, annotated with the mechanistic causality behind each step to ensure reproducibility and scientific integrity.
Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromobut-2-enoic Acid

Materials Required:

  • 2-Bromobut-2-enoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)
    
  • Base: Potassium carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv)
    
  • Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Solvent Degassing (System Preparation):

    • Action: Sparge the Toluene/Ethanol mixture with ultra-pure Argon for 15 minutes prior to reagent addition.

    • Causality:

      
       is highly sensitive to atmospheric oxygen, which irreversibly oxidizes the active 
      
      
      
      species to inactive
      
      
      complexes. Degassing ensures the catalyst remains in its active oxidation state.
  • Reagent Assembly & Oxidative Addition:

    • Action: In a Schlenk flask under Argon, combine 2-bromobut-2-enoic acid, the arylboronic acid, and the

      
       catalyst. Add the degassed solvent mixture.
      
    • Causality: The low BDE of the vinylic C-Br bond (~75 kcal/mol) allows the

      
       to seamlessly insert into the bond at room temperature, forming the crucial 
      
      
      
      intermediate[1][2]. If 2-chlorobut-2-enoic acid were used here, this step would fail without elevating the temperature to >100°C and swapping to a Buchwald-type ligand.
  • Base Addition & Transmetalation:

    • Action: Add the 2.0 M aqueous

      
       solution. Heat the biphasic mixture to 75°C with vigorous stirring for 12 hours.
      
    • Causality: The aqueous base serves a dual purpose. First, it neutralizes the carboxylic acid proton, preventing competitive protodeboronation. Second, it coordinates with the arylboronic acid to form a negatively charged, electron-rich boronate complex. This activation is mandatory to drive the transmetalation step, transferring the aryl group to the Palladium center. Ethanol acts as a phase-transfer agent between the aqueous base and the organic toluene layer.

  • Reductive Elimination & Isolation (Self-Validation):

    • Action: Cool the reaction to room temperature. Separate the aqueous layer, acidify it to pH 2 using 1M HCl, and extract with Ethyl Acetate.

    • Causality: Reductive elimination yields the cross-coupled product and regenerates the

      
       catalyst. Because the product is a carboxylic acid, it remains water-soluble as a potassium salt in the basic aqueous layer, neatly separating it from organic byproducts (like homocoupled biaryls) in the toluene layer. Acidifying the aqueous layer protonates the product, rendering it organic-soluble for clean extraction. This acid-base workup is a self-validating purification step inherent to the substrate's structure.
      

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd_Br Oxidative Addition (Fast) Cleavage of C-Br Bond Pd0->OxAdd_Br PdII_Br Pd(II) Intermediate (Vinyl-Pd-Br) OxAdd_Br->PdII_Br Transmet Transmetalation (Activated Boronate) PdII_Br->Transmet RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the rapid oxidative addition of the C-Br bond.

Strategic Recommendations for Drug Development Professionals

When mapping out synthetic routes for active pharmaceutical ingredients (APIs):

  • Prioritize 2-Bromobut-2-enoic acid for any modular synthesis requiring transition-metal catalyzed C-C or C-N bond formation at the

    
    -position. The commercial availability and predictable kinetics of the C-Br bond drastically reduce optimization time[2].
    
  • Reserve 2-Chlorobut-2-enoic acid for specific applications where the halogen must be retained in the final molecule (utilizing the C-Cl bond's stability against unintended cross-reactivity) or when specifically exploiting the enhanced electrophilicity of the

    
    -carbon for tandem Michael addition-elimination cascades[3].
    

References

  • BenchChem. "alpha-Chloroacrylic acid chloride | 21369-76-6".
  • Chemistry LibreTexts. "5.5: Homolytic Cleavage and Bond Dissociation Energies".
  • Gauth. "The heterolytic bond dissociation energy of the (C-Cl) bond in vinyl chloride".
  • Società Chimica Italiana. "TARGETS IN HETEROCYCLIC SYSTEMS".

Sources

Validation

Introduction: The Analytical Imperative for Substituted Alkenoic Acids

An In-Depth Guide to the UV-Vis Spectroscopic Characterization of 2-Chlorobut-2-enoic Acid In the landscape of pharmaceutical and chemical synthesis, α,β-unsaturated carboxylic acids are pivotal intermediates. Their conj...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the UV-Vis Spectroscopic Characterization of 2-Chlorobut-2-enoic Acid

In the landscape of pharmaceutical and chemical synthesis, α,β-unsaturated carboxylic acids are pivotal intermediates. Their conjugated systems not only define their reactivity but also provide a distinct chromophore for analytical characterization. 2-Chlorobut-2-enoic acid, a halogenated derivative of crotonic acid, presents a unique case study. The introduction of a chlorine atom to the α-position of the butenoic acid backbone significantly influences its electronic properties and, consequently, its interaction with ultraviolet and visible light.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the characterization of 2-chlorobut-2-enoic acid using UV-Vis spectroscopy. We will move beyond a simple recitation of protocol to explore the underlying principles, predict spectroscopic behavior, and compare this venerable technique with modern alternatives. Our focus is on not just how to perform the measurement, but why specific choices are made and what the resulting data signify.

Theoretical Foundation: Electronic Transitions in α,β-Unsaturated Systems

The utility of UV-Vis spectroscopy for analyzing 2-chlorobut-2-enoic acid stems from its molecular structure: a conjugated system formed by a carbon-carbon double bond (C=C) and a carbonyl group (C=O). In such systems, the primary electronic transition of interest is the π → π* (pi to pi-star) transition.[1] The delocalized π electrons of the conjugated system absorb energy from UV radiation, promoting an electron from a π bonding orbital to a higher-energy π* antibonding orbital.[2][3]

This π → π* transition is typically strong, resulting in a high molar absorptivity (ε), and its corresponding absorption maximum (λmax) is sensitive to the molecular environment, including substituents and solvent polarity.[2] Carboxylic acids also possess a weaker n → π* transition associated with the non-bonding electrons on the carbonyl oxygen, but this is often obscured by the much stronger π → π* absorption and typically occurs at a longer wavelength with lower intensity.[4] For α,β-unsaturated acids, the dominant, most analytically useful peak corresponds to the π → π* transition.

Predicting the Absorption Maximum (λmax): An Application of Woodward-Fieser Rules

Before stepping into the lab, we can form a robust hypothesis about the λmax of 2-chlorobut-2-enoic acid using the empirically derived Woodward-Fieser rules.[5][6][7] These rules provide a systematic way to estimate the λmax for conjugated systems by starting with a base value for a parent chromophore and adding increments for various substituents and structural features.

For α,β-unsaturated carboxylic acids and esters, the base value is 208 nm .[8] We then add increments for the substituents on the double bond of 2-chlorobut-2-enoic acid:

  • α-substituent: A chlorine atom (Cl). The increment for an α-chloro group is +15 nm .[8]

  • β-substituent: A methyl group (CH₃). The increment for a β-alkyl group is +12 nm .[8]

The following diagram illustrates the logical application of these rules to predict the λmax.

G cluster_0 Woodward-Fieser Rule Application for 2-Chlorobut-2-enoic Acid A Base Value α,β-Unsaturated Acid 208 nm B α-Substituent Chlorine (Cl) +15 nm A->B + C β-Substituent Methyl (CH₃) +12 nm B->C + D Predicted λmax 208 + 15 + 12 = 235 nm C->D =

Caption: Logical flow for predicting λmax using Woodward-Fieser rules.

Therefore, the predicted λmax for 2-chlorobut-2-enoic acid is approximately 235 nm . This calculated value serves as a critical benchmark for our experimental work.

Comparative Analysis: Contextualizing the Spectrum

The predicted λmax of 235 nm is best understood in the context of related, simpler molecules. This comparison highlights the bathochromic (red) shift caused by the substituents. A bathochromic shift is an increase in the wavelength of maximum absorption, indicating a smaller energy gap between the HOMO and LUMO of the π-system.[2][9]

CompoundStructureSubstituentsBase λmax (nm)Predicted λmax (nm)Experimental λmax (nm)
Acrylic Acid CH₂=CHCOOHNone208208~210[10]
Crotonic Acid CH₃CH=CHCOOHβ-methyl208220 (208+12)~210-235[11][12]
2-Chlorobut-2-enoic Acid CH₃CH=C(Cl)COOHα-chloro, β-methyl208235 (208+15+12)To be determined

This table clearly demonstrates the stepwise bathochromic shift as substituents are added to the acrylic acid core. The methyl group in crotonic acid and the combination of methyl and chloro groups in our target molecule both extend the conjugation and/or influence the electronic density of the chromophore, reducing the energy required for the π → π* transition.

The Critical Role of Solvent: Understanding Solvatochromism

The choice of solvent is not a trivial matter in UV-Vis spectroscopy; it can significantly alter the position and intensity of absorption bands.[9][13][14] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the chromophore.[9]

For the π → π* transition in α,β-unsaturated systems, the excited state is generally more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state.[9] This reduces the energy gap for the transition, resulting in a bathochromic (red) shift (a shift to longer wavelengths) as solvent polarity increases.

  • Non-polar Solvents (e.g., Hexane, Cyclohexane): Provide a spectrum closest to the gaseous state with minimal intermolecular interactions.

  • Polar Protic Solvents (e.g., Ethanol, Water): Can engage in hydrogen bonding and strong dipole-dipole interactions, leading to the most significant red shifts for π → π* transitions.[9]

Experimental Implication: For consistency and comparability, it is crucial to report the solvent used when recording a UV-Vis spectrum. Ethanol or methanol are common choices due to their transparency in the relevant UV range and their ability to dissolve a wide range of organic compounds.[14]

Experimental Protocol: A Self-Validating Workflow

The following protocol provides a step-by-step methodology for the reliable characterization of 2-chlorobut-2-enoic acid. The inclusion of baseline correction and serial dilutions ensures the trustworthiness and accuracy of the final data.

Materials and Equipment
  • Double-beam UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • 2-Chlorobut-2-enoic acid (analytical grade)

  • Spectroscopic grade solvent (e.g., Ethanol)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Instrument Warm-up: Power on the spectrophotometer and its lamps (deuterium and tungsten) and allow the system to stabilize for at least 30 minutes.

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the desired wavelength range (e.g., ethanol has a UV cutoff around 210 nm).

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 10 mg) of 2-chlorobut-2-enoic acid and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution. The goal is to find a concentration that yields an absorbance in the optimal range of 0.2 to 0.8 AU (Absorbance Units), where the Beer-Lambert law is most linear.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 400 nm down to 200 nm). This corrects for any absorbance from the solvent and the cuvettes themselves.[15]

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder.

  • Spectrum Acquisition: Run the sample scan. The instrument will automatically subtract the baseline, yielding the absorbance spectrum of the analyte.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this peak. Use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε) if the concentration (c) and path length (b, typically 1 cm) are known.

The following diagram outlines this experimental workflow.

G cluster_1 UV-Vis Experimental Workflow prep 1. Prepare Stock & Dilutions baseline 2. Run Solvent Baseline (Reference & Sample Cuvettes) prep->baseline measure 3. Run Sample Scan (Solvent in Reference, Sample in Sample) baseline->measure analyze 4. Analyze Spectrum (Identify λmax, Absorbance) measure->analyze

Caption: A streamlined workflow for acquiring a UV-Vis spectrum.

Comparison with Alternative Analytical Techniques

While UV-Vis spectroscopy is a rapid and powerful tool for characterizing chromophoric systems, it is essential to understand its place among other analytical methods. The choice of technique depends on the specific information required by the researcher.

TechniqueInformation ProvidedSample PrepSensitivityThroughput
UV-Vis Spectroscopy Electronic conjugation (λmax), Concentration (via Beer's Law)Simple dilutionModerateVery High
HPLC-UV Separation of mixtures, Quantification of individual componentsSolvent extraction, filtrationHighModerate
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, Structural info from fragmentationDerivatization often required for carboxylic acids[16][17]Very HighModerate
FT-IR Spectroscopy Presence of functional groups (C=O, O-H, C=C)Minimal (neat or solution)Low-ModerateHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure and connectivity (¹H, ¹³C)Dissolution in deuterated solventLowLow

Expert Insight: UV-Vis spectroscopy is unparalleled for its speed and simplicity in confirming the presence of the α,β-unsaturated carbonyl chromophore and for routine quantification of pure samples. However, for complex mixtures or definitive structural elucidation, it is best used as a complementary technique alongside chromatography (HPLC, GC) and NMR. For instance, HPLC with a UV detector combines the separation power of chromatography with the detection principles discussed here.[18][19]

Conclusion

The UV-Vis spectroscopic characterization of 2-chlorobut-2-enoic acid is a textbook example of applying fundamental principles of electronic spectroscopy to a molecule of practical interest. By leveraging the Woodward-Fieser rules, we can predict a λmax of approximately 235 nm , a value that is rationally understood through comparison with parent structures like acrylic and crotonic acid. The bathochromic shifts induced by the α-chloro and β-methyl substituents, along with the predictable solvatochromic effects, provide a rich dataset for analysis.

While techniques like NMR and MS offer more profound structural detail, the speed, cost-effectiveness, and high throughput of UV-Vis spectroscopy secure its role as an indispensable first-line tool for any researcher, scientist, or drug development professional working with chromophoric molecules.

References

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-Chlorobut-2-enoic acid. PubChem Compound Database. Available at: [Link]

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Comparative

A Comparative Guide to the Stereochemical Validation of 2-Chlorobut-2-enoic Acid via NOE Experiments

For researchers and professionals in drug development and organic synthesis, the unambiguous determination of molecular stereochemistry is a cornerstone of safe and effective chemical design. In the case of trisubstitute...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous determination of molecular stereochemistry is a cornerstone of safe and effective chemical design. In the case of trisubstituted alkenes like 2-chlorobut-2-enoic acid, where simple cis/trans descriptors are insufficient, establishing the precise (E) or (Z) configuration is critical.[1][2] This guide provides an in-depth, experimentally-grounded comparison of methods for validating the stereochemistry of 2-chlorobut-2-enoic acid, with a primary focus on the powerful technique of Nuclear Overhauser Effect (NOE) spectroscopy.

The Challenge: Assigning (E) and (Z) Isomers of a Trisubstituted Alkene

The Cahn-Ingold-Prelog priority rules are used to assign the (E) and (Z) configuration to disubstituted, trisubstituted, and tetrasubstituted alkenes.[1][2][3][4] For 2-chlorobut-2-enoic acid, the substituents on the C2-C3 double bond are a chlorine atom, a carboxylic acid group, a methyl group, and a hydrogen atom. To assign the stereochemistry, one must determine the priority of the groups attached to each carbon of the double bond.[3][4]

  • At C2: The chlorine atom has a higher atomic number than the carbon of the carboxylic acid, so Cl is the higher priority group.

  • At C3: The carbon of the methyl group has a higher atomic number than the hydrogen atom, so the methyl group is the higher priority group.

Therefore:

  • In the (Z)-isomer , the higher priority groups (Cl and CH₃) are on the same side of the double bond.

  • In the (E)-isomer , the higher priority groups (Cl and CH₃) are on opposite sides of the double bond.

While these rules define the isomers, experimental validation is essential to confirm the stereochemical outcome of a synthesis.

The Power of "Through-Space" Correlations: An Introduction to NOE

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy that allows for the determination of the spatial proximity of atoms within a molecule.[5][6] Unlike scalar (J) coupling, which provides information about through-bond connectivity, the NOE is a "through-space" effect.[7][8] It arises from the dipolar coupling between nuclei, and its magnitude is inversely proportional to the sixth power of the distance between them (r⁻⁶).[6][9] This strong distance dependence makes NOE an exceptionally sensitive tool for identifying protons that are close in space, typically within 5 Ångstroms.[6][7]

For molecules like 2-chlorobut-2-enoic acid, NOE experiments can definitively distinguish between the (E) and (Z) isomers by detecting proximity between specific protons.

Visualizing the NOE Experiment for 2-Chlorobut-2-enoic Acid

The expected NOE correlations for the (E) and (Z) isomers of 2-chlorobut-2-enoic acid are distinct and predictable.

Caption: Expected NOE correlation for the (E) isomer.

Caption: Expected NOE correlations for the (Z) isomer.

As illustrated, a strong NOE correlation is expected between the vinylic proton and the carboxylic acid proton in the (E)-isomer. Conversely, in the (Z)-isomer, a strong NOE should be observed between the methyl protons and the carboxylic acid proton.

Experimental Protocol: 1D and 2D NOESY Experiments

Both 1D and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be employed for this validation. While 2D NOESY provides a comprehensive map of all through-space interactions, a series of 1D NOESY experiments can offer higher resolution and sensitivity for specific correlations of interest.[7][8]

Sample Preparation
  • Concentration: Prepare a sample of the isolated 2-chlorobut-2-enoic acid isomer at a concentration of approximately 10-20 mg/mL in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The optimal concentration should provide a good signal-to-noise ratio in a standard ¹H NMR spectrum within 16 scans.[10]

  • Purity: Ensure the sample is free of paramagnetic impurities, such as dissolved oxygen, which can interfere with the NOE effect. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the sample for several minutes. The sample should also be free of any solid particulates.[10]

  • NMR Tube: Use a high-quality NMR tube to ensure optimal magnetic field homogeneity.[10]

1D NOESY Experiment Workflow

G cluster_workflow 1D NOESY Experimental Workflow A Acquire Standard ¹H NMR B Identify Target Resonances (e.g., vinylic H, methyl H) A->B C Set up 1D NOESY Experiment B->C G Repeat for Other Key Protons B->G D Selectively Irradiate Target Proton C->D E Acquire NOE Difference Spectrum D->E F Observe Enhanced Signals E->F H Assign Stereochemistry F->H G->D

Caption: Step-by-step workflow for a 1D NOESY experiment.

Instrument Parameters (Illustrative)
Parameter1D NOESY2D NOESYRationale
Mixing Time (d8) 0.5 - 0.8 s0.5 - 1.0 sFor small molecules, this range allows for the optimal build-up of the NOE.[6][11]
Number of Scans (ns) ≥ 128 (multiple of 8)≥ 16 (multiple of 8)A higher number of scans is needed to detect the weak NOE signals, which are typically <2% of the irradiated peak's intensity.[10][11]
Acquisition Time (aq) 2 - 4 s0.2 - 0.4 sSufficient time to allow for the decay of the free induction signal.
Relaxation Delay (d1) ≥ 2 s≥ 1.5 sAllows for the return of the spin system to equilibrium between scans.[10]

Note: It is generally recommended to perform NOESY experiments without sample spinning to avoid modulation of the dipolar coupling.[10][12]

Data Interpretation

In a 1D NOESY difference spectrum, the irradiated peak will appear as a large negative signal, while the protons experiencing an NOE will be observed as positive peaks.[11] In a 2D NOESY spectrum, cross-peaks will appear between the diagonal peaks of protons that are close in space.[13]

  • For the (E)-isomer: Irradiation of the vinylic proton should result in a positive enhancement of the carboxylic acid proton signal in the 1D NOESY difference spectrum.

  • For the (Z)-isomer: Irradiation of the methyl protons should result in a positive enhancement of the carboxylic acid proton signal.

Comparative Analysis: NOE vs. Alternative Methodologies

While NOE is a powerful tool, it is essential to consider other techniques for a comprehensive validation strategy.

MethodPrincipleAdvantagesDisadvantages
NOE Spectroscopy Through-space dipolar coupling of protons.[5]Unambiguous determination of spatial proximity.[8] Can be performed on samples in solution.Can be time-consuming, especially 2D experiments.[8][11] Requires careful sample preparation to remove paramagnetic impurities.[10]
J-Coupling Constants Through-bond scalar coupling between protons.[14][15]Relatively quick to measure from a standard ¹H NMR spectrum.For trisubstituted alkenes, the relevant coupling constants may not be easily observable or may be ambiguous.[8] Typical ³J(H,H) values for trans protons are 12-18 Hz and for cis protons are 6-12 Hz.[16][17]
X-ray Crystallography Diffraction of X-rays by a single crystal.[18][19]Provides the absolute three-dimensional structure of the molecule.[20][21]Requires a suitable single crystal, which can be difficult and time-consuming to grow. Not applicable to non-crystalline materials.

Conclusion: A Self-Validating Approach

For the stereochemical validation of 2-chlorobut-2-enoic acid, NOE spectroscopy stands out as a robust and reliable method that can be performed on the compound in solution. By carefully executing a series of 1D NOESY experiments or a comprehensive 2D NOESY, researchers can obtain unambiguous evidence of the through-space proximity of key protons, allowing for a confident assignment of the (E) or (Z) configuration. While J-coupling constants can provide supporting evidence, they may not be conclusive for a trisubstituted alkene. X-ray crystallography, though definitive, is contingent on successful crystal growth. Therefore, a well-designed NOE experiment serves as a self-validating system for the stereochemical assignment of 2-chlorobut-2-enoic acid and similar molecules, providing the high level of scientific integrity required in research and drug development.

References

  • Coupling in Cis/Trans Alkenes | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025). Retrieved from [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. (n.d.). Retrieved from [Link]

  • Nuclear Overhauser Effect(NOE): Easy Definition, example, application - Chemistry Notes. (2018). Retrieved from [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. (n.d.). Retrieved from [Link]

  • 1D NOESY made easy | NMR Facility - Chemistry Department. (2021). Retrieved from [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Retrieved from [Link]

  • Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. (2007). Retrieved from [Link]

  • Alkene Protons Definition - Organic Chemistry Key Term |... - Fiveable. (2025). Retrieved from [Link]

  • NMR 5: Coupling Constants - YouTube. (2023). Retrieved from [Link]

  • NOESY and ROESY. (2018). Retrieved from [Link]

  • NMR Coupling Constants Explained | PDF | Alkene | Physical Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • Determining geometry of trisubstituted alkene - Chemistry Stack Exchange. (2017). Retrieved from [Link]

  • TUTORIAL: 2D NOESY EXPERIMENT - IMSERC. (n.d.). Retrieved from [Link]

  • 7.6: Alkene Stereochemistry and the E,Z Designation - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Alkene Stereochemistry Understanding E/Z Configuration - Orango. (2025). Retrieved from [Link]

  • E- and Z-alkenes - Department of Chemistry. (n.d.). Retrieved from [Link]

  • 4.4 Alkene Stereochemistry and the E,Z Designation – Fundamentals of Organic Chemistry-OpenStax Adaptation - The Pennsylvania State University. (n.d.). Retrieved from [Link]

  • E and Z Alkene Configuration with Practice Problems - Chemistry Steps. (2025). Retrieved from [Link]

  • (2E)-2-chlorobut-2-enoic acid - Stenutz. (n.d.). Retrieved from [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • 2-Chlorobut-2-enoic acid | C4H5ClO2 | CID 5919410 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Stereochemistry: an introduction. (n.d.). Retrieved from [Link]

  • Nuclear Overhauser Effect (NOE). (n.d.). Retrieved from [Link]

Sources

Validation

Comparative study of crotonic acid vs 2-chlorocrotonic acid reaction kinetics

Comparative Study of Crotonic Acid vs. 2-Chlorocrotonic Acid Reaction Kinetics: A Technical Guide As drug development and synthetic pathways become increasingly reliant on precisely tuned molecular reactivity, understand...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Crotonic Acid vs. 2-Chlorocrotonic Acid Reaction Kinetics: A Technical Guide

As drug development and synthetic pathways become increasingly reliant on precisely tuned molecular reactivity, understanding the kinetic behavior of functionalized alpha,beta-unsaturated carbonyls is paramount. This guide provides an in-depth comparative analysis of crotonic acid (trans-2-butenoic acid) and its halogenated derivative, 2-chlorocrotonic acid. By examining how a single alpha-substitution fundamentally reroutes the molecule's kinetic profile, researchers can make informed, predictable choices in synthetic design.

Structural Causality & Physicochemical Shifts

The divergent reactivity between crotonic acid and 2-chlorocrotonic acid is rooted in the electronic distribution across their respective


-systems.

In crotonic acid , the electron-donating methyl group at the beta-position enriches the C=C double bond, making it highly susceptible to electrophilic attack. Conversely, in 2-chlorocrotonic acid , the introduction of a highly electronegative chlorine atom at the alpha-position exerts a powerful inductive electron-withdrawing effect (-I).

This polarization has two immediate physicochemical consequences:

  • Enhanced Acidity: The -I effect of the chlorine atom stabilizes the conjugate base (carboxylate anion), drastically lowering the pKa from ~4.69 in crotonic acid to 3.14 in 2-chlorocrotonic acid[1].

  • 
    -Bond Deactivation:  The withdrawal of electron density away from the double bond raises the activation energy barrier for electrophilic addition, effectively suppressing reactions like standard halogenation.
    

Divergent Kinetic Pathways

Electrophilic Addition (Favored by Crotonic Acid)

Crotonic acid reacts readily with halogens. In solvents like glacial acetic acid, the bromination of crotonic acid often exhibits complex, higher-order kinetics (frequently third-order) and is subject to autocatalysis by generated hydrogen bromide (HBr)[2]. The HBr assists in polarizing the Br-Br bond, facilitating the formation of the intermediate bromonium ion. In contrast, the electron-deficient double bond of 2-chlorocrotonic acid repels electrophilic attack, reducing the rate of chlorination or bromination to near negligible levels unless forced under stringent catalytic conditions.

Nucleophilic Vinylic Substitution (Favored by 2-Chlorocrotonic Acid)

Because standard


 reactions are geometrically forbidden at 

hybridized carbons, vinylic halides are typically inert to nucleophiles. However, the combined electron-withdrawing effects of the carboxyl group and the alpha-chlorine in 2-chlorocrotonic acid activate the double bond toward an addition-elimination mechanism.

When exposed to nucleophiles (e.g., thiolates like the ethylthio ion), 2-chlorocrotonic acid and its esters undergo relatively rapid second-order nucleophilic displacement of the chloride[3]. Crucially, this reaction proceeds with strict retention of geometric configuration, proving that the intermediate carbanion eliminates the chloride ion faster than it can undergo bond rotation[3]. Crotonic acid lacks a viable leaving group at this position and instead defaults to standard Michael addition at the beta-carbon.

Quantitative Data Presentation

Table 1: Physicochemical and Kinetic Profile Comparison

ParameterCrotonic Acid2-Chlorocrotonic Acid
Molecular Weight 86.09 g/mol 120.53 g/mol
Aqueous pKa (25°C) ~4.693.14
Primary Kinetic Pathway Electrophilic AdditionNucleophilic Vinylic Substitution
Bromination Rate (

)
Fast (Autocatalyzed by HBr)Severely Suppressed
Nucleophilic Substitution N/A (Undergoes Michael Addition)Measurable (Second-order kinetics)
Stereochemical Outcome Anti-addition (Halogenation)Retention of Configuration (Substitution)

Mechanistic Logic Visualization

MechanisticLogic Substrate Unsaturated Carboxylic Acid Crotonic Crotonic Acid (Electron-Rich C=C) Substrate->Crotonic Chloro 2-Chlorocrotonic Acid (Electron-Deficient C=C) Substrate->Chloro ElecAdd Electrophilic Addition (e.g., Bromination) Crotonic->ElecAdd Favored (High Electron Density) Chloro->ElecAdd Suppressed (-I Effect of Cl) NucSub Nucleophilic Substitution (e.g., Thiolate Attack) Chloro->NucSub Favored (Cl as Leaving Group)

Caption: Mechanistic divergence between crotonic and 2-chlorocrotonic acid based on C=C electron density.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity kinetic data, the following protocols are designed as self-validating systems, utilizing internal standards and pseudo-first-order conditions to eliminate volumetric and concentration-dependent artifacts.

Protocol 1: Kinetic Measurement of Electrophilic Bromination (Crotonic Acid)

Causality: Monitoring the decay of


 absorbance at 410 nm provides a direct, real-time measure of reaction progress without the need for chemical quenching, thereby preserving the true kinetic state of the system.
  • Preparation: Prepare a 0.01 M solution of crotonic acid and a separate 0.01 M solution of

    
    , both in anhydrous glacial acetic acid.
    
  • Thermostating: Equilibrate both solutions in a precision water bath at 25.0 ± 0.1 °C. (Self-validation: Temperature control is critical as halogenation kinetic constants are highly temperature-dependent).

  • Initiation: Rapidly mix equal volumes of the reactants into a temperature-controlled quartz cuvette and immediately place it into a UV-Vis spectrophotometer.

  • Acquisition: Record the absorbance at 410 nm every 10 seconds for 15 minutes.

  • Analysis: Plot

    
     versus time. A linear fit indicates second-order kinetics, while upward curvature suggests third-order HBr autocatalysis, requiring kinetic fitting adjustments.
    
Protocol 2: Kinetics of Nucleophilic Vinylic Substitution (2-Chlorocrotonic Acid)

Causality: In-situ


 NMR allows for the simultaneous tracking of reactant decay and product formation, while coupling constants directly confirm the stereochemical retention of the vinylic system.
  • Preparation: Dissolve 0.1 mmol of 2-chlorocrotonic acid and 0.1 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of deuterated ethanol (

    
    ).
    
  • Initiation: Add 1.0 mmol of sodium ethylthiolate (

    
    ). (Self-validation: Utilizing a 10-fold molar excess of the nucleophile enforces pseudo-first-order kinetics, isolating the rate dependence solely to the substrate).
    
  • Acquisition: Transfer the mixture to an NMR tube and insert it into a spectrometer pre-heated to 50.0 °C. Acquire

    
     spectra every 5 minutes for 2 hours.
    
  • Integration: Integrate the vinylic proton signals of the reactant against the newly forming product peak, normalizing both against the invariant 1,3,5-trimethoxybenzene aromatic peak.

  • Analysis: Calculate the pseudo-first-order rate constant (

    
    ) from the logarithmic decay slope of the normalized reactant integral.
    

NMRWorkflow Prep Prepare Sample + Internal Std Temp Thermostat NMR Probe Prep->Temp Acquire Acquire Spectra at Intervals Temp->Acquire Integrate Integrate Vinylic Signals Acquire->Integrate Kinetics Extract Rate Constant (k) Integrate->Kinetics

Caption: Self-validating in-situ NMR workflow for measuring pseudo-first-order substitution kinetics.

References

  • Ethyl p-Chlorocrotonates with Nucleophiles - RSC Publishing[Link]

  • Kinetics of the olefine-bromine reaction - Indian Academy of Sciences[Link]

  • A Study of the Chlorination of Crotonic Acid and Related Compounds - Royal Holloway, University of London[Link]

  • Electrolytes, Electromotive Force, and Chemical Equilibrium (pKa Data) - Karazin University[Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 2-Chlorobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of any active pharmaceutical ingredient (API) or key intermediate is non-negotiable. 2-Chlorobut-2-enoic acid (C₄H₅ClO₂), a halogenated organic acid, presents unique analytical challenges that demand a robust, multi-faceted approach to elemental analysis. This guide provides an in-depth comparison of analytical standards and methodologies, moving beyond procedural steps to explain the underlying scientific rationale for achieving accurate and defensible results.

The elemental composition of a molecule like 2-chlorobut-2-enoic acid is fundamental to its identity, purity, and safety. Analysis is typically bifurcated into two critical domains:

  • Macro-Elemental Analysis: Determines the mass percentage of the core constituent elements (Carbon, Hydrogen, Chlorine, Oxygen). This is essential for verifying the molecular formula, calculating the assay, and confirming the stoichiometric integrity of the compound.

  • Micro-Elemental Analysis: Quantifies trace levels of elemental impurities. These can originate from catalysts, raw materials, or manufacturing processes and are strictly regulated due to their potential toxicity.

This guide will dissect the premier analytical techniques for each domain, present validating experimental data, and provide actionable protocols grounded in authoritative standards.

Theoretical Elemental Composition

Before any analysis, the theoretical composition must be calculated to establish a benchmark for experimental results. Based on its molecular formula, C₄H₅ClO₂, and a molecular weight of 120.54 g/mol , the expected elemental percentages are as follows.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011448.04439.86%
HydrogenH1.00855.0404.18%
ChlorineCl35.453135.45329.41%
OxygenO15.999231.99826.55%
Total 120.535 100.00%

Table 1: Theoretical elemental composition of 2-chlorobut-2-enoic acid.

Part 1: Macro-Elemental Analysis for Purity and Assay

The primary goal here is to confirm that the synthesized compound is indeed 2-chlorobut-2-enoic acid and to determine its purity. The gold standard for this is Combustion Analysis .

Combustion Analysis: The Definitive Technique

Combustion analysis provides a direct measurement of carbon, hydrogen, and halogen content. The technique involves the complete, high-temperature oxidation of the organic sample, converting the constituent elements into simple, easily quantifiable gases.

Causality of Experimental Choice: For a halogenated organic compound, this method is chosen for its high accuracy, precision, and the

Validation

GC-MS retention times for 2-chlorobut-2-enoic acid methyl esters

A Comprehensive Guide to the GC-MS Analysis of 2-Chlorobut-2-enoic Acid Methyl Esters: A Comparative Approach For researchers, scientists, and professionals in drug development, the accurate identification and separation...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the GC-MS Analysis of 2-Chlorobut-2-enoic Acid Methyl Esters: A Comparative Approach

For researchers, scientists, and professionals in drug development, the accurate identification and separation of isomeric compounds are critical. This guide provides an in-depth technical overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the (E) and (Z) isomers of 2-chlorobut-2-enoic acid methyl ester. We will explore the factors influencing their chromatographic behavior, compare suitable analytical columns, and provide a detailed experimental protocol.

Introduction: The Challenge of Isomer Separation

2-chlorobut-2-enoic acid and its esters are important intermediates in organic synthesis. The presence of a double bond gives rise to geometric isomers, (E) and (Z), which can have different physical, chemical, and biological properties. Consequently, a robust analytical method to separate and identify these isomers is essential for quality control and reaction monitoring. GC-MS is a powerful technique for this purpose, offering both high-resolution separation and definitive identification.

The primary challenge in the GC analysis of these isomers lies in their similar boiling points and polarities, which can make separation difficult. The choice of GC column and the optimization of analytical parameters are therefore crucial for achieving baseline resolution.

Understanding Retention Time in GC-MS

The retention time (RT) in gas chromatography is the time it takes for a compound to travel from the injector to the detector.[1] It is a characteristic property of a compound under a specific set of analytical conditions. Several factors influence the retention time:

  • Column Temperature: Higher temperatures lead to shorter retention times as compounds spend more time in the gas phase.[1]

  • Carrier Gas Flow Rate: A faster flow rate will decrease the retention time.[1]

  • Column Polarity: The principle of "like dissolves like" applies. Polar compounds will be retained longer on polar columns.

  • Column Length: Longer columns provide more interaction time and thus longer retention times and better resolution.[1]

Due to the dependence of retention time on specific instrument conditions, the use of the Kovats Retention Index (RI) is a more standardized and reproducible method for reporting retention data.[2][3] The RI relates the retention time of an analyte to the retention times of n-alkane standards.

Comparison of GC Columns for Isomer Separation

The selection of the GC column is the most critical factor for the successful separation of the (E) and (Z) isomers of 2-chlorobut-2-enoic acid methyl ester. The key is to choose a stationary phase that can differentiate between the subtle differences in the geometry of the two isomers. For the separation of fatty acid methyl esters (FAMEs), which are structurally similar to our target compound, highly polar cyanopropyl stationary phases are often the columns of choice.[4][5]

Column Type Stationary Phase Polarity Advantages Disadvantages
DB-23 (50%-Cyanopropyl)-methylpolysiloxaneMedium-HighExcellent for general FAME analysis, can provide some separation of cis/trans isomers.[4]May not provide baseline resolution for closely eluting geometric isomers.
HP-88 / DB-FastFAME High-cyanopropyl phaseHighSpecifically designed for the separation of cis/trans FAME isomers, offering superior resolution.[4][5]Can have lower thermal stability compared to less polar phases.
DB-WAX Polyethylene glycol (PEG)HighGood for general analysis of polar compounds.Generally does not provide good separation of geometric isomers.[4]
DB-5ms (5%-Phenyl)-methylpolysiloxaneLowRobust and versatile for a wide range of compounds.Unlikely to separate the (E) and (Z) isomers of 2-chlorobut-2-enoic acid methyl ester.

For the specific task of separating the (E) and (Z) isomers of 2-chlorobut-2-enoic acid methyl ester, a highly polar cyanopropyl column such as an HP-88 or a DB-FastFAME is the recommended choice due to their proven ability to resolve geometric isomers of unsaturated fatty acid methyl esters.

Predicted Elution Order and Retention Times

While no direct experimental data for the retention times of the (E) and (Z) isomers of 2-chlorobut-2-enoic acid methyl ester is readily available in the literature, we can make an educated prediction based on the behavior of similar compounds. In the gas chromatography of unsaturated FAMEs, the trans (E) isomer typically elutes before the cis (Z) isomer on polar stationary phases.[6] This is because the linear shape of the trans isomer allows for less interaction with the stationary phase compared to the bent shape of the cis isomer.

The saturated analogue, methyl 2-chlorobutanoate, has a reported Kovats Retention Index on a standard non-polar column in the range of 859-875.[1] We can expect the unsaturated isomers to have slightly higher retention indices on a polar column due to the presence of the double bond and the polar ester group.

Estimated Retention Times on a High-Polarity Cyanopropyl Column (e.g., HP-88):

Based on typical FAME analyses, the retention times for these C5 esters would likely fall in the early part of the chromatogram, potentially in the range of 5 to 15 minutes , depending on the specific temperature program used. The (E)-isomer is expected to elute first.

Experimental Protocol for GC-MS Analysis

This protocol is a recommended starting point for the analysis of 2-chlorobut-2-enoic acid methyl ester isomers. Optimization may be required for your specific instrumentation.

5.1. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution until the sample is fully dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

5.2. GC-MS Parameters

Parameter Recommended Setting Rationale
GC System Agilent 7890B GC with 5977B MSD or equivalentStandard, reliable instrumentation for this type of analysis.
Column HP-88 (60 m x 0.25 mm ID, 0.20 µm film thickness)High polarity cyanopropyl phase for optimal isomer separation.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good efficiency.
Injector Split/Splitless
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Injection Volume 1 µL
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Oven Temperature Program Initial: 50°C, hold for 1 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 220°C, hold for 5 minA gradual temperature ramp is crucial for separating closely eluting isomers.
MS Transfer Line Temp 280 °CPrevents condensation of analytes.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-200Covers the expected mass range of the analyte and its fragments.

5.3. Data Analysis

The purity of the sample is determined by the relative peak area of the main components in the total ion chromatogram (TIC). The identity of each isomer is confirmed by its mass spectrum.

Expected Mass Spectrum and Fragmentation

The mass spectrum of both isomers is expected to be very similar, as they are structural isomers. The molecular ion peak ([M]+) should be observed at m/z 134 for the 35Cl isotope and m/z 136 for the 37Cl isotope, with a characteristic 3:1 isotopic abundance ratio for chlorine.

Key Expected Fragments:

  • [M-31]+ (m/z 103/105): Loss of the methoxy group (•OCH3).

  • [M-59]+ (m/z 75/77): Loss of the carbomethoxy group (•COOCH3).

  • [M-35]+ (m/z 99): Loss of the chlorine atom (•Cl). This peak will not have the chlorine isotopic pattern.

Visualizing the Workflow

The following diagram illustrates the key steps in the GC-MS analysis of 2-chlorobut-2-enoic acid methyl esters.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (optional) dissolve->filter inject Inject into GC filter->inject separate Separation on HP-88 Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectra Acquire Mass Spectra detect->spectra identify Identify Isomers chromatogram->identify spectra->identify quantify Quantify Purity identify->quantify

Caption: Workflow for the GC-MS analysis of 2-chlorobut-2-enoic acid methyl esters.

Conclusion

The successful GC-MS analysis of the (E) and (Z) isomers of 2-chlorobut-2-enoic acid methyl ester hinges on the use of a highly polar stationary phase, such as a cyanopropyl-based column, and a carefully optimized temperature program. While direct retention time data is not widely published, a systematic approach based on the analysis of similar compounds allows for the development of a robust and reliable method. This guide provides the necessary framework for researchers to achieve accurate separation and identification of these important chemical intermediates.

References

  • ResolveMass Laboratories Inc. (2025, December 21).
  • PubChem. Methyl 2-chlorobutanoate. National Institutes of Health. [Link]

  • Shimadzu. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. [Link]

  • Separation Science. (2024, December 4). When GC Retention Times Shift: Practical Advice for Operators. [Link]

  • Spectroscopy Online. (2020, November 16). The Challenges of Changing Retention Times in GC–MS. [Link]

  • Chromatography Today. Easy purification of isomers with prepacked glass columns. [Link]

  • Stauffer, M. T., & Dolan, J. W. (2015). What Experimental Factors Influence the Accuracy of Retention Projections in Gas Chromatography-Mass Spectrometry?. Journal of chromatographic science, 53(10), 1679–1686. [Link]

  • LibreTexts Chemistry. Gas Chromatography - Mass Spectrometry. [Link]

  • Agilent Technologies. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters. [Link]

  • Virginia Open Data Portal. Methyl 2-chlorobut-2-enoate. [Link]

  • Åkesson-Nilsson, G. (2015). Identification of Chlorinated Fatty Acids in Standard Samples and Fish Lipids. [Link]

  • Agilent Technologies. Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Chlorobut-2-enoic Acid: Ensuring Safety and Compliance

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. Handling and disposing of specialized reagents like 2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. Handling and disposing of specialized reagents like 2-Chlorobut-2-enoic acid requires more than just following steps; it demands a deep understanding of the chemical's nature and the causality behind each procedural choice. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chlorobut-2-enoic acid, ensuring the protection of laboratory personnel and the environment.

Essential Safety Profile & Personal Protective Equipment (PPE)

2-Chlorobut-2-enoic acid is a halogenated organic carboxylic acid. Its disposal procedure is dictated by the combined hazards of its acidic nature and the presence of a carbon-halogen bond. Before handling or preparing for disposal, a thorough risk assessment is paramount.

Immediate Hazards:

  • Corrosivity: As an acid, it can cause skin and eye irritation or burns upon contact.[1][2]

  • Toxicity: Halogenated organic compounds are often toxic and harmful to aquatic life with long-lasting effects.[3] They should never be released into the environment.[4]

  • Reactivity: While specific reactivity data is limited, acids are generally incompatible with bases, oxidizing agents, and certain metals.[5][6]

Mandatory Personal Protective Equipment (PPE): The principle of causality here is simple: we establish barriers to prevent any route of exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7] This is the primary barrier against splashes that can cause serious eye damage.[8]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene; always check manufacturer's compatibility charts) and wear a long-sleeved lab coat.[1][7] Contaminated clothing must be removed immediately and decontaminated before reuse.[3]

  • Respiratory Protection: All handling of 2-Chlorobut-2-enoic acid, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of any vapors or mists.[8][9]

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper disposal begins with correct identification and segregation at the point of generation. This is not merely an administrative step; it is a critical safety and compliance measure that prevents dangerous reactions and ensures the waste is routed to the correct treatment facility.

Why We Segregate: 2-Chlorobut-2-enoic acid is a halogenated organic acid . It must not be mixed with other waste streams.

  • From Non-Halogenated Organics: Mixing chlorinated and non-chlorinated waste streams complicates disposal. Non-halogenated solvents can often be reprocessed as fuel. However, the presence of chlorine requires specialized high-temperature incineration with scrubbers to prevent the formation of highly toxic and persistent pollutants like dioxins.[10][11] This makes the disposal of mixed waste significantly more expensive and complex.[12]

  • From Strong Acids (Inorganic): Never mix organic acid wastes with inorganic acid wastes, especially oxidizing acids like nitric acid, as this can lead to unpredictable and violent reactions.[13]

  • From Bases: Mixing with bases is a neutralization reaction that generates heat. In an uncontrolled setting like a waste container, this can lead to a dangerous buildup of pressure and heat.

Table 1: Disposal Profile for 2-Chlorobut-2-enoic Acid
AttributeSpecification & Rationale
Waste Classification Halogenated Organic Acid Waste.[14][15]
Container Type Glass bottle, preferably plastic-coated. Rationale: While some acids require plastic containers (e.g., HF), many organic compounds can degrade plastic over time. A glass container ensures broad compatibility.[10] The container must have a tightly fitting screw cap.[16][17]
Prohibited Disposal DO NOT dispose of down the drain.[12][16] This is illegal and environmentally damaging.
DO NOT allow to evaporate in the fume hood.[18] This is not an acceptable method of disposal.
DO NOT mix with non-halogenated, basic, or reactive waste streams.[12][13]
Labeling Must be labeled with a "Hazardous Waste" tag, clearly identifying the full chemical name ("2-Chlorobut-2-enoic Acid") and estimated concentration/volume.[16][18]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe accumulation and disposal of 2-Chlorobut-2-enoic acid waste. Each step is designed to ensure safety and compliance, leading to a secure handover to your institution's Environmental Health & Safety (EHS) department.

Workflow for Waste Disposal

G cluster_0 Step 1: Preparation (In Fume Hood) cluster_1 Step 2: Waste Accumulation cluster_2 Step 3: Storage & Handover A Don Required PPE (Goggles, Lab Coat, Gloves) B Select a Designated Waste Container (Clean Glass Bottle) A->B C Affix 'Hazardous Waste' Label B->C D Carefully Transfer Waste into Container Using a Funnel C->D E Securely Cap the Container Immediately After Use D->E F Update Waste Log on Label (Contents, Date, Amount) E->F G Store Container in a Designated Satellite Accumulation Area (SAA) F->G H Ensure Secondary Containment (e.g., a plastic bin) G->H I Request Waste Pickup from EHS Following Institutional Procedure H->I

Caption: Workflow for the safe disposal of 2-Chlorobut-2-enoic acid.

Detailed Methodology:

  • Preparation (Inside a Chemical Fume Hood):

    • 1.1. Gear Up: Before handling any waste, put on all required PPE as detailed in Section 1.[7]

    • 1.2. Select Container: Obtain a clean, dry glass container with a screw cap. Ensure it is free of any residues that could react with the waste. The container must be compatible with the chemical.[17]

    • 1.3. Label Correctly: Affix a hazardous waste label to the container before adding any waste. Fill in all required information, including the full chemical name.[18]

  • Waste Accumulation:

    • 2.1. Transfer Waste: Using a funnel to prevent spillage on the container's exterior, carefully pour the 2-Chlorobut-2-enoic acid waste into the labeled container.[19]

    • 2.2. Cap Securely: Immediately after transferring the waste, securely close the container. Waste containers must remain closed at all times except when waste is being added.[16][17] This prevents the release of vapors and protects against spills.

    • 2.3. Log the Waste: Accurately record the amount of waste added on the label. Maintaining a log is crucial for regulatory compliance and for the safety of EHS personnel.

  • Storage and Disposal Request:

    • 3.1. Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) as specified by your institution. This area must be under the control of laboratory personnel.[18]

    • 3.2. Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a plastic bin) to contain any potential leaks.[18] Incompatible waste streams must be stored in separate secondary containment.[18]

    • 3.3. Schedule Pickup: Once the container is approaching full (do not fill beyond 90% capacity[19]), or as per your lab's schedule, arrange for a hazardous waste pickup with your EHS office according to their specific procedures.

Spill and Emergency Procedures

In Case of a Spill:

  • Alert & Evacuate: Alert personnel in the immediate area and, if the spill is large or vapor release is significant, evacuate the lab.

  • Isolate: If safe to do so, remove all ignition sources.[7][9]

  • Contain: For small spills, contain the liquid with an inert absorbent material like vermiculite, dry sand, or a commercial spill kit.[3][4] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect & Dispose: Carefully scoop the absorbent material into a suitable, sealable container. Label it as hazardous waste containing 2-Chlorobut-2-enoic acid and dispose of it through EHS.

  • Report: Report the incident to your laboratory supervisor and EHS office.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

By adhering to these scientifically grounded procedures, you contribute to a robust safety culture, ensuring that your vital research is conducted responsibly and without compromise to personal or environmental health.

References

  • 2-Chlorobut-2-enoic acid | 600-13-5 . AA BLOCKS, INC. [Link]

  • 2-Chlorobut-2-enoic acid | C4H5ClO2 | CID 5919410 . PubChem - NIH. [Link]

  • 2-Chlorobutanoic acid - Hazard Genotoxicity . US Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • Hazardous Waste - Acid/Base Disposal . University of Wisconsin-Milwaukee. [Link]

  • Procedure for Disposing of Hazardous Waste . Massachusetts Institute of Technology EHS. [Link]

  • Waste Disposal Flowchart . University of Waterloo. [Link]

  • Laboratory Safety Guidelines . ETH Zürich. [Link]

  • Chemical Waste Containers for Chemical Waste Disposal . RiskAssess. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide . George Lunn. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . US Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP) . U.S. Department of Veterans Affairs. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • List of Incompatible Chemicals – Laboratory Safety . St. Olaf College. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations. [Link]

  • Incompatible chemicals . University of St Andrews. [Link]

  • Chemical Incompatibility Chart . Princeton University EHS. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Chlorobut-2-enoic Acid

CAS: 600-11-3 (Z-isomer) / 600-13-5 (General) Synonyms: 2-Chlorocrotonic acid; alpha-chlorocrotonic acid Physical State: Crystalline Solid Primary Hazard Class: Skin Corrosion 1B / Eye Damage 1 Executive Summary: The "Wh...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 600-11-3 (Z-isomer) / 600-13-5 (General) Synonyms: 2-Chlorocrotonic acid; alpha-chlorocrotonic acid Physical State: Crystalline Solid Primary Hazard Class: Skin Corrosion 1B / Eye Damage 1

Executive Summary: The "Why" Behind the Protocol

As researchers, we often underestimate alpha-haloacrylic acids. 2-Chlorobut-2-enoic acid is not merely an "irritant"; it is a functionalized alkylating agent with enhanced acidity compared to its parent, crotonic acid. The electron-withdrawing chlorine atom at the alpha position stabilizes the carboxylate anion, significantly lowering the pKa (increasing acidity) while simultaneously increasing lipophilicity.

The Danger Mechanism:

  • Rapid Penetration: The lipophilic alkene chain facilitates rapid transport across the stratum corneum.

  • Delayed Necrosis: Unlike simple mineral acids which cause immediate pain, chlorinated organic acids can anaesthetize local nerves while causing deep tissue necrosis. Pain may be delayed until significant damage has occurred.

This guide moves beyond generic "wear gloves" advice to provide a scenario-specific protection matrix.

Part 1: The PPE Matrix

Selection of PPE must be dynamic, based on the state of matter and the solvent system employed.

1.1 Hand Protection: The "Carrier Solvent" Effect

Critical Insight: Standard nitrile gloves provide adequate protection against the solid acid. However, if you dissolve this acid in Dichloromethane (DCM) or Tetrahydrofuran (THF), nitrile gloves offer <2 minutes of protection . The solvent acts as a carrier, transporting the corrosive acid through the glove material to your skin.

ScenarioPrimary Glove LayerSecondary Glove LayerRationale
Solid Handling (Weighing)Nitrile (4 mil / 0.11 mm)Nitrile (4 mil)Double-gloving allows removal of the outer layer immediately upon dust contamination without exposing skin.
Aqueous Solutions Nitrile (Extended Cuff)NoneWater does not permeate nitrile rapidly; extended cuff protects wrists from splashes.
Organic Solvents (DCM, THF, DMF)Silver Shield / Laminate (PE/EVOH)Nitrile (Outer, for grip)CRITICAL: Standard nitrile/latex is permeable to halogenated solvents. Laminate liners are mandatory to stop the carrier solvent.
1.2 Respiratory & Eye Protection[1][2][3][4][5]
ComponentRecommendationTechnical Justification
Eyes Chemical Splash Goggles Safety glasses are insufficient. The dust is corrosive to the cornea; a seal is required to prevent migration of airborne fines.
Face Face Shield (8-inch) Required during synthesis or quenching where exothermic splashing is possible.
Lungs Fume Hood (Face Velocity >100 fpm) Primary control. If working outside a hood (not recommended), a Full-Face Respirator with ABEK-P3 cartridges is required.
Part 2: Operational Protocol (Step-by-Step)
Phase 1: Pre-Operational Validation (The Self-Validating System)

Before opening the bottle, perform the "Glove Inflation Test" :

  • Traverse air into the nitrile glove.

  • Twist the cuff to seal.

  • Submerge in water or listen/feel for leaks. Why: Manufacturing pinholes occur in ~1-3% of disposable gloves. With a corrosive alkylator, a pinhole is a chemical burn.

Phase 2: Weighing & Transfer

Goal: Eliminate static-driven dust dispersion.

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat. Chlorinated organic solids are prone to static charge, causing "jumping" of crystals.

  • The "Clean-Dirty" Zone: Establish a perimeter in the fume hood.

    • Inner Zone: Balance and Reagent.

    • Outer Zone: Notebook and clean pen.

    • Never cross contaminated gloves into the Outer Zone.

Phase 3: Reaction & Quenching

Hazard: 2-Chlorobut-2-enoic acid releases HCl gas upon heating or reaction with thionyl chloride/oxalyl chloride.

  • Ventilation: Ensure the reaction vessel is vented to a scrubber (NaOH trap) or the back of the fume hood.

  • Quenching: If neutralizing, add the acid solution slowly to a chilled bicarbonate solution.

    • Risk:[1][6][7] Rapid CO2 evolution can aerosolize the corrosive mixture.

Part 3: Visualization of Workflows
Diagram 1: PPE Decision Logic

This decision tree helps you select the correct glove material based on your solvent system.

PPE_Selection Start Handling 2-Chlorobut-2-enoic acid State State of Matter? Start->State Solid Solid / Dust State->Solid Liquid In Solution State->Liquid Rec_Solid Double Nitrile Gloves + N95 (if open bench) Solid->Rec_Solid Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous / Alcohols Solvent->Aqueous Halogenated DCM / Chloroform / THF Solvent->Halogenated Rec_Aq Extended Cuff Nitrile (min 0.14mm) Aqueous->Rec_Aq Rec_Halo SILVER SHIELD / LAMINATE (Nitrile/Latex will fail <2 mins) Halogenated->Rec_Halo

Caption: Glove selection logic based on carrier solvent permeation risks.

Diagram 2: Emergency Spill Response

A self-validating workflow for managing spills of corrosive solids.

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Solution Assess->LiquidSpill Action1 Cover with wet paper towel (Prevent dust) SolidSpill->Action1 Action2 Absorb with Vermiculite or Chem-Pad LiquidSpill->Action2 Neutralize Apply NaHCO3 (Baking Soda) Wait for bubbling to stop Action1->Neutralize Action2->Neutralize Collect Double Bag -> Hazardous Waste Neutralize->Collect Verify Check pH of surface (Must be pH 6-8) Collect->Verify

Caption: Step-by-step spill response emphasizing neutralization validation.

Part 4: Waste Disposal & Decontamination[8]

The Golden Rule: Never dispose of chlorinated acids in the general "Organic Solvent" drum if that drum is destined for fuel blending. Chlorinated compounds release HCl upon incineration, damaging standard incinerators.

Disposal Protocol:

  • Segregation: Use a waste container specifically labeled "Halogenated Organic Acid Waste" .

  • Labeling: Clearly mark the tag with "Corrosive" and "Toxic".

  • Glassware Decontamination:

    • Do not rinse immediately with acetone. Acetone + Acid + Heat can sometimes trigger condensation reactions.

    • Step 1: Rinse with 5% Sodium Bicarbonate (aq) to neutralize the acid.

    • Step 2: Rinse with water.[1][2][3][4][5][8]

    • Step 3: Final rinse with acetone/ethanol.

References
  • PubChem. (n.d.). 2-Chlorobut-2-enoic acid (Compound).[9] National Library of Medicine.[9] Retrieved March 6, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-chlorocrotonic acid. Retrieved from [Link][10]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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